Product packaging for 2-Nitrophenethyl alcohol(Cat. No.:CAS No. 68966-80-3)

2-Nitrophenethyl alcohol

Cat. No.: B7800951
CAS No.: 68966-80-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B7800951 2-Nitrophenethyl alcohol CAS No. 68966-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRIOXRBAPBGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025763
Record name 2-(2-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.19 (NTP, 1992) - Denser than water; will sink
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

15121-84-3, 68966-80-3
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15121-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, ar-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068966803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, ar-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ar-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2TPT86IRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

36 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is an aromatic alcohol that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its molecular structure, featuring a phenethyl backbone substituted with both a hydroxyl (-OH) and an ortho-positioned nitro (-NO₂) group, imparts a unique combination of reactivity and functionality.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a photolabile protecting group—a functionality of significant interest in drug development, materials science, and chemical biology.[1][3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and utility.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These constants are critical for its handling, purification, and use in quantitative experiments.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][4]
Molecular Weight 167.16 g/mol [1][4]
CAS Number 15121-84-3[1][4][5]
Appearance Brown to dark brown liquid; may appear as needles[1][4][6]
Melting Point 2 °C[5][6]
Boiling Point 267 °C[5][6]
Density 1.19 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.5637[5][6]
Water Solubility Sparingly soluble (<1 mg/mL at 22 °C)[1][4]
pKa 14.63 ± 0.10 (Predicted)[1]
Stability Stable under normal conditions.[6][7]
Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint for the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. The spectrum of this compound typically exhibits signals corresponding to the aromatic protons (7.31-7.86 ppm), the methylene protons adjacent to the aromatic ring (δ ~2.98 ppm, triplet), the methylene protons adjacent to the hydroxyl group (δ ~3.70 ppm, triplet), and the hydroxyl proton (a broad singlet that can vary in chemical shift).[6][8]

  • ¹³C NMR Spectroscopy : The carbon spectrum shows distinct signals for the eight carbon atoms. Representative chemical shifts include those for the two aliphatic carbons (δ ~33.2 and 61.6 ppm) and the six aromatic carbons, including the carbon bearing the nitro group (δ ~149.1 ppm).[6]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups. Key peaks include a broad O-H stretch for the alcohol (~3430 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, strong asymmetric and symmetric N-O stretching for the nitro group (~1507 cm⁻¹), and a C-O stretching band (~1060 cm⁻¹).[6][9]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 167.058 g/mol .[1][4][10]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Protocol: Reduction of a Nitro-Cinnamate Ester

A common and effective method for synthesizing this compound involves the reduction of an unsaturated ester, such as ethyl (E)-3-(2-nitrophenyl)acrylate. This approach selectively reduces both the carbon-carbon double bond and the ester carbonyl without affecting the nitro group.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve ethyl (E)-3-(2-nitrophenyl)acrylate in 95% Ethanol B Add CoCl₂·6H₂O (catalyst) and diisopropylamine at 25 °C A->B C Slowly add Sodium Borohydride (NaBH₄) B->C D Stir reaction mixture at 50 °C for 24 hours C->D E Quench with water and add ethyl acetate D->E Monitor by TLC F Separate organic layer E->F G Extract aqueous layer with ethyl acetate F->G H Purify crude product via silica gel column chromatography G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup : To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in 95% ethanol, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.05 eq) and diisopropylamine (0.10 eq) at room temperature (25 °C).

  • Reduction : Slowly add sodium borohydride (NaBH₄, 4.0 eq) to the mixture.

  • Heating : Heat the reaction mixture and stir at 50 °C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Quenching and Extraction : Upon completion, cool the reaction and quench by adding water, followed by ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) to yield the pure this compound.

Core Reactivity

The chemical behavior of this compound is governed by its two primary functional groups.

  • Alcohol Group Reactivity : The primary alcohol moiety undergoes typical alcohol reactions.[1][11]

    • Esterification : It reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[1][6][11] This is fundamental to its use in creating photolabile esters.

    • Oxidation : Oxidizing agents can convert the alcohol to the corresponding aldehyde (2-nitrophenylacetaldehyde) or carboxylic acid (2-nitrophenylacetic acid).[1][6]

    • Conversion to Alkyl Halides : Reagents like SOCl₂ or PBr₃ can replace the hydroxyl group with a halogen, proceeding through an Sₙ2 mechanism.[11]

  • Nitro Group Reactivity : The aromatic nitro group can be chemically transformed, most notably through reduction.

    • Reduction to Amine : The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). The resulting 2-aminophenethyl alcohol is a key precursor for the synthesis of indoles and other N-heterocycles.

  • General Reactivity Profile : As a nitrated alcohol, it is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[1][4][6] It should be handled with care as heating to decomposition can emit toxic nitrogen oxides (NOx).[1]

Application as a Photolabile Protecting Group (PPG)

A paramount application of the 2-nitrophenethyl scaffold is in the design of photolabile protecting groups (PPGs), often referred to as "caging" groups.[3][12][13] PPGs allow chemists to mask a reactive functional group, rendering it inert until its removal is triggered by light.[12] This provides unparalleled spatiotemporal control over chemical reactions, a feature highly sought after in drug delivery, surface modification, and the study of dynamic biological systems.[3][13]

Mechanism of Photocleavage

The photodeprotection of 2-nitrobenzyl and related 2-nitrophenethyl derivatives proceeds through a well-studied intramolecular redox reaction, often described as a Norrish Type II-like mechanism.[12][14]

G cluster_0 Photocleavage Mechanism A 1. Photoexcitation (hv, ~320-365 nm) B 2. Intramolecular H-Abstraction A->B n -> π* transition C 3. Formation of aci-nitro intermediate B->C nitro group abstracts benzylic H-atom D 4. Rearrangement & Cleavage C->D tautomerization E 5. Product Release D->E yields nitroso byproduct + deprotected molecule Output Released Molecule (e.g., ROH) + 2-Nitrosophenylacetaldehyde E->Output Input Caged Compound (2-Nitrophenethyl derivative) Input->A Light UV Light (hv) Light->A

Caption: Logical workflow of the photocleavage of a 2-nitrophenethyl protecting group.

Detailed Mechanistic Steps:

  • Photoexcitation : Upon absorption of UV light (typically 320-365 nm), the nitro group is promoted to an excited state (an n→π* transition).[12][15]

  • Intramolecular Hydrogen Abstraction : The excited nitro group acts as a diradical and abstracts a hydrogen atom from the exocyclic α-carbon (the carbon adjacent to the aromatic ring).[14][16]

  • aci-Nitro Intermediate Formation : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[12][14][17]

  • Rearrangement and Cleavage : The aci-nitro intermediate is unstable and rapidly rearranges. For 2-nitrophenethyl systems used to protect alcohols (via a carbonate linkage) or amines, this rearrangement leads to a β-elimination process.[14] This process results in the cleavage of the bond to the protected functional group.

  • Product Release : The cleavage releases the deprotected molecule (the "uncaged" compound), carbon dioxide (if a carbonate linker is used), and a byproduct, o-nitrostyrene.[14]

This light-induced cleavage is highly efficient and occurs under neutral, reagent-free conditions, making it exceptionally valuable for applications in sensitive biological environments.[12][15]

Safety and Handling

Proper handling and storage are essential for the safe use of this compound.

  • Hazard Identification : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]

  • Handling Procedures : All handling should occur in a well-ventilated chemical fume hood.[1] Direct physical contact must be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][18]

  • Storage Conditions : Store in a cool, dry, and dark location in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]

  • Stability and Reactivity Hazards : The compound is stable under recommended storage conditions.[1] It is considered combustible but not highly flammable.[4][6] Avoid excessive heat and ignition sources.[18]

Conclusion

This compound is a compound of significant utility in organic chemistry. Its well-defined physicochemical properties and spectroscopic profile allow for its reliable identification and use. The dual reactivity of its alcohol and nitro functional groups makes it a valuable intermediate for synthesizing complex molecules, particularly nitrogen-containing heterocycles. Most importantly, its role as a precursor to photolabile protecting groups provides chemists with a powerful tool for exerting precise, light-mediated control over chemical and biological processes, cementing its importance in advanced applications ranging from total synthesis to cutting-edge drug delivery systems.

References

2-Nitrophenethyl alcohol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Nitrophenethyl Alcohol

Abstract

This compound (CAS: 15121-84-3), also known as 2-(2-nitrophenyl)ethanol, is a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring both a hydroxyl group and a nitroaromatic moiety, makes it a versatile building block for a range of complex molecules.[2] Notably, it serves as a key precursor in the synthesis of indoles and other heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. Each method is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a comparative analysis to inform strategic synthetic planning.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent and field-proven methods involve:

  • Reduction of α,β-Unsaturated Ester Precursors: A highly efficient and direct route involving the chemoselective reduction of both a carbon-carbon double bond and an ester functionality.

  • The Henry (Nitroaldol) Reaction: A classic carbon-carbon bond-forming reaction that assembles the carbon skeleton, though it may require subsequent transformations.

  • Selective Reduction of 2-Nitrostyrene: A pathway that requires careful selection of reducing agents to achieve chemoselectivity, as the nitro group is also susceptible to reduction.

This guide will dissect each of these core strategies, providing the theoretical underpinnings and practical execution details necessary for laboratory application.

Method 1: Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

This method stands out for its efficiency and high yield, utilizing a readily available starting material and a robust reduction system. It represents a direct and reliable pathway to the target molecule.

Mechanistic Rationale

The core of this transformation is the concurrent reduction of an ester and a conjugated alkene to a primary alcohol. Sodium borohydride (NaBH₄) serves as the primary reducing agent, delivering hydride ions (H⁻). However, the reduction of an ester with NaBH₄ alone is typically slow. The addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂), acts as a catalyst. The likely mechanism involves the in-situ formation of cobalt boride, a more potent reducing species that facilitates the efficient reduction of the ester functionality. The conjugated double bond is also readily reduced under these conditions, leading to the fully saturated alcohol product in a single synthetic operation.

Visual Workflow: Ester Reduction

start Ethyl (E)-3-(2-nitrophenyl)acrylate in 95% Ethanol reagents Add CoCl₂·6H₂O (5 mol%) & Diisopropylamine (10 mol%) start->reagents addition Slowly add NaBH₄ (4 equiv) at 25 °C reagents->addition reaction Stir at 50 °C for 24 hours (Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Silica Gel Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via ester reduction.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in a reference available from ChemicalBook.[3]

  • Reaction Setup: To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol) in 100 mL of 95% ethanol in a round-bottom flask, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (377 mg, 1.58 mmol, 5 mol%).

  • Base Addition: Add diisopropylamine (320 mg, 3.17 mmol, 10 mol%) to the mixture at room temperature (25 °C).

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) (4.8 g, 126.8 mmol, 4 equivalents) in portions to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding 20 mL of water. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:3 v/v) eluent to yield the final product.

Data Summary
ParameterValueReference
Starting Material Ethyl (E)-3-(2-nitrophenyl)acrylate[3]
Key Reagents NaBH₄, CoCl₂·6H₂O, Diisopropylamine[3]
Solvent 95% Ethanol[3]
Temperature 50 °C[3]
Reaction Time 24 hours[3]
Reported Yield 85%[3]

Method 2: The Henry (Nitroaldol) Reaction

The Henry reaction is a cornerstone of carbon-carbon bond formation, creating β-nitro alcohols from nitroalkanes and carbonyl compounds.[4][5] While not a direct single-step synthesis for this compound from simple precursors, understanding its mechanism is crucial as it provides a foundational method for constructing the required carbon skeleton, which can then be further modified.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed mechanism analogous to the aldol reaction.[6][7]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, generating a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making this step feasible with common bases.[6]

  • Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[8]

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield the final β-nitro alcohol product.[6][9]

To synthesize this compound via this pathway, a multi-step sequence would be necessary, for example, starting with 2-nitrobenzaldehyde and nitromethane, followed by selective reduction steps. The synthetic utility lies in its ability to construct the C2-side chain on the aromatic ring.

Visual Workflow: General Henry Reaction Mechanism

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate Anion Nitronate Anion Nitroalkane->Nitronate Anion  Base Nitronate AnionAldehyde Nitronate AnionAldehyde β-Nitro Alkoxide β-Nitro Alkoxide Nitronate AnionAldehyde->β-Nitro Alkoxide β-Nitro Alcohol β-Nitro Alcohol β-Nitro Alkoxide->β-Nitro Alcohol  H⁺ Source

Caption: The three core mechanistic steps of the Henry (Nitroaldol) Reaction.

General Experimental Protocol

This is a representative protocol to illustrate the general conditions for a Henry reaction.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent (e.g., methanol or water).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) (0.5 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude β-nitro alcohol, which can be purified further if necessary.

Method 3: Selective Reduction of 2-Nitrostyrene

Synthesizing the target alcohol from 2-nitrostyrene presents a significant chemoselectivity challenge. The goal is to reduce the carbon-carbon double bond without affecting the nitro group. Many powerful reducing agents will reduce both functionalities, often yielding the corresponding 2-nitrophenethylamine.[11]

Mechanistic Rationale & The Selectivity Problem

Common reduction methods and their outcomes include:

  • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that will readily reduce both the alkene and the nitro group to yield 2-aminophenethylamine.[12]

  • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This method is also highly effective but typically non-selective, reducing both functional groups.[13]

  • Sodium Borohydride with Transition Metals (e.g., NaBH₄/CuCl₂): This system is well-documented for the one-pot reduction of β-nitrostyrenes directly to phenethylamines, again reducing both groups.[14][15] The proposed mechanism involves the in-situ generation of active copper(0) which facilitates the reduction.[16]

To achieve the desired selective reduction of the alkene, a hydroboration-oxidation reaction is the textbook strategy. This two-step procedure involves:

  • Hydroboration: Addition of a borane reagent (e.g., BH₃·THF) across the double bond in an anti-Markovnikov fashion. The boron adds to the less substituted carbon, and the hydride adds to the more substituted carbon.

  • Oxidation: Treatment with basic hydrogen peroxide (H₂O₂, NaOH) replaces the boron atom with a hydroxyl group, yielding the primary alcohol without affecting the nitro group.

Visual Workflow: Reductions of 2-Nitrostyrene

cluster_path1 Selective Pathway (Proposed) cluster_path2 Non-Selective Pathway (Documented) start 2-Nitrostyrene reagents1 1. BH₃·THF 2. H₂O₂, NaOH start->reagents1 reagents2 NaBH₄ / CuCl₂ start->reagents2 product1 This compound reagents1->product1 product2 2-(2-Nitrophenyl)ethan-1-amine reagents2->product2

Caption: Contrasting selective and non-selective reduction pathways for 2-nitrostyrene.

Experimental Protocol (for Non-Selective Reduction to Amine)

This protocol illustrates the powerful NaBH₄/CuCl₂ system, which results in the full reduction to the amine. Achieving selective reduction to the alcohol would require a different approach like hydroboration-oxidation.[14]

  • Reaction Setup: In a round-bottom flask, prepare a stirred suspension of sodium borohydride (NaBH₄) (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add the β-nitrostyrene (1 equivalent) in small portions to the suspension. An exotherm may be observed.

  • Catalyst Addition: Prepare a 2M aqueous solution of copper(II) chloride (CuCl₂). Add a catalytic amount (0.1 equivalents) of this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux at 80 °C for 10-30 minutes, monitoring by TLC.

  • Work-up: After cooling, add a 35% solution of sodium hydroxide (NaOH).

  • Extraction: Extract the mixture with isopropyl alcohol. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude amine product.

Data Summary (for Non-Selective Reduction to Amine)
ParameterValueReference
Starting Material Substituted β-Nitrostyrenes[11][14]
Key Reagents NaBH₄, CuCl₂[11][14]
Solvent Isopropyl Alcohol / Water[11][14]
Temperature 80 °C (Reflux)[11][14]
Reaction Time 10 - 30 minutes[11][14]
Reported Yield 62 - 83% (for various amines)[11]

Comparative Analysis and Conclusion

The choice of synthetic route for this compound is a critical decision based on efficiency, selectivity, and available resources.

MethodKey AdvantagesKey ChallengesOverall Recommendation
Ester Reduction High yield (85%), one-pot reaction, uses common reagents.Requires a specific α,β-unsaturated ester precursor.Highly Recommended for its directness and efficiency when the starting material is accessible.
Henry Reaction Excellent for C-C bond formation, versatile.Is an indirect, multi-step route requiring subsequent, potentially non-selective, reductions.Recommended for building the carbon skeleton from basic materials, but less ideal for direct synthesis.
Nitrostyrene Reduction Starts from a readily synthesized precursor.Significant chemoselectivity challenge. Most common methods reduce the nitro group as well.Recommended only if a reliable selective reduction protocol (e.g., hydroboration-oxidation) is established and optimized.

References

The Solubility Profile of 2-Nitrophenethyl Alcohol: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-nitrophenethyl alcohol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Recognizing the critical role of solubility in optimizing reaction conditions, purification strategies, and formulation development, this document offers a multi-faceted approach to understanding and quantifying the solubility of this compound in a range of common organic solvents. The guide integrates theoretical principles, including the application of Hansen Solubility Parameters (HSP), with detailed, field-proven experimental protocols for accurate solubility determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide is intended to be an essential resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this compound in their work.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS: 15121-84-3), with the chemical structure C8H9NO3, is a versatile building block in organic synthesis.[1] Its utility stems from the presence of both a hydroxyl group and a nitro group, which allows for a diverse range of chemical transformations.[2] This compound serves as a crucial precursor in the synthesis of indoles and other heterocyclic systems of medicinal importance.

The efficiency of synthetic routes and the ease of purification, particularly through crystallization, are fundamentally governed by the solubility of the starting materials and intermediates in various solvents. Furthermore, in the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or its precursors is paramount for designing effective formulations with optimal bioavailability.[3] A comprehensive understanding of the solubility of this compound in different organic media is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of robust and scalable chemical processes.

This guide will first delve into the theoretical underpinnings of solubility, with a focus on the predictive power of Hansen Solubility Parameters. Subsequently, it will provide detailed, step-by-step experimental protocols for the accurate determination of solubility, followed by illustrative data and a discussion of the expected solubility trends in various classes of organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[2] For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework. The HSP model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4]

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The core principle of the HSP model is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

For this compound, the contributing groups are the benzene ring, the nitro group, the ethyl chain, and the hydroxyl group. By applying a group contribution model, we can estimate the HSP for this compound, which in turn allows for a theoretical assessment of its solubility in various solvents.

The following diagram illustrates the logical relationship between the molecular structure of this compound and its estimated Hansen Solubility Parameters.

cluster_solute This compound Structure cluster_hsp Hansen Solubility Parameters (HSP) Molecular_Structure C8H9NO3 (Benzene Ring, -NO2, -CH2CH2-, -OH) Dispersion δD (Dispersion Forces) Molecular_Structure->Dispersion Group Contributions Polar δP (Polar Forces) Molecular_Structure->Polar Group Contributions Hydrogen_Bonding δH (Hydrogen Bonding) Molecular_Structure->Hydrogen_Bonding Group Contributions

Figure 1. Estimation of HSP from Molecular Structure.

Illustrative Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, this section provides an illustrative dataset to demonstrate how experimentally determined values should be presented. The following table is based on general principles of solubility, including the polarity and hydrogen bonding capabilities of the solvents and the solute. For critical applications, it is imperative that researchers determine these values experimentally using the protocols outlined in the subsequent section.[3]

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (approx.)Qualitative SolubilityIllustrative Quantitative Solubility ( g/100 mL)Molar Solubility (mol/L)
Protic Solvents Methanol32.7Very Soluble> 50> 3.0
Ethanol24.5Very Soluble> 50> 3.0
Isopropanol19.9Soluble20 - 301.2 - 1.8
Aprotic Polar Solvents Acetone20.7Very Soluble> 50> 3.0
Acetonitrile37.5Soluble15 - 250.9 - 1.5
Dimethylformamide (DMF)36.7Very Soluble> 50> 3.0
Dimethyl Sulfoxide (DMSO)46.7Very Soluble> 50> 3.0
Ethyl Acetate6.0Moderately Soluble5 - 150.3 - 0.9
Tetrahydrofuran (THF)7.6Soluble20 - 301.2 - 1.8
Non-Polar Solvents Toluene2.4Sparingly Soluble1 - 50.06 - 0.3
Hexane1.9Insoluble< 0.1< 0.006

Experimental Protocols for Solubility Determination

The determination of solubility is a cornerstone of physical chemistry and is essential for process development. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Isothermal Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm or smaller, solvent compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • To ensure equilibrium is reached from both undersaturated and supersaturated states, prepare two sets of samples for each solvent.

    • In a series of vials, add an excess amount of this compound to a known volume of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

The following diagram provides a visual representation of this experimental workflow.

Start Start: Prepare Supersaturated Solution (Excess Solute in Solvent) Equilibration Equilibration (Temperature-Controlled Shaking) Start->Equilibration Settling Settling of Excess Solid Equilibration->Settling Filtration Filtration of Supernatant (Syringe Filter) Settling->Filtration Dilution Accurate Dilution of Filtrate Filtration->Dilution Analysis Quantitative Analysis (HPLC or UV-Vis) Dilution->Analysis End End: Determine Solubility Analysis->End

Figure 2. Workflow for Isothermal Shake-Flask Solubility Determination.
Analytical Quantification: HPLC and UV-Vis Spectroscopy

The choice between HPLC and UV-Vis spectroscopy for concentration determination depends on the specific requirements of the analysis, such as the presence of interfering species and the desired level of accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying this compound, especially in complex matrices.[7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable. Detection is achieved using a UV detector at a wavelength corresponding to the absorbance maximum of this compound. A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

  • UV-Vis Spectroscopy: For pure solvent systems, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[8] A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined using the Beer-Lambert law.

Discussion of Solubility Trends and Molecular Interactions

The illustrative data in Table 1 aligns with fundamental principles of intermolecular forces.

  • High Solubility in Polar Protic and Aprotic Solvents: this compound exhibits high solubility in polar solvents like methanol, ethanol, acetone, DMF, and DMSO. This is attributed to the strong dipole-dipole interactions and hydrogen bonding between the hydroxyl and nitro groups of the solute and the polar functional groups of the solvents.[9] The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor.

  • Moderate to Low Solubility in Less Polar Solvents: In solvents with lower polarity, such as ethyl acetate and toluene, the solubility of this compound decreases. While the aromatic ring of the solute can engage in π-π stacking interactions with toluene, the overall polarity mismatch with the highly polar nitro and hydroxyl groups limits solubility.

  • Insolubility in Non-Polar Solvents: As expected, this compound is practically insoluble in non-polar aliphatic hydrocarbons like hexane.[2] The energy required to overcome the strong cohesive forces within the polar solute is not compensated by the weak van der Waals interactions with the non-polar solvent.

The ortho position of the nitro group relative to the phenethyl alcohol moiety can lead to intramolecular hydrogen bonding between the nitro group's oxygen and the hydroxyl proton. This intramolecular interaction can slightly reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding with the solvent, potentially influencing its solubility profile compared to its meta and para isomers.[10]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical predictions with practical experimental methodologies. The Hansen Solubility Parameter framework offers a valuable tool for the rational selection of solvents, while the detailed isothermal shake-flask protocol provides a robust method for generating accurate and reliable quantitative solubility data. A thorough understanding of the solubility of this key synthetic intermediate is crucial for optimizing reaction conditions, developing efficient purification strategies, and designing effective formulations in the pharmaceutical and chemical industries. The principles and protocols outlined herein are intended to empower researchers to confidently and accurately characterize the solubility of this compound and other critical compounds in their research and development endeavors.

References

An In-Depth Technical Guide to the Stability of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitrophenethyl alcohol (CAS: 15121-84-3), a nitroaromatic compound featuring a primary alcohol functional group, serves as a critical intermediate in the synthesis of various pharmaceuticals, including indoles.[1] As with any substance intended for use in drug development, understanding its chemical stability is paramount. The intrinsic stability of an intermediate directly impacts the purity of the final active pharmaceutical ingredient (API), the design of manufacturing processes, and the definition of appropriate storage and handling conditions.

This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions. In the absence of specific published degradation studies for this molecule, this paper synthesizes information from regulatory guidelines, general chemical principles, and studies on analogous compounds to predict potential degradation pathways. We will explore its behavior under hydrolytic, oxidative, thermal, and photolytic stress, providing field-proven insights into experimental design and analytical strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis and pharmaceutical application of this key intermediate.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential before commencing stability studies. These properties influence experimental design, from solvent selection to analytical method development.

PropertyValueSource(s)
CAS Number 15121-84-3[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Light yellow to brown oil/liquid[3]
Melting Point 2 °C[2]
Boiling Point 267 °C[2]
Density 1.19 g/mL at 25 °C[3]
Solubility Insoluble in water[1][3]
General Stability Generally stable; incompatible with strong oxidizing agents[1]

The Framework of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by the International Conference on Harmonisation (ICH) guidelines Q1A and Q1B.[4][5] These studies deliberately expose a drug substance to conditions more severe than accelerated stability testing to achieve two primary objectives:

  • Elucidate Degradation Pathways: To identify the likely degradation products that could form under normal storage conditions over time. This knowledge is crucial for toxicology assessments and manufacturing process control.[6]

  • Develop Stability-Indicating Methods: To generate degraded samples that can be used to develop and validate an analytical method (typically HPLC) which can unequivocally separate the intact parent molecule from all its potential degradation products.[7]

A successful forced degradation study aims for a target degradation of 5-20%.[8] Insufficient degradation provides little information, while complete degradation makes it difficult to identify the primary degradation products and pathways.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis & Characterization cluster_Outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Develop Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B exposure) Photo->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants Method Validated Stability- Indicating Method HPLC->Method NMR Structure Elucidation (NMR, etc.) LCMS->NMR Confirm Structures Pathway Degradation Pathway Elucidation NMR->Pathway Storage Informed Storage & Handling Conditions Pathway->Storage Method->Storage API This compound (Drug Substance) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: General workflow for a forced degradation study.

Analysis of Potential Degradation Pathways

The chemical reactivity of this compound is dictated by its three key structural features: the primary alcohol, the ethyl linker, and the ortho-substituted nitroaromatic ring.

Hydrolytic Stability (Acidic & Basic Conditions)

Primary alcohols are generally stable and do not undergo hydrolysis under typical acidic or basic conditions. The C-O bond is strong, and the hydroxyl group is a poor leaving group. Therefore, significant degradation via direct hydrolysis of the alcohol moiety is not anticipated under mild conditions (e.g., 0.1M HCl or 0.1M NaOH at moderate temperatures).

However, under more forcing conditions (e.g., elevated temperature with strong acid), an elimination (dehydration) reaction could occur, leading to the formation of 2-nitrostyrene. This pathway is generally less favorable for primary alcohols compared to secondary or tertiary ones but remains a theoretical possibility under harsh acidic stress.

The nitroaromatic group is highly stable and resistant to both acid and base hydrolysis due to the electron-withdrawing nature of the nitro group, which deactivates the ring towards nucleophilic attack.[9]

Oxidative Degradation

The primary alcohol functional group is the most susceptible site for oxidative degradation.[1] Common laboratory and industrial oxidants, including hydrogen peroxide (often used in forced degradation studies), can readily oxidize primary alcohols.[10][11]

The expected degradation pathway proceeds in two steps:

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-nitrophenylacetaldehyde .

  • Oxidation to Carboxylic Acid: The resulting aldehyde is typically more susceptible to oxidation than the starting alcohol and can be further oxidized to the carboxylic acid, 2-nitrophenylacetic acid .

Oxidative_Degradation Start 2-Nitrophenethyl Alcohol Aldehyde 2-Nitrophenyl- acetaldehyde Start->Aldehyde [O] Acid 2-Nitrophenylacetic Acid Aldehyde->Acid [O]

Caption: Proposed oxidative degradation pathway.

Causality: The choice of a mild oxidant like hydrogen peroxide (e.g., 3% H₂O₂) is critical. It is strong enough to induce degradation but often allows for the isolation and detection of the intermediate aldehyde before complete conversion to the carboxylic acid, providing a fuller picture of the degradation profile.

Thermal Degradation

When heated to decomposition, this compound is reported to emit toxic vapors of NOx.[1] This indicates that at high temperatures, fragmentation of the molecule occurs. The thermal decomposition of aliphatic nitro compounds can proceed via two primary competing mechanisms: nitro-nitrite isomerization and, more commonly at higher temperatures, homolytic cleavage of the C-NO₂ bond.[12]

For this compound, plausible thermal degradation pathways include:

  • C-NO₂ Bond Cleavage: The weakest bond in the nitroaromatic moiety is often the C-NO₂ bond. Cleavage would generate a phenethyl alcohol radical and a nitrogen dioxide radical (•NO₂), which could initiate a cascade of further radical reactions.

  • Side-Chain Fragmentation: At high temperatures, cleavage of the C-C bond in the ethyl linker is also possible, leading to smaller fragments. Studies on the thermal decomposition of ethanol show that dehydration to form an alkene (ethene) and water is a major pathway.[13] A similar pathway could yield 2-nitrostyrene.

Thermal_Degradation cluster_paths Start 2-Nitrophenethyl Alcohol Radical Phenethyl alcohol radical + •NO₂ Start->Radical Δ (C-NO₂ Cleavage) Styrene 2-Nitrostyrene + H₂O Start->Styrene Δ (Dehydration)

Caption: Potential high-temperature thermal degradation pathways.

Photolytic Degradation

Photostability testing is a mandatory part of forced degradation as specified in ICH guideline Q1B.[4] Nitroaromatic compounds are known to be photoreactive. The degradation mechanism can be complex, often involving the excited triplet state of the nitro compound, which can abstract hydrogen atoms from the solvent or the ethyl side chain.

Potential photolytic degradation pathways include:

  • Intramolecular Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from the benzylic position of the ethyl chain, leading to the formation of a biradical intermediate. This can subsequently rearrange or react to form various products, potentially including 2-nitrosoacetophenone.

  • Photoreduction of the Nitro Group: In the presence of a hydrogen-donating solvent (like isopropanol, sometimes used as a co-solvent), the nitro group can be photochemically reduced to nitroso, hydroxylamino, or even amino groups.

  • Photo-oxidation: In the presence of oxygen, photocatalytic processes can generate reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic ring or the side chain, leading to hydroxylation or oxidation products similar to those seen in the oxidative degradation pathway.[14]

Photolytic_Degradation cluster_photo_paths Start 2-Nitrophenethyl Alcohol Rearrangement Rearrangement Products (e.g., 2-Nitrosoacetophenone) Start->Rearrangement (Intramolecular H-abstraction) Reduction Reduced Products (e.g., 2-Nitrosophenethyl alcohol) Start->Reduction hν / H-donor Oxidation Oxidation Products (e.g., 2-Nitrophenylacetaldehyde) Start->Oxidation hν / O₂

Caption: Plausible photolytic degradation mechanisms.

Experimental Protocols for Forced Degradation

The following protocols are model workflows designed to achieve the target 5-20% degradation. The low water solubility of this compound necessitates the use of a co-solvent. Acetonitrile is often a preferred choice over methanol in photolytic studies to avoid the generation of methoxy radical artifacts.[3] A stock solution (e.g., 1 mg/mL) should be prepared in the chosen co-solvent.

Self-Validation: Each protocol includes a control sample (protected from the stress condition) to be analyzed alongside the stressed sample. This allows for direct comparison and ensures that any observed degradation is due to the applied stress and not, for example, the instability of the compound in the solvent matrix.

Protocol 4.1: Acidic and Basic Hydrolysis
  • Preparation: To separate vials, add 1 mL of the stock solution (1 mg/mL in Acetonitrile).

  • Acid Stress: Add 1 mL of 0.1 M Hydrochloric Acid.

  • Base Stress: Add 1 mL of 0.1 M Sodium Hydroxide.

  • Control: Add 1 mL of purified water.

  • Incubation: Place all vials in a water bath at 60 °C for 24 hours. Rationale: Elevated temperature is used to accelerate potential degradation.

  • Neutralization: After incubation, cool the vials to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

  • Analysis: Dilute all samples with the mobile phase to an appropriate concentration and analyze immediately by a stability-indicating HPLC method.

Protocol 4.2: Oxidative Degradation
  • Preparation: To two separate vials, add 1 mL of the stock solution.

  • Oxidative Stress: To one vial, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control: To the other vial, add 1 mL of purified water.

  • Incubation: Keep both vials at room temperature, protected from light, for 24 hours. Rationale: Oxidation by H₂O₂ can be rapid; starting at room temperature prevents excessive degradation.

  • Analysis: Dilute samples with the mobile phase and analyze immediately by HPLC. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C).

Protocol 4.3: Thermal Degradation
  • Preparation (Solid State): Place a small amount (approx. 10 mg) of solid this compound into a clear glass vial.

  • Preparation (Solution State): Prepare a solution of the compound in a suitable solvent (e.g., Acetonitrile) in a separate vial.

  • Thermal Stress: Place the vials in a calibrated oven at 80 °C for 48 hours. The oven should have controlled humidity (e.g., 75% RH) if humidity effects are also being studied.

  • Control: Store identical samples at 5 °C, protected from light.

  • Analysis: After the stress period, cool the samples. Dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

Protocol 4.4: Photolytic Degradation
  • Preparation: Prepare two sets of samples, one in clear quartz vials (for UV exposure) and one in amber vials (as dark controls). Prepare both solid samples and solution samples (in Acetonitrile).

  • Exposure: Place the clear vials and the amber vials in a photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

  • Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls by HPLC.

Development of Stability-Indicating Analytical Methods

The cornerstone of a successful stability study is a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[15]

Key Method Requirements:

  • Specificity/Selectivity: The method must be able to completely resolve the peak for this compound from peaks of all potential degradation products, process impurities, and solvent blanks.

  • Peak Purity: Peak purity analysis (e.g., using a Photo Diode Array detector) should be performed on the stressed samples to confirm that the main component peak is spectrally pure and not co-eluting with any degradants.[6]

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study. A good mass balance (typically 98-102%) demonstrates that all major degradation products are being detected.[16]

Recommended Storage and Handling

Based on the general reactivity profile and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:

  • Temperature: Store in a cool place.[1] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the risk of any thermally-induced degradation.

  • Light: Store in a tightly sealed, light-resistant (amber) container to prevent photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, to protect against long-term oxidation.

  • Incompatibilities: Keep away from strong oxidizing agents, alkali metals, and strong acids.[1]

References

An In-depth Technical Guide to 2-Nitrophenethyl Alcohol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Nitrophenethyl alcohol, a versatile building block in organic synthesis. From its likely origins in the late 19th or early 20th century to modern synthetic protocols, this document delves into the discovery, historical context, and detailed methodologies for the preparation of this important chemical intermediate.

Introduction to a Versatile Nitroaromatic Alcohol

This compound, with the chemical formula C8H9NO3, is a nitroaromatic compound featuring a phenethyl group substituted with a nitro group at the ortho position of the benzene ring and a primary alcohol functional group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes. Its applications often leverage the reactivity of both the nitro and hydroxyl moieties, allowing for diverse chemical transformations.

Historical Context and Discovery

While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its existence is documented in the comprehensive Beilstein Handbook of Organic Chemistry, with the reference numbers 3-06-00-01714 and 2092464, suggesting its synthesis and characterization likely occurred in the late 19th or early 20th century.[1][2][3] The emergence of this compound is intrinsically linked to the development of fundamental organic reactions during that era.

The most probable early route to this compound would have been an adaptation of the Henry reaction , or nitroaldol reaction, discovered by the Belgian chemist Louis Henry in 1895.[4] This reaction provides a direct method for forming β-nitro alcohols through the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[4] Given the availability of 2-nitrobenzaldehyde and single-carbon nucleophiles, the Henry reaction would have been a logical and accessible method for the first synthesis of this compound.

Another plausible historical synthetic pathway involves the reduction of derivatives of 2-nitrophenylacetic acid . The development of reduction techniques in the early 20th century, such as the Bouveault-Blanc reduction (1903), which uses sodium and an alcohol to reduce esters to alcohols, would have provided a means to convert a 2-nitrophenylacetate ester into this compound.[5][6][7][8][9]

The Grignard reaction , discovered by Victor Grignard in 1900, also presents a potential, albeit more complex, early route.[10][11][12] The reaction of an appropriate Grignard reagent with 2-nitrobenzaldehyde could, in principle, yield the desired product, though the reactivity of the nitro group towards the organometallic reagent would have posed a significant challenge for chemists of that time.

Synthesis Methodologies: From Historical Plausibility to Modern Efficiency

The synthesis of this compound has evolved from these early potential methods to more refined and efficient modern protocols. This section details both the plausible historical approaches and contemporary, high-yielding syntheses.

Historical Synthesis Perspective: The Henry Reaction

The Henry reaction remains a cornerstone of carbon-carbon bond formation. A likely historical approach to this compound would have involved the reaction of 2-nitrobenzaldehyde with a source of a nitromethane anion.

Conceptual Historical Protocol: Henry Reaction for this compound

  • Objective: To synthesize this compound from 2-nitrobenzaldehyde via a Henry reaction.

  • Reagents:

    • 2-Nitrobenzaldehyde

    • Nitromethane

    • A suitable base (e.g., sodium hydroxide or potassium carbonate)

    • A suitable solvent (e.g., ethanol or water)

  • Procedure:

    • A solution of 2-nitrobenzaldehyde in ethanol is prepared in a reaction vessel.

    • A slight excess of nitromethane is added to the solution.

    • A catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture.

    • The reaction is allowed to proceed at room temperature, with the progress monitored by the consumption of the aldehyde.

    • Upon completion, the reaction mixture is neutralized with a dilute acid.

    • The product is then extracted into an organic solvent, and the solvent is removed to yield the crude β-nitro alcohol, 2-nitro-1-(2-nitrophenyl)ethanol.

    • Subsequent reduction of the newly introduced nitro group would be necessary to arrive at this compound, a multi-step process that early chemists might have found challenging. A more direct, albeit hypothetical for the time, approach would involve a variation of the Henry reaction using a formaldehyde equivalent that would directly install the hydroxymethyl group.

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound offer improved yields, selectivity, and milder reaction conditions.

1. Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

A common and efficient modern route involves the reduction of an α,β-unsaturated ester.

Experimental Protocol: Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

  • Objective: To synthesize this compound by the reduction of ethyl (E)-3-(2-nitrophenyl)acrylate.

  • Reagents:

    • Ethyl (E)-3-(2-nitrophenyl)acrylate

    • Sodium borohydride (NaBH4)

    • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

    • Diisopropylamine

    • 95% Ethanol

    • Water

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol) in 95% ethanol (100 mL), add CoCl2·6H2O (377 mg, 5 mol%) and diisopropylamine (320 mg, 10 mol%) at 25 °C.

    • Slowly add sodium borohydride (4.8 g, 126.8 mmol) to the mixture.

    • Stir the reaction mixture at 50 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water (20 mL) and ethyl acetate (100 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3 v/v) as the eluent to afford this compound.

2. Reduction of 2-Nitrophenylacetic Acid

The direct reduction of the carboxylic acid functionality of 2-nitrophenylacetic acid is another viable modern method.

Experimental Protocol: Reduction of 2-Nitrophenylacetic Acid

  • Objective: To synthesize this compound by the reduction of 2-nitrophenylacetic acid.

  • Reagents:

    • 2-Nitrophenylacetic acid

    • Borane-methyl sulfide complex (BMS)

    • Tetrahydrofuran (THF)

    • Methanolic HCl

    • Diethyl ether

    • Aqueous sodium carbonate

  • Procedure:

    • To a solution of 2-nitrophenylacetic acid in THF, add borane-methyl sulfide complex.

    • Stir the mixture at room temperature for several hours.

    • Acidify the solution with methanolic HCl.

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and aqueous sodium carbonate.

    • Separate the ether layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Comparative Summary of Synthesis Methods

MethodEraKey ReagentsAdvantagesDisadvantages
Henry Reaction Historical2-Nitrobenzaldehyde, Nitromethane, BaseUtilizes readily available starting materials and a fundamental C-C bond-forming reaction.May require a subsequent reduction step; control of side reactions can be challenging.
Bouveault-Blanc Reduction Historical2-Nitrophenylacetate ester, Sodium, EthanolAvoids the use of metal hydrides; uses inexpensive reagents.Requires careful handling of metallic sodium; can be a vigorous reaction.
Reduction of Unsaturated Ester ModernEthyl (E)-3-(2-nitrophenyl)acrylate, NaBH4, CoCl2High yield and selectivity; milder reaction conditions.Requires the synthesis of the starting unsaturated ester.
Reduction of Carboxylic Acid Modern2-Nitrophenylacetic Acid, Borane complexDirect reduction of the carboxylic acid; good yields.Borane reagents require careful handling.

Visualization of Synthetic Pathways

Diagram 1: Plausible Historical Synthesis via Henry Reaction and Reduction

G A 2-Nitrobenzaldehyde D 2-Nitro-1-(2-nitrophenyl)ethanol (β-nitro alcohol intermediate) A->D B Nitromethane B->D C Base C->D F This compound D->F E Reducing Agent E->F

Caption: Conceptual pathway for the historical synthesis of this compound.

Diagram 2: Modern Synthesis via Reduction of an Unsaturated Ester

G A Ethyl (E)-3-(2-nitrophenyl)acrylate C This compound A->C B NaBH4 / CoCl2 B->C

Caption: A streamlined modern synthetic route to this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably indoles.[1] The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for constructing the indole ring system, a prevalent scaffold in many biologically active molecules. Furthermore, the hydroxyl group can be readily functionalized to introduce other moieties or to serve as a protecting group in multi-step syntheses.

Conclusion

From its probable origins in the late 19th or early 20th-century chemical laboratories to its current role as a versatile synthetic intermediate, this compound has a rich, albeit not always explicitly documented, history. The evolution of its synthesis from plausible early methods like the Henry reaction to modern, high-yield protocols underscores the advancement of organic chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for its effective utilization in the creation of novel and complex molecules.

References

A Theoretical and Computational Guide to the Structural Elucidation of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Insight in Molecular Science

In the realms of drug development, materials science, and synthetic chemistry, the adage "structure dictates function" is a foundational principle. For a molecule like 2-Nitrophenethyl alcohol (2-NPE), a versatile building block in organic synthesis, a comprehensive understanding of its three-dimensional structure is not merely academic—it is critical for predicting its reactivity, physical properties, and potential biological interactions.[1] This guide serves as an in-depth exploration of the theoretical methodologies employed to dissect the molecular architecture of 2-NPE. We will navigate the complexities of its conformational landscape, delve into the robust computational tools that enable its study, and predict its key structural and spectroscopic characteristics. This document is designed for researchers and scientists who seek to apply computational chemistry with precision and to understand the causality behind the theoretical choices that lead to validated, actionable insights.

Part 1: Deconstructing the Conformational Landscape of this compound

This compound (C₈H₉NO₃) is a fascinating molecule from a structural standpoint.[2] It comprises a rigid aromatic ring substituted with a nitro group (NO₂) and a flexible 2-hydroxyethyl side chain (-CH₂CH₂OH). This flexibility is the source of its conformational complexity. The overall shape of the molecule is determined by the rotation around three key single bonds, defined by the dihedral angles τ1 (O-C-C-C), τ2 (C-C-C-C), and τ3 (C-C-N-O).

The primary determinant of 2-NPE's preferred structure is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the ortho-positioned nitro group.[3][4] This non-covalent interaction acts as a molecular "staple," locking the side chain into a specific orientation relative to the phenyl ring and significantly stabilizing that conformer over others. Analogous studies on 2-phenylethyl alcohol (the parent compound without the nitro group) have shown that gauche conformers, where the hydroxyl group is oriented towards the phenyl ring, can be stabilized by weaker O-H···π interactions.[5] However, in 2-NPE, the powerful O-H···O(nitro) hydrogen bond is expected to be the dominant stabilizing force.

Caption: Key rotatable bonds (τ1, τ2) and the potential intramolecular hydrogen bond in 2-NPE.

Part 2: The Computational Scientist's Toolkit: A Validating Workflow

To explore the structural possibilities of 2-NPE, we turn to quantum chemical calculations, which provide a theoretical framework for predicting molecular geometries, energies, and properties with high accuracy.[6] Density Functional Theory (DFT) is the workhorse for such investigations, offering an exceptional balance of computational efficiency and predictive power.[7]

Protocol: Ab Initio Conformational Analysis and Structure Validation

This protocol outlines a self-validating workflow for identifying and characterizing the stable conformers of 2-NPE.

Step 1: Initial Structure Generation & Potential Energy Surface (PES) Scan

  • Action: Construct the 2-NPE molecule using a molecular builder. The critical step is to perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1 and τ2) in increments (e.g., 15°). At each step, the remaining geometry is allowed to relax.

  • Causality: A rigid PES scan (where the rest of the molecule is frozen) can miss subtle but important structural rearrangements. A relaxed scan provides a more accurate map of the energy landscape, reliably identifying all potential energy minima that correspond to stable conformers.

Step 2: Full Geometry Optimization of Minima

  • Action: Extract the approximate geometries of all minima identified from the PES scan. Perform a full geometry optimization on each of these structures without constraints.

  • Method Rationale: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and robust choice.[3][8] The diffuse functions ("++") are crucial for accurately describing the non-covalent hydrogen bond, while the polarization functions ("d,p") account for the non-spherical nature of electron density in the bonded molecule.

Step 3: Vibrational Frequency Calculation and Verification

  • Action: For each optimized structure, perform a frequency calculation at the same level of theory.

  • Trustworthiness: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections.[9]

Step 4: Relative Energy Analysis

  • Action: Compare the Gibbs free energies (G) of all validated conformers to identify the global minimum (the most stable structure) and determine the relative populations of other conformers at a given temperature.

  • Causality: While electronic energy differences are important, the Gibbs free energy, which includes enthalpic and entropic contributions, is the true determinant of conformational equilibrium and provides a more physically meaningful comparison of stability.

start Start: Build 2-NPE Molecule pes_scan Step 1: Relaxed Potential Energy Surface (PES) Scan (Rotate τ1, τ2) start->pes_scan extract Identify Energy Minima (Potential Conformers) pes_scan->extract optimize Step 2: Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) extract->optimize freq Step 3: Frequency Calculation optimize->freq verify Validate Minima (No Imaginary Frequencies?) freq->verify verify->optimize No (Saddle Point) analyze Step 4: Analyze Gibbs Free Energy & Relative Populations verify->analyze Yes end End: Characterized Conformers analyze->end

Caption: A validated computational workflow for conformational analysis of 2-NPE.

Part 3: Predicted Structural and Spectroscopic Signatures

Based on the established principles of intramolecular interactions and data from analogous molecules, we can make authoritative predictions about the structure and properties of 2-NPE.[3][5]

Predicted Geometrical Parameters

The most stable conformer of 2-NPE is predicted to be one that facilitates a strong, seven-membered ring-like structure via an O-H···O(nitro) intramolecular hydrogen bond. The table below presents hypothetical but realistic geometrical parameters for such a conformer, contrasted with a hypothetical "free OH" conformer.

ParameterDescriptionH-Bonded Conformer (Predicted)"Free OH" Conformer (Hypothetical)
r(O-H) Hydroxyl bond length~0.98 - 1.00 Å~0.96 Å
r(H···O) H-bond length (H to Nitro O)~1.80 - 1.95 Å> 3.0 Å
∠(O-H···O) H-bond angle~140 - 150°N/A
τ1 (O-C-C-C) Dihedral angle 1~60° (gauche)Variable
τ2 (C-C-C-C) Dihedral angle 2~0° (syn-planar)Variable

Rationale: The formation of the hydrogen bond is expected to weaken and elongate the covalent O-H bond. The geometry will constrain the ethyl side chain into a specific gauche orientation to allow the hydroxyl group to reach the nitro group.

Predicted Vibrational Frequencies: The Telltale Signature

Vibrational spectroscopy provides the most direct experimental evidence for hydrogen bonding. Theoretical frequency calculations allow us to predict these spectra with remarkable accuracy.[10] The most telling feature is the O-H stretching vibration.

Vibrational ModeDescriptionH-Bonded Conformer (Predicted Freq.)"Free OH" Conformer (Predicted Freq.)
ν(O-H) Hydroxyl Stretch~3200 - 3350 cm⁻¹ ~3650 cm⁻¹
νₐₛ(NO₂) ** Asymmetric NO₂ Stretch~1520 - 1530 cm⁻¹~1520 - 1530 cm⁻¹
νₛ(NO₂) **Symmetric NO₂ Stretch~1340 - 1350 cm⁻¹~1340 - 1350 cm⁻¹

Rationale: In a non-hydrogen-bonded alcohol, the O-H stretch appears as a sharp band around 3650 cm⁻¹ (in the gas phase).[9] The formation of the strong intramolecular hydrogen bond in 2-NPE is predicted to cause a significant red-shift of this frequency by 300-450 cm⁻¹, resulting in a broader band at a much lower wavenumber. This shift is a direct measure of the hydrogen bond's strength and serves as an unambiguous spectroscopic signature.

Frontier Molecular Orbitals: A Glimpse into Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic behavior.[8] For 2-NPE, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms. The LUMO is anticipated to be centered on the electron-withdrawing nitro group. The energy gap between these orbitals is a key indicator of chemical reactivity and susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Conclusion and Future Outlook

This guide has outlined a robust theoretical framework for the complete structural characterization of this compound. The central prediction is that the conformational landscape of 2-NPE is dominated by a single, highly stable conformer stabilized by a strong O-H···O(nitro) intramolecular hydrogen bond. This interaction imposes specific geometric constraints and creates a distinct, predictable red-shift in the O-H vibrational frequency.

The theoretical protocols and predictions presented herein provide a clear roadmap for any researcher investigating this molecule. The logical next step is the experimental validation of these findings, ideally through gas-phase techniques like Fourier-transform infrared (FTIR) or ionization-loss Raman spectroscopy, which can probe isolated molecules free from intermolecular interference.[11] Such a synergistic approach, combining the predictive power of computational science with the empirical truth of spectroscopy, represents the gold standard for modern molecular structure elucidation.

References

The Strategic Utility of 2-Nitrophenethyl Alcohol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and strategically valuable building blocks is perpetual. 2-Nitrophenethyl alcohol, a seemingly unassuming aromatic alcohol, has emerged as a molecule of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a nitroaryl moiety and a primary alcohol functional group bestows upon it a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the core applications of this compound, moving beyond a mere catalog of reactions to elucidate the underlying principles and practical considerations that govern its synthetic utility. We will delve into its prominent role as a photolabile protecting group, its application as a key precursor in the synthesis of important nitrogen-containing heterocycles, and other valuable transformations, offering field-proven insights and detailed experimental frameworks.

Part 1: A Cornerstone in Photolabile Protection Strategies

The ortho-nitrobenzyl and related motifs are renowned in the field of photolabile protecting groups (PPGs), which allow for the masking and subsequent light-triggered release of functional groups with high spatiotemporal control.[1][2] The 2-(2-nitrophenyl)ethyl group, derived from this compound, offers a distinct mechanism of cleavage compared to the more traditional ortho-nitrobenzyl group, making it a valuable tool in the synthetic chemist's arsenal.

The Mechanism of Photodeprotection: An Intramolecular Cascade

The photolytic cleavage of the 2-(2-nitrophenyl)ethyl protecting group is initiated by the absorption of UV light, typically around 350-365 nm.[3] This excites the nitro group, which then undergoes an intramolecular hydrogen abstraction from the benzylic position (the carbon adjacent to the aromatic ring).[4][5] This generates an aci-nitro intermediate. The subsequent deprotonation of this intermediate, often facilitated by a mild base, triggers a β-elimination pathway, releasing the protected functional group and forming 2-nitrostyrene as a byproduct.[4][5] This mechanism avoids the formation of a highly reactive nitrosobenzaldehyde byproduct, which can be a drawback of traditional ortho-nitrobenzyl protecting groups.[6]

Photodeprotection_Mechanism cluster_0 Photolytic Cleavage of 2-Nitrophenethyl Protecting Group Start Protected Substrate (R-O-CH2CH2-Ph-NO2) Excitation UV Light (hv) Excitation of Nitro Group Start->Excitation H_Abstraction Intramolecular H-Abstraction Excitation->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Deprotonation Base-Mediated Deprotonation Aci_Nitro->Deprotonation Beta_Elimination β-Elimination Deprotonation->Beta_Elimination Products Deprotected Substrate (R-OH) + 2-Nitrostyrene Beta_Elimination->Products

Figure 1: General mechanism for the photolytic deprotection of a 2-nitrophenethyl protected alcohol.

Application in the Protection of Phosphates and Nucleosides

The precise spatiotemporal control offered by photolabile protecting groups is of paramount importance in the synthesis of biopolymers like oligonucleotides. The 2-(2-nitrophenyl)ethyl group and its derivatives, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, have been successfully employed for the protection of the 5'-hydroxyl group of nucleosides.[3][7] This strategy is particularly advantageous in light-directed, solid-phase DNA synthesis for applications like DNA microarrays.[4]

Table 1: Comparison of Photolabile Protecting Groups for Nucleosides

Protecting GroupAbbreviationTypical Deprotection Wavelength (nm)Key ByproductNoteworthy Features
2-(2-Nitrophenyl)ethoxycarbonylNPEOC~3652-Nitrostyrene, CO2Cleavage via β-elimination; avoids nitrosoaldehyde byproduct.[4]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~365α-Methyl-2-nitrostyrene, CO2Improved photoreactivity over NPEOC.[3][7]
ortho-NitrobenzyloNB~350o-NitrosobenzaldehydeWell-established but can have reactive byproducts.[6]

Experimental Protocol: Photodeprotection of a 5'-O-NPPOC-Thymidine Derivative

  • Preparation of the Solution: Dissolve the 5'-O-[2-(2-nitrophenyl)propoxycarbonyl]-thymidine derivative in a suitable solvent mixture, such as acetonitrile/water.[4] The presence of a small amount of a weak, non-nucleophilic base like imidazole can facilitate the deprotonation of the aci-nitro intermediate.[5]

  • Irradiation: Irradiate the solution with a UV lamp centered at approximately 365 nm at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified using standard chromatographic techniques (e.g., silica gel column chromatography) to isolate the deprotected thymidine.

Protection of Carboxylic Acids

The protection of carboxylic acids is a common requirement in multi-step organic synthesis to prevent their acidic proton from interfering with basic reagents or to avoid their nucleophilic attack.[8] 2-Nitrophenethyl esters can be readily prepared and are stable to a range of reaction conditions, yet can be cleaved under mild, neutral photolytic conditions.[6] This orthogonality makes them valuable in complex synthetic sequences.[9]

Experimental Protocol: Formation and Cleavage of a 2-Nitrophenethyl Ester

  • Esterification:

    • To a solution of the carboxylic acid in a suitable solvent like dichloromethane (DCM), add 1.1 equivalents of this compound.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Photolytic Deprotection:

    • Dissolve the 2-nitrophenethyl ester in a solvent such as acetonitrile.

    • Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, remove the solvent in vacuo and purify the resulting carboxylic acid by an appropriate method (e.g., crystallization or chromatography).

Protection of Amines

Amines are frequently protected as carbamates.[10] The 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group, derived from this compound, serves as an effective photolabile protecting group for primary and secondary amines. It is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, thus offering excellent orthogonality.[11]

Amine_Protection_Deprotection cluster_1 Protection and Deprotection of an Amine Amine Primary/Secondary Amine (R-NH2 / R2NH) Protection Protection (Base) Amine->Protection NPEOC_Cl 2-(2-Nitrophenyl)ethoxycarbonyl Chloride NPEOC_Cl->Protection Protected_Amine NPEOC-Protected Amine Protection->Protected_Amine Photolysis Photolysis (hv) ~365 nm Protected_Amine->Photolysis Deprotected_Amine Free Amine Photolysis->Deprotected_Amine Byproducts 2-Nitrostyrene + CO2 Photolysis->Byproducts

Figure 2: Workflow for the protection of an amine with the NPEOC group and its subsequent photolytic removal.

Part 2: A Versatile Precursor for Heterocyclic Synthesis

Beyond its role in protecting group chemistry, this compound is a valuable starting material for the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[12]

Synthesis of Quinolines: A Transition-Metal-Free Approach

The quinoline motif is a fundamental core in many biologically active compounds.[12] A notable application of this compound is in the synthesis of quinolines through a transition-metal-free reaction with ketones in water.[13][14] This method is environmentally benign and utilizes readily available starting materials. The reaction is believed to proceed via an intramolecular redox process initiated by a base, leading to the in-situ formation of a key intermediate that undergoes condensation with the ketone.[13]

Experimental Protocol: Transition-Metal-Free Synthesis of 2-Methyl-4-phenylquinoline

  • Reaction Setup: In a sealed tube, combine this compound (1 mmol), acetophenone (2 mmol), and potassium tert-butoxide (2 mmol) in water (3 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours under an inert atmosphere (e.g., Argon).[13]

  • Work-up and Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Synthesis of Indoles: A Reductive Cyclization Strategy

The indole nucleus is arguably one of the most important heterocyclic systems in medicinal chemistry.[15] this compound can serve as a precursor for the synthesis of indoles. A patented method describes the production of indole in high yields by contacting gaseous 2-(2-nitrophenyl)ethanol with a reducing gas over a hydrogenation catalyst at elevated temperatures (200-400 °C).[16] This process involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization and dehydration.

Indole_Synthesis cluster_2 Synthesis of Indole from this compound Start This compound Reduction Reduction of Nitro Group (Reducing Gas, Catalyst, Heat) Start->Reduction Intermediate 2-Aminophenethyl Alcohol Reduction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Indole Cyclization->Product

Figure 3: Conceptual pathway for the synthesis of indole from this compound.

Part 3: Other Synthetic Transformations

The chemical reactivity of this compound is not limited to the applications detailed above. The two functional groups, the primary alcohol and the nitro group, can undergo a variety of other useful transformations.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-nitrophenyl)acetaldehyde, or further to the carboxylic acid, 2-(2-nitrophenyl)acetic acid, using standard oxidizing agents.[17][18] These products are themselves valuable synthetic intermediates. For instance, oxidation to the aldehyde can be achieved using reagents like pyridinium chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate or Jones reagent will lead to the carboxylic acid.[18]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-aminophenethyl alcohol. This transformation is typically achieved through catalytic hydrogenation (e.g., using H2 and Pd/C) or with reducing agents like tin(II) chloride in acidic media. 2-Aminophenethyl alcohol is a key precursor for the synthesis of various other heterocyclic systems.

Conclusion: A Multifaceted Tool for Organic Synthesis

This compound has proven to be a remarkably versatile and valuable reagent in organic synthesis. Its application as a photolabile protecting group, particularly for sensitive substrates like nucleosides, offers a level of control that is indispensable in modern biochemical and materials science research. Furthermore, its utility as a precursor for the synthesis of medicinally relevant heterocycles such as quinolines and indoles underscores its importance in drug discovery and development. The orthogonality of its reactivity, combined with the increasing development of more efficient and environmentally friendly protocols for its use, ensures that this compound will continue to be a strategic tool for synthetic chemists in academia and industry. Future research will likely focus on expanding its applications in asymmetric synthesis and in the development of novel photolabile protecting groups with tailored photophysical properties.

References

An In-depth Technical Guide to 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Nitrophenethyl alcohol, a key chemical intermediate. It covers its fundamental chemical identity, physicochemical properties, synthesis, applications in research and development, and essential safety protocols. The information is curated to support professionals in laboratory and drug development settings.

Chemical Identity and Structure

This compound is an aromatic compound characterized by a phenethyl backbone substituted with a nitro group at the ortho position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

  • IUPAC Name: 2-(2-nitrophenyl)ethanol[2][3]

  • CAS Number: 15121-84-3[1][2][4][5][6][7]

  • Molecular Formula: C₈H₉NO₃[1][2][5][7]

  • Molecular Weight: 167.16 g/mol [1][2][6][7]

  • Synonyms: o-Nitrophenethyl alcohol, 2-(o-Nitrophenyl)ethanol, Benzeneethanol, 2-nitro-[2][3]

cluster_0 2-(2-nitrophenyl)ethanol C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 N1 N⁺ C2->N1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 CH₂OH C7->C8 O1 O⁻ N1->O1 O2 O N1->O2 =

Caption: Chemical structure of 2-(2-nitrophenyl)ethanol.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance Brown or dark brown liquid; may appear as needles.[1][2][4]
Melting Point 2 °C[4][5][6]
Boiling Point 267 °C[4][5][6]
Density 1.19 g/mL at 25 °C[4][5][6]
Refractive Index (n20/D) 1.5637[4][5][6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Solubility Insoluble in water.[2][4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[1][4]

Synthesis Protocol

A common synthetic route to 2-(2-nitrophenyl)ethanol involves the reduction of an appropriate precursor, such as ethyl (E)-3-(2-nitrophenyl)acrylate.[4] The following protocol is an example of such a synthesis.

Objective: To synthesize 2-(2-nitrophenyl)ethanol (8a) from ethyl (E)-3-(2-nitrophenyl)acrylate (9).

Materials:

  • Ethyl (E)-3-(2-nitrophenyl)acrylate (9)

  • 95% Ethanol

  • CoCl₂·6H₂O

  • Diisopropylamine

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

Experimental Procedure:

  • To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol) in 95% ethanol (100 mL), add CoCl₂·6H₂O (377 mg, 5 mol%) and diisopropylamine (320 mg, 10 mol%) at 25 °C.[4]

  • Slowly add NaBH₄ (4.8 g, 126.8 mmol) to the mixture.[4]

  • Heat the reaction mixture and stir at 50 °C for 24 hours.[4]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

  • Once complete, quench the reaction by adding water (20 mL) and ethyl acetate (100 mL).[4]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[4]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3 v/v) as the eluent to yield the final product.[4]

Rationale of Reagents:

  • Sodium borohydride (NaBH₄): A reducing agent used to reduce the acrylate.

  • Cobalt(II) chloride (CoCl₂·6H₂O): Acts as a catalyst in the reduction process.

  • Diisopropylamine: A base used in the reaction.

G start Dissolve Ethyl (E)-3-(2-nitrophenyl)acrylate in 95% Ethanol add_reagents Add CoCl₂·6H₂O and Diisopropylamine at 25°C start->add_reagents add_nabh4 Slowly add NaBH₄ add_reagents->add_nabh4 react Stir at 50°C for 24 hours add_nabh4->react monitor Monitor reaction via TLC react->monitor quench Quench with Water and Ethyl Acetate monitor->quench extract Separate layers and extract aqueous phase quench->extract purify Purify via Silica Gel Column Chromatography extract->purify end_product 2-(2-nitrophenyl)ethanol purify->end_product

Caption: Workflow for the synthesis of 2-(2-nitrophenyl)ethanol.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

  • Intermediate for Indole Synthesis: It is utilized in the synthesis of indoles, a common scaffold in many biologically active compounds.[4]

  • Pharmaceutical Development: The compound serves as an intermediate in the creation of various pharmaceuticals.[1][8] For instance, its derivatives are explored in the development of anti-inflammatory and analgesic drugs.[8]

  • Organic Synthesis: Its functional groups—the hydroxyl and nitro groups—allow for a wide range of chemical transformations, making it a versatile precursor for more complex molecules.[1][8]

G cluster_applications Applications main 2-Nitrophenethyl Alcohol indole Indole Synthesis main->indole Precursor pharma Pharmaceutical Intermediates main->pharma Building Block complex Complex Molecule Synthesis main->complex Starting Material

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified with specific hazards that require appropriate safety measures.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Handling and Storage:

  • Handling: Use in a well-ventilated area or a chemical fume hood.[1] Avoid direct physical contact and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a cool, dry, and dark location in a tightly sealed container.[1] Keep away from incompatible materials and ignition sources.[1] It is classified as a combustible liquid.[6]

First Aid Measures:

  • If Swallowed: Do not induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and seek immediate medical attention.[1]

  • Skin Contact: Wash with plenty of water. If irritation persists, seek medical advice.[9]

  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the molecular structure. A spectrum is available in databases for reference.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds.

References

An In-Depth Technical Guide to the Physical Characteristics of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental physical and chemical properties of 2-Nitrophenethyl alcohol (CAS No. 15121-84-3). As a critical intermediate in synthetic organic chemistry and drug development, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delineates its molecular structure, core physicochemical constants, solubility profile, and detailed spectroscopic signatures (¹H NMR, ¹³C NMR, and IR). Furthermore, it furnishes detailed, field-proven experimental protocols for the verification of these properties, ensuring scientific integrity and reproducibility. Safety and handling protocols, derived from authoritative sources, are also presented to ensure best laboratory practices.

Introduction: Strategic Importance in Synthesis

This compound, also known as 2-(2-nitrophenyl)ethanol, is a bifunctional organic molecule of significant interest in chemical synthesis. Its structure, which incorporates a primary alcohol and a nitroaromatic moiety, offers two distinct points for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide array of complex molecules, including indole derivatives and other heterocyclic systems that form the backbone of many pharmaceutical agents. The efficiency of synthetic routes, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to the physical properties of the starting materials and intermediates. This guide serves as an authoritative resource for scientists, providing the in-depth knowledge required to confidently handle and utilize this compound in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physical constants is the bedrock of its application in a laboratory setting. These properties dictate the selection of appropriate reaction conditions, solvents, and purification methods.

Molecular and Structural Attributes
  • Chemical Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol [1]

  • Appearance: Typically a brown or light yellow to brown liquid or solid, depending on purity and temperature.[2]

Thermal and Density Data

The thermal properties of this compound are crucial for predicting its behavior during heating, distillation, and for assessing its physical state under various laboratory conditions.

Table 1: Key Physical Constants of this compound

PropertyValueNotes
Melting Point 2 °C (35.6 °F)The low melting point means this compound may be a liquid at or slightly above standard room temperature.
Boiling Point 267 °C (513 °F) at 760 mmHgSubject to decomposition at high temperatures. Vacuum distillation is recommended for purification.
Density 1.19 g/mL at 25 °CThe compound is denser than water.[1]

Causality Behind Experimental Choices: The high boiling point of this compound necessitates the use of vacuum distillation for purification to prevent thermal decomposition, which can occur at temperatures approaching its atmospheric boiling point. The choice of a reduced pressure allows the compound to boil at a significantly lower temperature, preserving its chemical integrity.

Experimental Determination of Physical Properties

The following protocols are self-validating systems for the determination of the key physical constants of this compound.

Melting Point Determination using a Mel-Temp Apparatus

Objective: To accurately determine the melting point range of this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

  • Rapid Preliminary Measurement: A rapid heating rate is initially applied to obtain an approximate melting point.

  • Accurate Measurement: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is then heated at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in Mel-Temp apparatus prep2->meas1 meas2 Conduct rapid heating for approximate MP meas1->meas2 meas3 Cool apparatus >20°C below approx. MP meas2->meas3 meas4 Heat new sample slowly (1-2°C/min) near MP meas3->meas4 meas5 Record temperature range from first droplet to completely liquid meas4->meas5

Caption: A stepwise process for accurate melting point determination.

Solubility Profile

The solubility of this compound is a key factor in selecting appropriate solvents for reactions, extractions, and chromatographic purification.

Table 2: Solubility Characteristics

SolventSolubilityRationale
Water Insoluble/Sparingly Soluble (<1 mg/mL)[1]The polar hydroxyl group allows for some interaction with water, but the nonpolar benzene ring dominates, leading to poor aqueous solubility.
Organic Solvents (e.g., Chloroform, Methanol, Ethanol) Soluble"Like dissolves like"; the overall polarity of the molecule is compatible with common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~7.3 - 8.1Multiplet (m)4H
-CH₂- (adjacent to aryl)~3.2Triplet (t)2H
-CH₂- (adjacent to -OH)~3.9Triplet (t)2H
-OHVariableBroad Singlet (br s)1H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C-NO₂~149
Aromatic CH~124 - 134
Aromatic C-CH₂~136
-CH₂- (adjacent to aryl)~36
-CH₂- (adjacent to -OH)~61

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol) 3200 - 3600Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 3000Medium
N=O Asymmetric Stretch (Nitro) 1500 - 1550Strong
N=O Symmetric Stretch (Nitro) 1340 - 1380Strong
C=C Stretch (Aromatic) 1450 - 1600Medium
C-O Stretch (Alcohol) 1050 - 1260Strong

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_nmr NMR Spectroscopy cluster_ir ATR-FTIR Spectroscopy nmr1 Weigh Sample (5-100 mg) nmr2 Dissolve in Deuterated Solvent (~0.7 mL) nmr1->nmr2 nmr3 Filter into NMR Tube nmr2->nmr3 nmr4 Acquire ¹H and ¹³C Spectra nmr3->nmr4 ir1 Perform Background Scan ir2 Place Sample on ATR Crystal ir1->ir2 ir3 Apply Pressure ir2->ir3 ir4 Acquire IR Spectrum ir3->ir4

Caption: Standard workflows for NMR and ATR-FTIR analysis.

Safety and Handling

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

  • GHS Pictograms:

    • Health Hazard: Indicates potential for skin irritation, eye irritation, and respiratory irritation.

    • Exclamation Mark: Indicates that the substance may be harmful if swallowed.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This technical guide has synthesized the essential physicochemical data for this compound, providing a robust framework for its application in a scientific setting. The detailed properties, validated experimental protocols, and comprehensive safety information herein are designed to empower researchers, scientists, and drug development professionals to utilize this versatile chemical intermediate with precision, safety, and confidence.

References

Methodological & Application

Application Note & Protocol Guide: The 2-Nitrophenethyl Group as a Photolabile Protecting Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Photolabile Protecting Groups

In the intricate fields of chemical synthesis, drug development, and cell biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are molecular moieties that mask the function of a molecule until it is exposed to light of a specific wavelength.[1] This "uncaging" process provides a non-invasive trigger to release active compounds, making PPGs invaluable tools for studying dynamic biological processes and designing sophisticated drug delivery systems.[2][3][4]

Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold have been a cornerstone of the field.[1][5] This guide focuses on a key derivative: the 2-Nitrophenethyl (NPE) group. The NPE group offers a distinct light-induced β-elimination mechanism for the release of protected functional groups, including carboxylates, phosphates, and amines, making it a versatile tool for researchers.[5][6]

Mechanism of Photocleavage

The defining feature of the 2-nitrophenethyl protecting group is its cleavage mechanism upon UV irradiation. Unlike the traditional o-nitrobenzyl group which proceeds via hydrogen abstraction from the benzylic position, the NPE group follows a distinct pathway.

Upon absorption of a photon (typically in the 300-365 nm range), the excited nitro group abstracts a hydrogen atom from the exocyclic α-position (the carbon adjacent to the aryl ring).[5][6] This intramolecular hydrogen transfer generates a transient species known as an aci-nitro intermediate. The subsequent steps are dependent on the reaction conditions, particularly the basicity of the medium.[5][6]

In the presence of a base or in a sufficiently polar protic solvent, the aci-nitro intermediate is deprotonated. This deprotonation facilitates a β-elimination reaction, which releases the protected substrate (e.g., a carboxylate or phosphate), carbon dioxide (if a carbonate linker is used), and forms an o-nitrostyrene byproduct.[6] This is the productive "uncaging" pathway. However, a competing reaction can occur from the undissociated aci-nitro compound, leading to the formation of a nitrosobenzene derivative without the release of the caged molecule.[5] Efficient cleavage is therefore favored under conditions that promote the deprotonation of the aci-nitro intermediate.[6]

NPE_Cleavage_Mechanism Figure 1: Photocleavage Mechanism of a 2-Nitrophenethyl (NPE) Protected Carboxylate. Start NPE-Protected Substrate (R-O-CH2CH2-Ph-NO2) Excited Excited State Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Deprotonated Deprotonated aci-Nitro Anion AciNitro->Deprotonated Base / Solvent Byproduct Nitroso Byproduct (No Release) AciNitro->Byproduct Rearrangement (Undissociated) Released Released Substrate (R-O⁻) + o-Nitrostyrene Deprotonated->Released β-Elimination NPE_Workflow Figure 2: General Experimental Workflow for Photodeprotection. cluster_direct A 1. Sample Preparation Dissolve NPE-caged compound in MeCN/H₂O in a quartz tube. B 2. Degassing (Optional) Purge with N₂ or Ar to minimize photo-oxidation. A->B If substrate is O₂ sensitive C 3. Irradiation Place in photoreactor (e.g., 350 nm) for a specified time. A->C If O₂ insensitive B->C D 4. Reaction Monitoring Analyze aliquots by HPLC or TLC. C->D Periodic Sampling D->C Continue Irradiation (if incomplete) E 5. Workup & Purification Concentrate solvent, perform extraction and chromatography. D->E Reaction Complete F 6. Characterization Confirm product identity (NMR, MS). E->F

References

Application Note & Protocols: Synthesis of Caged Compounds with 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control of Biological Processes with Caged Compounds

Caged compounds are powerful tools in chemical biology and pharmacology, enabling researchers to control the release of biologically active molecules with high spatial and temporal precision.[1] These probes consist of a bioactive molecule rendered inert by covalent attachment to a photoremovable protecting group (PPG), often called a "caging" group.[2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule in its native form. This "uncaging" process allows for the initiation of biological events on demand, overcoming the diffusional delays and systemic effects associated with traditional methods of compound administration.

The 2-nitrobenzyl scaffold and its derivatives are among the most widely used PPGs.[3][4] This guide focuses specifically on the 2-nitrophenethyl (NPE) group, a derivative of 2-nitrobenzyl alcohol, for caging various functional groups. While the pioneering work in this field often involved caging phosphates, such as in the synthesis of NPE-caged ATP, the principles are broadly applicable to other molecules like carboxylic acids, neurotransmitters, and signaling molecules.[1][5][6] We will explore the underlying photochemical mechanism, provide detailed synthetic protocols, and discuss key considerations for the successful application of NPE-caged compounds.

The 2-Nitrophenethyl (NPE) Photoremovable Protecting Group

The choice of a PPG is critical and depends on the specific application. The NPE group offers a distinct mechanistic pathway compared to its more common 2-nitrobenzyl counterpart.

Mechanism of Photocleavage

Unlike the classic Norrish Type II-like mechanism of many 2-nitrobenzyl cages, the photolysis of 2-nitrophenethyl esters and ethers proceeds primarily through a β-elimination pathway.[7]

  • Photoexcitation: Upon absorption of UV light (typically in the 300-360 nm range), the nitro group is excited to a diradical excited state.[2]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • aci-Nitro Intermediate Formation: This leads to the formation of a transient aci-nitro intermediate.

  • β-Elimination: The deprotonation of the aci-nitro intermediate facilitates an elimination reaction, cleaving the bond between the oxygen of the caged molecule and the ethyl linker.[7]

  • Product Release: This step releases the free, active molecule (e.g., a carboxylic acid) and the byproduct, 2-nitrostyrene.[7] The formation of a styrene derivative is a key distinction from nitrobenzyl cages, which typically yield a nitrosobenzaldehyde or nitrosoketone byproduct.[6]

G cluster_0 Photocleavage of NPE-Caged Carboxylate Start NPE-Caged Carboxylate (Inactive) Excitation 1. Photoexcitation (hν) ~340-360 nm Start->Excitation H_Abstraction 2. Intramolecular H-Abstraction Excitation->H_Abstraction AciNitro 3. Formation of aci-Nitro Intermediate H_Abstraction->AciNitro Elimination 4. β-Elimination AciNitro->Elimination Products Released Carboxylic Acid (Active) + 2-Nitrostyrene Elimination->Products

Caption: Photocleavage mechanism of an NPE-caged carboxylate.

Key Photochemical Properties

The efficacy of a caged compound is determined by several key parameters, which must be considered during experimental design.

PropertyTypical Value for NPE DerivativesSignificance
Absorption Max. (λmax) ~260-280 nm, with a tail into the near-UVDetermines the optimal wavelength for uncaging. The tail allows for excitation at >340 nm, reducing potential photodamage to cells.[5]
Quantum Yield (Φ) 0.06 - 0.63Represents the efficiency of photolysis (molecules released per photon absorbed). Higher values are more efficient.[8]
Release Rate Microseconds to millisecondsThe rate of the "dark reactions" following photon absorption determines how quickly the active molecule is liberated.[9]
Two-Photon Cross-Section Low for standard NPETwo-photon excitation allows for higher spatial resolution, but standard NPE groups are inefficient.[10] More specialized chromophores are needed for this application.[11]

Synthetic Strategies for NPE-Caged Compounds

The synthesis of NPE-caged compounds involves forming a covalent bond between 2-nitrophenethyl alcohol and a functional group on the target molecule. The choice of reaction depends on the nature of this functional group.

Caging of Carboxylic Acids (Esterification)

Carboxylic acids are commonly caged functional groups. Direct esterification methods can be employed, but for sensitive or sterically hindered substrates, the Mitsunobu reaction offers a mild and highly efficient alternative.

The Mitsunobu reaction converts a primary or secondary alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a crucial consideration for chiral alcohols, though not for the achiral this compound.[14] Its primary advantage is that it occurs under neutral, mild conditions, making it compatible with a wide range of functional groups.[15]

G cluster_1 General Synthesis & Application Workflow Start Bioactive Molecule (e.g., Carboxylic Acid) + this compound Reaction Synthesis (e.g., Mitsunobu Reaction) Start->Reaction Purification Purification (Column Chromatography, HPLC) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Caged_Compound Pure, Inactive NPE-Caged Compound Characterization->Caged_Compound Application Introduce to Biological System Caged_Compound->Application Uncaging Photolysis (Uncaging) with UV Light Application->Uncaging Observation Observe Biological Response Uncaging->Observation

Caption: Workflow for the synthesis and use of NPE-caged compounds.

Detailed Application Protocol: Mitsunobu Synthesis of NPE-Caged Propionate

This protocol details the synthesis of 2-(2-nitrophenyl)ethyl propionate as a representative example of caging a simple carboxylic acid.

Objective: To synthesize and purify 2-(2-nitrophenyl)ethyl propionate via the Mitsunobu reaction.

Materials and Equipment
  • Reagents:

    • This compound (MW: 167.16 g/mol )[16]

    • Propionic acid (MW: 74.08 g/mol )

    • Triphenylphosphine (PPh₃, MW: 262.29 g/mol )

    • Diisopropyl azodicarboxylate (DIAD, MW: 202.21 g/mol )

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Syringes

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

    • NMR spectrometer and Mass spectrometer for characterization

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DIAD is a potential sensitizer and should be handled with care.

  • Triphenylphosphine is an irritant. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 5.98 mmol, 1.0 equiv) and triphenylphosphine (1.88 g, 7.18 mmol, 1.2 equiv).

  • Dissolution: Add 30 mL of anhydrous THF to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Addition of Acid: Add propionic acid (0.53 mL, 7.18 mmol, 1.2 equiv) to the solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DIAD Addition: While stirring vigorously at 0 °C, add DIAD (1.41 mL, 7.18 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[17] The solution will typically turn from colorless to a yellow-orange hue.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Quenching and Workup:

    • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification and Characterization
  • Purification: The crude product contains triphenylphosphine oxide and DIAD-hydrazine byproducts. Purify the residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.

  • Characterization:

    • Concentrate the pure fractions to yield the product, 2-(2-nitrophenyl)ethyl propionate, as a pale yellow oil. (Typical yield: 80-90%).

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Photolysis (Uncaging) of NPE-Caged Propionate

Objective: To photolytically cleave the NPE group and detect the release of propionic acid.

  • Sample Preparation: Prepare a 1 mM solution of the purified NPE-caged propionate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If solubility is an issue, a small amount of a co-solvent like DMSO (e.g., <1%) can be used.

  • Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample using a light source with output in the 340-360 nm range (e.g., a filtered mercury arc lamp or a UV LED).

  • Monitoring: Monitor the progress of the photolysis using reverse-phase HPLC.

    • Inject aliquots of the solution at different time points (e.g., 0, 1, 5, 15, 30 minutes).

    • Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).

    • Observe the decrease in the peak corresponding to the caged compound and the appearance of a new peak corresponding to a byproduct (2-nitrostyrene). The released propionic acid is often difficult to detect by UV-Vis on HPLC but its presence can be confirmed by other methods like pH change or GC-MS of the extracted solution.

Troubleshooting and Key Considerations

  • Low Synthesis Yield: If the Mitsunobu reaction yield is low, ensure all reagents and the solvent are strictly anhydrous. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid can sometimes improve results.[12]

  • Biological Inertness: A critical assumption is that the caged compound is biologically inert before photolysis.[18] This must be verified for each new compound and biological system. The caged compound should not act as an agonist or antagonist of the target receptor or enzyme.[18][19]

  • Byproduct Toxicity: The photolysis byproduct, 2-nitrostyrene, and any unreacted caged compound may have off-target effects. It is essential to perform control experiments where the biological preparation is exposed to the irradiated byproduct alone.[18]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a 2-Nitrophenethyl Alcohol-Based Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of Photolabile Cleavage in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success of the synthesis. Traditional cleavage methods, often relying on strong acids like trifluoroacetic acid (TFA), can be harsh and may lead to the degradation of sensitive peptide sequences or the modification of delicate functional groups. Photolabile linkers have emerged as a powerful alternative, offering an orthogonal cleavage strategy that is both mild and highly specific. The use of light as a "traceless reagent" allows for the precise temporal and spatial control of peptide release, a feature particularly advantageous in the synthesis of complex peptides, peptide libraries for high-throughput screening, and peptides destined for sensitive biological assays.

Among the various photolabile linkers, those based on the ortho-nitrobenzyl chemistry have been widely adopted. This application note provides a detailed guide to the use of a 2-nitrophenethyl alcohol-derived linker in Fmoc-based SPPS. We will delve into the underlying chemical principles, provide step-by-step protocols for resin preparation, peptide elongation, and photocleavage, and discuss the critical parameters that ensure high yield and purity of the final peptide product.

The Chemistry of the 2-Nitrophenethyl Linker: A Mechanistic Overview

The 2-nitrophenethyl group serves as a robust anchor during the iterative cycles of Fmoc-deprotection and amino acid coupling. Its stability to the basic conditions of piperidine treatment and the acidic environment of side-chain deprotection cocktails (if applied on-resin) ensures the integrity of the peptide-resin linkage throughout the synthesis.

The key to its utility lies in its photochemical reactivity. Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, initiating a cascade of electronic rearrangements. This process ultimately leads to the cleavage of the ester bond connecting the peptide's C-terminus to the linker, releasing the peptide with a free carboxylic acid and a 2-nitrostyrene byproduct attached to the resin.

G cluster_0 Photocleavage Mechanism Resin Resin-Peptide Conjugate UV_Light UV Light (350-365 nm) Resin->UV_Light Irradiation Excited_State Excited State n -> π* UV_Light->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro Aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Electronic Rearrangement & β-Elimination Aci_Nitro->Rearrangement Cleavage Peptide-Linker Bond Cleavage Rearrangement->Cleavage Released_Peptide Released Peptide (-COOH) Cleavage->Released_Peptide Byproduct Resin-Bound Byproduct (2-Nitrostyrene) Cleavage->Byproduct G cluster_SPPS Fmoc-SPPS Cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Next Cycle

Application Notes and Protocols for the Preparation and Use of 2-(2-Nitrophenyl)ethyl Chloroformate as a Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(2-nitrophenyl)ethyl chloroformate. This reagent is a valuable tool in synthetic organic chemistry, serving as a precursor to the 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) protecting group, which is notable for its unique cleavage conditions. This document offers detailed, field-proven protocols for the preparation of the chloroformate from 2-(2-nitrophenyl)ethanol using triphosgene, its subsequent use in the protection of primary amines, and the principles of its removal. Emphasis is placed on the causality behind experimental choices, robust safety procedures, and thorough analytical characterization.

Introduction: The Strategic Value of the NPEOC Protecting Group

In the intricate art of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing other transformations to occur elsewhere in the molecule.[1][2] The 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group is a carbamate-type protecting group for amines that offers an orthogonal deprotection strategy compared to more common acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups.[3][4] Its removal is typically achieved under reductive or photolytic conditions, providing chemists with a valuable tool for complex synthetic routes where mild and specific deprotection is required.[5][6]

The key precursor for introducing the NPEOC group is 2-(2-nitrophenyl)ethyl chloroformate. This application note details its preparation from the corresponding alcohol and its application in protecting a model primary amine, benzylamine.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the reagents and products is critical for successful and safe execution.

Property2-(2-Nitrophenyl)ethanol (Starting Material)Triphosgene (Reagent)2-(2-Nitrophenyl)ethyl Chloroformate (Product)
Molecular Formula C₈H₉NO₃C₃Cl₆O₃C₉H₈ClNO₄
Molecular Weight 167.16 g/mol 296.75 g/mol 230.62 g/mol
Appearance Yellowish solid or oilWhite crystalline solidExpected to be a colorless to pale yellow oil or low-melting solid
Boiling Point ~267 °C (lit.)[7]203-206 °C (decomposes)Not available; likely unstable at high temperatures
Melting Point ~32 °C (lit.)[7]79-81 °CNot available
Key Hazards IrritantHighly Toxic, Corrosive .[8][9][10] Decomposes to phosgene.Toxic, Corrosive, Lachrymator .[8][9] Reacts with moisture.

Synthesis of 2-(2-Nitrophenyl)ethyl Chloroformate

The conversion of an alcohol to a chloroformate is a standard transformation, historically employing the highly toxic phosgene gas. A significantly safer and more manageable laboratory-scale alternative is the use of solid triphosgene (bis(trichloromethyl) carbonate), which serves as a solid phosgene equivalent.[2][11][12] The reaction proceeds by the in-situ generation of phosgene from triphosgene, which then reacts with the alcohol. A non-nucleophilic base is typically used to scavenge the HCl byproduct.[13]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Dissolve Triphosgene in Anhydrous Toluene cool Cool Triphosgene Solution to 0 °C reagents->cool alcohol Prepare Solution of 2-(2-Nitrophenyl)ethanol and Pyridine in Toluene addition Slow, Dropwise Addition of Alcohol Solution alcohol->addition cool->addition stir Stir at 0 °C, then Warm to Room Temp addition->stir filter Filter to Remove Pyridinium Hydrochloride stir->filter evaporate Evaporate Solvent under Reduced Pressure filter->evaporate product Obtain Crude Chloroformate Product evaporate->product

Caption: Workflow for the synthesis of 2-(2-nitrophenyl)ethyl chloroformate.

Detailed Synthesis Protocol

Materials:

  • 2-(2-Nitrophenyl)ethanol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Anhydrous Pyridine (1.1 eq)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (for transfers, optional)

  • Nitrogen or Argon atmosphere

  • Standard glassware (oven-dried)

Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel sealed with a septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve triphosgene (0.4 eq) in anhydrous toluene (approx. 3 mL per mmol of alcohol).

    • In the dropping funnel, prepare a solution of 2-(2-nitrophenyl)ethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene (approx. 2 mL per mmol of alcohol).

  • Reaction Execution:

    • Cool the triphosgene solution in the flask to 0 °C using an ice-water bath.

    • Slowly add the alcohol/pyridine solution from the dropping funnel to the cooled, stirring triphosgene solution over a period of 30-60 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the excessive formation of carbonate byproducts. The temperature should be maintained below 5-10 °C.[14]

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

    • Allow the mixture to slowly warm to room temperature and stir for another 2-4 hours or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up and Isolation:

    • A white precipitate of pyridinium hydrochloride will form. Remove this solid by filtration under an inert atmosphere (e.g., using a Schlenk filter). Wash the solid with a small amount of anhydrous toluene or dichloromethane.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to obtain the crude 2-(2-nitrophenyl)ethyl chloroformate.

    • Note: The product is moisture-sensitive and thermally labile. It should be used immediately in the next step without further purification. Attempting distillation can lead to decomposition.

Application: Protection of a Model Amine

The primary application of 2-(2-nitrophenyl)ethyl chloroformate is to introduce the NPEOC protecting group onto an amine. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, forming a stable carbamate.[6]

Protection and Deprotection Pathway

Protection_Deprotection cluster_protect Protection Amine Primary Amine (e.g., Benzylamine) Protected NPEOC-Protected Amine (Carbamate) Amine->Protected Base (e.g., Pyridine) DCM, 0°C to RT Chloroformate 2-(2-Nitrophenyl)ethyl Chloroformate Chloroformate->Protected Base (e.g., Pyridine) DCM, 0°C to RT Deprotected Free Amine (Deprotected) Protected->Deprotected Reductive Cleavage (e.g., Zn/AcOH) or Photolysis (UV)

Caption: General pathway for amine protection and subsequent deprotection.

Detailed Protection Protocol (Model: Benzylamine)

Materials:

  • Crude 2-(2-nitrophenyl)ethyl chloroformate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: Dissolve the crude 2-(2-nitrophenyl)ethyl chloroformate in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring chloroformate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/amine), water, saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl 2-(2-nitrophenyl)ethoxycarbonylamine.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Spectroscopic Data (Predicted)
CompoundTechniqueExpected Characteristic Signals
2-(2-Nitrophenyl)ethyl Chloroformate IR (neat)~1785 cm⁻¹ (strong, sharp, C=O stretch of chloroformate) , ~1525 cm⁻¹ & ~1345 cm⁻¹ (strong, N-O stretches of nitro group), ~3100-3000 cm⁻¹ (Ar-H stretch), ~2980-2850 cm⁻¹ (Alkyl C-H stretch).[15]
¹H NMR (CDCl₃)~8.0-7.4 ppm (m, 4H, Ar-H), ~4.6 ppm (t, 2H, -CH₂-O-), ~3.4 ppm (t, 2H, Ar-CH₂-).
¹³C NMR (CDCl₃)~150 ppm (C=O), ~149 ppm (Ar-C-NO₂), ~134-125 ppm (Ar-C), ~72 ppm (-CH₂-O-), ~35 ppm (Ar-CH₂-).
N-Benzyl 2-(2-Nitrophenyl)ethoxycarbonylamine IR (neat)~3320 cm⁻¹ (N-H stretch), ~1695 cm⁻¹ (strong, C=O stretch of carbamate) , ~1525 cm⁻¹ & ~1345 cm⁻¹ (strong, N-O stretches of nitro group), ~1540 cm⁻¹ (N-H bend).[16][17][18][19]
¹H NMR (CDCl₃)~8.0-7.2 ppm (m, 9H, Ar-H), ~5.2 ppm (br s, 1H, N-H), ~4.4 ppm (d, 2H, N-CH₂-Ph), ~4.3 ppm (t, 2H, -CH₂-O-), ~3.2 ppm (t, 2H, Ar-CH₂-).[20]
¹³C NMR (CDCl₃)~156 ppm (C=O) , ~149 ppm (Ar-C-NO₂), ~138-125 ppm (Ar-C), ~66 ppm (-CH₂-O-), ~45 ppm (N-CH₂-Ph), ~35 ppm (Ar-CH₂-).[20]

Note: Predicted chemical shifts are estimates and may vary. Experimental verification is required.[1][21][22][23]

Deprotection Mechanism

The removal of the NPEOC group proceeds via a β-elimination pathway.[5] This is typically initiated by a reducing agent (like Zn in acetic acid) which reduces the nitro group to an aniline or an intermediate state. This electronic change facilitates the abstraction of the benzylic proton, leading to the elimination of 2-nitrostyrene and the release of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine. Photolytic cleavage operates through a similar β-elimination process initiated by photo-induced intramolecular hydrogen abstraction by the excited nitro group.[5]

Safety Precautions and Handling

Extreme caution must be exercised when working with triphosgene and chloroformates.

  • Triphosgene: A stable solid, but it is highly toxic and corrosive.[8][9] It can release phosgene gas upon contact with moisture, nucleophiles, or heat. Phosgene is a potent respiratory agent, and inhalation can be fatal, with symptoms potentially delayed.[8]

    • Handling: Always handle triphosgene in a certified, properly functioning chemical fume hood.[8][9] Never work alone. Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty nitrile or Viton gloves.[8][10]

    • Spills: In case of a small spill, do not use water. Cover with a dry absorbent material (like sand or vermiculite), collect carefully into a sealed container, and treat as hazardous waste. For larger spills, evacuate the area and contact emergency personnel immediately.[9][10]

  • 2-(2-Nitrophenyl)ethyl Chloroformate: As a chloroformate, this compound is toxic, corrosive, and a lachrymator. It will react with moisture in the air and on skin to produce HCl and the corresponding alcohol.

    • Handling: Handle exclusively in a fume hood with the same level of PPE as for triphosgene. Avoid inhalation of vapors and any contact with skin and eyes.

  • Waste Disposal: All solid waste contaminated with triphosgene or the chloroformate (gloves, paper towels, silica gel) must be collected in a dedicated, sealed hazardous waste container.[8][24] Liquid waste should be quenched cautiously (e.g., with a solution of sodium bicarbonate or dilute sodium hydroxide) in a fume hood before being placed in a designated chlorinated waste container.

Conclusion

2-(2-Nitrophenyl)ethyl chloroformate is a valuable reagent for the introduction of the NPEOC amine protecting group. Its synthesis from the corresponding alcohol using triphosgene is an effective laboratory method, provided that stringent safety protocols are meticulously followed. The resulting NPEOC group offers a robust and orthogonal protection strategy, enhancing the toolkit of the synthetic chemist for the construction of complex molecular architectures. The protocols detailed herein provide a reliable foundation for the successful preparation and application of this important synthetic intermediate.

References

Application of 2-Nitrophenethyl Alcohol in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of 2-Nitrophenethyl (NPE) alcohol and its derivatives as photolabile protecting groups, or "caging" groups, in neuroscience research. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the underlying principles, practical applications, and detailed protocols for utilizing NPE-caged compounds to precisely control neuronal signaling.

Introduction: The Dawn of Optical Control in Neuroscience

The ability to manipulate neuronal activity with high spatiotemporal precision is paramount to unraveling the complexities of the nervous system. Traditional methods, such as electrical stimulation and pharmacological perfusion, often lack the required specificity. The advent of "caged" compounds has revolutionized neuroscience by enabling the light-induced release of bioactive molecules, such as neurotransmitters, with subcellular accuracy and millisecond timing[1][2].

The 1-(2-nitrophenyl)ethyl (NPE) group, derived from 2-Nitrophenethyl alcohol, is a cornerstone of this technology. By covalently attaching the NPE group to a critical functional moiety of a bioactive molecule, its activity is temporarily blocked. Irradiation with ultraviolet (UV) light cleaves this bond, liberating the active molecule in a process known as "uncaging"[1][3]. This technique provides an unparalleled tool for dissecting neural circuits, probing synaptic function, and understanding the molecular basis of learning and memory.

This guide will delve into the mechanism of NPE-mediated photolysis, showcase its diverse applications in neuroscience, and provide detailed, field-proven protocols for its successful implementation.

The Chemistry of Control: Mechanism of 2-Nitrophenethyl Photolysis

The efficacy of NPE as a caging group stems from a well-characterized photochemical reaction. Upon absorption of a photon, the 2-nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the release of the caged molecule and the formation of a nitrosoacetophenone byproduct[3][4].

The key steps of the photolysis mechanism are as follows:

  • Photoexcitation: The 2-nitrophenethyl group absorbs a photon, typically in the near-UV range (around 350 nm for one-photon excitation), promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular hydrogen transfer occurs from the ethyl group to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the heteroatom of the caged molecule (e.g., an oxygen atom of a carboxyl or phosphate group).

  • Product Formation: This cleavage releases the bioactive molecule in its active form and generates 2-nitrosoacetophenone as a byproduct.

The speed of this reaction, occurring on the nanosecond to microsecond timescale, is critical for studying rapid neuronal events[4].

G cluster_0 Photolysis of NPE-Caged Molecule NPE_Caged NPE-Caged Bioactive Molecule (Inactive) Excited_State Excited State NPE_Caged->Excited_State Photon Absorption (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Products Released Bioactive Molecule (Active) + 2-Nitrosoacetophenone Aci_Nitro->Products Rearrangement & Cleavage

Caption: Photolysis pathway of a 2-Nitrophenethyl (NPE) caged compound.

Applications in Neuroscience Research

The versatility of the NPE caging group has led to its widespread application in various domains of neuroscience. By caging key molecules involved in neuronal signaling, researchers can gain unprecedented control over cellular and network activity.

High-Resolution Mapping of Neurotransmitter Receptors

One of the most powerful applications of NPE-caged neurotransmitters, particularly NPE-glutamate, is the high-resolution mapping of receptor distribution on the neuronal surface[2]. By focally uncaging glutamate at different points along the dendritic tree and recording the resulting postsynaptic currents, it is possible to create detailed maps of glutamate receptor sensitivity. This has been instrumental in understanding the relationship between synaptic structure and function[5][6].

G cluster_1 Workflow for Receptor Mapping Start Prepare Brain Slice with NPE-Caged Glutamate Patch Whole-Cell Patch Clamp Recording of a Neuron Start->Patch Scan Scan Laser Beam Across Dendritic Arbor Patch->Scan Uncage Focal Uncaging of Glutamate at Multiple Points Scan->Uncage Record Record Postsynaptic Currents (uEPSCs) Uncage->Record Map Generate Receptor Sensitivity Map Record->Map

Caption: Experimental workflow for mapping glutamate receptor distribution.

Probing Synaptic Plasticity Mechanisms

Synaptic plasticity, the activity-dependent modification of synaptic strength, is believed to be the cellular basis of learning and memory. Two-photon uncaging of NPE-glutamate at individual dendritic spines has become a gold-standard technique for inducing and studying synaptic plasticity with exquisite precision[5][7]. By repeatedly stimulating a single spine, researchers can induce long-term potentiation (LTP) or long-term depression (LTD) and investigate the underlying molecular signaling cascades[5].

Investigating Dendritic Integration

Neurons receive thousands of synaptic inputs onto their dendrites. How these inputs are integrated to generate an output in the form of an action potential is a fundamental question in neuroscience. Caged compounds allow for the controlled activation of specific dendritic compartments, enabling the study of dendritic computation and the role of dendritic spikes in neuronal information processing[7][8].

Detailed Application Protocols

The following protocols provide a starting point for researchers wishing to implement NPE-caged compounds in their experiments. It is crucial to optimize these protocols for the specific experimental preparation and scientific question.

Protocol 1: Synthesis of NPE-Caged Carboxylic Acids (e.g., Glutamate)

This protocol describes a general method for caging carboxylic acids using 1-(2-nitrophenyl)diazoethane. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Materials:

  • 2-Nitroethylbenzene

  • Isoamyl nitrite

  • Potassium ethoxide

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

  • Carboxylic acid to be caged (e.g., L-glutamic acid, appropriately protected)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) for deprotection

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 1-(2-nitrophenyl)diazoethane:

    • This reactive intermediate is typically synthesized from 2-nitroethylbenzene and isoamyl nitrite in the presence of a base like potassium ethoxide. The reaction is performed at low temperatures in an anhydrous solvent such as ethanol or ether. The resulting diazo compound is highly reactive and is generally used immediately without purification.

  • Caging Reaction:

    • Dissolve the protected carboxylic acid in an anhydrous solvent like DCM.

    • Add a freshly prepared solution of 1-(2-nitrophenyl)diazoethane dropwise to the carboxylic acid solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Purification of the Caged Compound:

    • Once the reaction is complete, quench any remaining diazo compound with a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the protected, caged compound[9].

  • Deprotection (if necessary):

    • If protecting groups were used on the carboxylic acid (e.g., on the alpha-amino group of glutamate), they must be removed. This is often achieved by treatment with an acid such as TFA in DCM.

    • Following deprotection, the final caged product is typically purified by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for biological experiments[1][9].

Protocol 2: Two-Photon Uncaging of NPE-Glutamate in Acute Brain Slices

This protocol outlines the procedure for performing two-photon glutamate uncaging combined with whole-cell patch-clamp recordings in acute brain slices.

Materials and Equipment:

  • Two-photon laser scanning microscope with a Ti:Sapphire laser tunable to ~720 nm for uncaging.

  • Water-immersion objective with high numerical aperture (e.g., 60x, 0.9 NA).

  • Electrophysiology setup (amplifier, digitizer, micromanipulators).

  • Perfusion system for artificial cerebrospinal fluid (ACSF).

  • Vibrating microtome for brain slicing.

  • NPE-caged glutamate (e.g., MNI-glutamate, a commonly used derivative).

  • Fluorescent dye for visualizing neuronal morphology (e.g., Alexa Fluor 594).

Solutions:

  • Slicing ACSF (ice-cold, bubbled with 95% O2/5% CO2): Composition in mM: 110 choline chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.

  • Recording ACSF (room temperature, bubbled with 95% O2/5% CO2): Composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose[10][11][12][13].

  • Internal Solution for Patch Pipette: Composition in mM: 135 K-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP. Add 0.2% biocytin for post-hoc morphological analysis and a fluorescent dye (e.g., 20 µM Alexa Fluor 594) for visualization.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing ACSF.

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibrating microtome in ice-cold slicing ACSF.

    • Transfer slices to a holding chamber with recording ACSF and allow them to recover for at least 1 hour at room temperature.

  • Experimental Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with recording ACSF containing the NPE-caged glutamate (typically 2-5 mM for MNI-glutamate)[5][6]. Protect the perfusion reservoir from light.

    • Identify a target neuron for recording.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from the target neuron using a pipette filled with the internal solution[14].

    • Allow the fluorescent dye to fill the cell for morphological visualization.

  • Two-Photon Uncaging:

    • Tune the Ti:Sapphire laser to the optimal wavelength for two-photon excitation of the NPE-caged glutamate (typically around 720 nm for MNI-glutamate)[5][6][8].

    • Laser Power Calibration: This is a critical step. The goal is to use the minimum laser power necessary to elicit a physiological response, thereby minimizing phototoxicity. A good starting point is 5-15 mW at the sample, with pulse durations of 0.5-2 ms[5][6][7]. The power required will depend on the depth of the target within the slice. An elegant calibration method involves correlating the bleaching of a known concentration of a fluorescent dye like Alexa-594 with the uncaging efficacy[7][8].

    • Position the uncaging laser spot at the desired location (e.g., adjacent to a dendritic spine).

    • Deliver short laser pulses to uncage glutamate and record the evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).

  • Data Acquisition and Analysis:

    • Acquire both the electrophysiological recordings and the two-photon images.

    • Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.

ParameterTypical RangeRationale & Considerations
Caged Glutamate Conc. 1 - 10 mMHigher concentrations increase signal but may have off-target effects (e.g., GABAa receptor antagonism by MNI-glutamate)[5].
Uncaging Wavelength 720 - 740 nmOptimal for two-photon excitation of many nitrobenzyl-based caging groups like MNI[5][8].
Laser Power at Sample 5 - 30 mWMust be empirically determined to balance uncaging efficiency with phototoxicity. Higher power is needed for deeper tissue imaging[6][7].
Pulse Duration 0.2 - 5 msShorter pulses with higher peak power can be more efficient for two-photon absorption but increase the risk of phototoxicity.
Repetition Rate 1 - 5 HzFor plasticity induction protocols, higher frequencies are used. For mapping, lower frequencies are sufficient.

Troubleshooting and Scientific Integrity

Ensuring the reliability and reproducibility of uncaging experiments is paramount. The following points address common challenges and best practices.

  • Low Uncaging Efficiency:

    • Cause: Insufficient laser power, suboptimal wavelength, or degradation of the caged compound.

    • Solution: Calibrate laser power carefully. Ensure the caged compound solution is fresh and protected from light. Verify the alignment of the laser path.

  • Phototoxicity:

    • Cause: Excessive laser power or prolonged exposure can lead to cellular damage, often manifesting as swelling, blebbing, or irreversible changes in electrophysiological properties.

    • Solution: Use the lowest effective laser power and shortest pulse duration. Limit the total light exposure to the sample. Monitor cell health throughout the experiment.

  • Off-Target Effects:

    • Cause: The caged compound or its photolytic byproducts may have unintended biological activity. For example, MNI-glutamate can antagonize GABA-A receptors[5].

    • Solution: Perform control experiments to test for off-target effects. This may include applying the caged compound without photolysis or applying the photolysis byproducts alone.

  • Spatial Precision:

    • Cause: Light scattering within the tissue can lead to uncaging in a larger volume than the diffraction-limited spot.

    • Solution: Use high numerical aperture objectives to achieve tight focusing. Characterize the spatial profile of uncaging in your preparation, for instance, by uncaging a fluorescent dye.

Safety Precautions

Working with caged compounds and high-power lasers requires strict adherence to safety protocols.

  • Chemical Safety:

    • Handle all chemicals, especially potentially hazardous reagents like diazo compounds, in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Laser Safety:

    • Never look directly into the laser beam.

    • Use appropriate laser safety goggles when aligning the laser path.

    • Ensure that the laser is properly enclosed and that all users are trained in laser safety.

Conclusion

The 2-Nitrophenethyl caging group and its derivatives have provided neuroscientists with a powerful toolkit for the optical control of neuronal function. By enabling the precise release of neurotransmitters and other bioactive molecules, this technology continues to drive fundamental discoveries in synaptic physiology, dendritic integration, and the mechanisms of learning and memory. The protocols and guidelines presented here offer a solid foundation for researchers to harness the potential of this transformative technique, with a strong emphasis on scientific rigor and experimental integrity.

References

Application Notes and Protocols: Wavelength Selection for the Photocleavage of 2-Nitrophenethyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Photoremovable protecting groups (PPGs), or photocages, are indispensable tools in chemical synthesis and biology, offering precise spatiotemporal control over the release of active molecules.[1][2] By using light as a traceless reagent, researchers can initiate reactions, release bioactive compounds like neurotransmitters or drugs, or activate fluorescent probes with high precision in complex environments.[1][2][3][4] Among the various classes of PPGs, the 2-nitrophenethyl (NPE) group and its derivatives are widely used due to their synthetic accessibility and reliable cleavage upon UV light exposure.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selecting the optimal wavelength for the efficient and clean cleavage of 2-nitrophenethyl protecting groups. We will delve into the photochemical mechanism, discuss the critical parameters influencing wavelength selection, provide detailed experimental protocols, and offer troubleshooting advice for common challenges.

The Mechanism of 2-Nitrophenethyl (NPE) Photocleavage

Understanding the photochemical pathway is fundamental to optimizing the deprotection reaction. The cleavage of NPE groups does not proceed via simple bond homolysis but through a well-defined intramolecular rearrangement. The process is a photoinduced β-elimination.[5][6]

The key steps are as follows:

  • Photoexcitation : The process begins with the absorption of a photon by the nitroaromatic chromophore, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic (α-carbon) position of the ethyl chain. This is a Norrish Type II-like reaction that forms a transient species known as an aci-nitro intermediate.[4][5]

  • Protolytic Equilibrium : The aci-nitro intermediate is acidic and exists in a rapid equilibrium with its corresponding anion.[5]

  • β-Elimination and Product Release : The anionic aci-nitro intermediate undergoes a concerted β-elimination reaction. This step breaks the bond to the protected functional group (the leaving group), releasing the desired molecule and forming 2-nitrostyrene as the primary byproduct.[5]

  • Competing Pathway : It is crucial to note that the neutral aci-nitro intermediate can follow an alternative pathway, rearranging to form a nitrosobenzene derivative without releasing the protected substrate. The efficiency of cleavage is therefore dependent on reaction conditions, such as solvent basicity, that favor the formation of the aci-nitro anion.[5]

G cluster_main Photocleavage Mechanism of 2-Nitrophenethyl (NPE) Group Start NPE-Protected Substrate (R-X) Excited Excited State [NPE-R-X]* Start->Excited 1. Absorption (hν) AciNitro aci-Nitro Intermediate (Neutral) Excited->AciNitro 2. H-Abstraction AciNitroAnion aci-Nitro Anion AciNitro->AciNitroAnion 3. Deprotonation (Base-catalyzed) Byproduct Nitroso Byproduct (No Release) AciNitro->Byproduct 5. Competing Rearrangement AciNitroAnion->AciNitro Protonation Products Released Substrate (R-H) + 2-Nitrostyrene AciNitroAnion->Products 4. β-Elimination G cluster_workflow Experimental Workflow for Photocleavage Prep 1. Prepare Solution (NPE-Compound in Solvent) Setup 2. Setup Reaction (Vessel, Stirring, Cooling) Prep->Setup Irradiate 3. Irradiate with Selected Wavelength (λ) Setup->Irradiate Monitor 4. Monitor Progress (HPLC / TLC Aliquots) Irradiate->Monitor Check Reaction Complete? Monitor->Check Check->Irradiate No Workup 5. Work-up & Purification Check->Workup Yes

References

Application Note & Protocols: Synthesis and Utility of 2-Nitrophenethyl Alcohol Derivatives as Versatile Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis and application of 2-nitrophenethyl alcohol and its derivatives, with a primary focus on their role as photolabile protecting groups (PPGs), or "photocages". These compounds are invaluable tools in chemical biology, drug delivery, and materials science, offering precise spatiotemporal control over the release of active molecules.[1] We present detailed, field-proven protocols for the synthesis of the core this compound moiety and its subsequent derivatization to "cage" functional groups such as alcohols and amines. The underlying chemical principles, causality behind experimental choices, and key characterization data are thoroughly discussed to ensure reproducibility and empower researchers to adapt these methods for their specific needs.

Introduction: The Power of Spatiotemporal Control with 2-Nitrophenethyl Photocages

In complex biological and chemical systems, the ability to initiate a process at a specific time and location is a significant experimental advantage. Photolabile protecting groups (PPGs) are molecular "switches" that remain inert until activated by an external light stimulus. The 2-nitrophenethyl group is a classic and highly effective PPG, first explored for caging biologically active molecules like ATP.[1] Its popularity stems from a reliable and well-understood cleavage mechanism that proceeds with high efficiency under UV irradiation, typically around 365 nm.

The core principle involves masking a key functional group of a bioactive molecule, rendering it inert. Upon irradiation, the 2-nitrophenethyl cage is cleaved, releasing the active molecule and restoring its function. This process is often referred to as "uncaging". This guide will focus on the synthesis of derivatives based on the [2-(2-nitrophenyl)ethoxy]carbonyl (NPEOC) functionality, which undergoes a light-induced β-elimination to release an alcohol or amine, carbon dioxide, and o-nitrostyrene.[2]

Mechanism of Photocleavage

The photodeprotection of a 2-nitrophenethyl caged compound is not a simple bond cleavage but an elegant intramolecular rearrangement. Understanding this mechanism is crucial for optimizing cleavage conditions and anticipating byproducts.

  • Photoexcitation: Upon absorption of UV light, the aromatic nitro group is excited to a triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen atom from the adjacent ethyl linker, forming a transient aci-nitro intermediate.[2][3][4]

  • β-Elimination: The aci-nitro intermediate is unstable. Under neutral or basic conditions, its anionic form rapidly undergoes a β-elimination reaction.[3]

  • Product Release: This elimination cleaves the C-O bond of the caged molecule, releasing the free alcohol or amine, carbon dioxide (from the carbonate/carbamate linker), and o-nitrostyrene.[2]

Photocleavage Mechanism Caged Caged Molecule (NPEOC-R) Excited Excited State (Triplet) Caged->Excited 1. UV Light (hv) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Products Released Molecule (R-OH) + CO2 + o-Nitrostyrene AciNitro->Products 3. β-Elimination

Figure 1: General mechanism for the photocleavage of a 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) protected alcohol.

Synthesis of the Core Moiety: this compound

A robust and scalable synthesis of the this compound core is the foundation for all subsequent applications. We present a reliable method starting from (E)-ethyl 3-(2-nitrophenyl)acrylate, which involves a chemoselective reduction.

Protocol 1: Reduction of (E)-Ethyl 3-(2-nitrophenyl)acrylate

This protocol describes the reduction of a commercially available acrylate ester using sodium borohydride (NaBH₄).[5] NaBH₄ is a mild reducing agent, which, in the presence of a cobalt(II) chloride catalyst, effectively reduces both the alkene and the ester functionalities to yield the desired saturated alcohol without affecting the nitro group.

Experimental Workflow Diagram

Synthesis_Workflow start Dissolve Reactants in Ethanol add_nabh4 Slowly Add NaBH4 start->add_nabh4 heat Stir at 50°C for 24h add_nabh4->heat quench Quench with Water & Ethyl Acetate heat->quench extract Separate & Extract Aqueous Layer quench->extract purify Purify by Column Chromatography extract->purify end_node This compound (Final Product) purify->end_node

Figure 2: Workflow for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(E)-Ethyl 3-(2-nitrophenyl)acrylateC₁₁H₁₁NO₄221.217.0 g31.7
95% EthanolC₂H₅OH46.07100 mL-
Cobalt(II) chloride hexahydrateCoCl₂·6H₂O237.93377 mg1.58 (5 mol%)
DiisopropylamineC₆H₁₅N101.19320 mg3.17 (10 mol%)
Sodium borohydrideNaBH₄37.834.8 g126.8
Ethyl AcetateC₄H₈O₂88.11~200 mL-
Silica Gel (for chromatography)SiO₂60.08As needed-
Petroleum Ether / Ethyl Acetate (7:3)--As needed-

Step-by-Step Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (E)-ethyl 3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol), 95% ethanol (100 mL), cobalt(II) chloride hexahydrate (377 mg, 5 mol%), and diisopropylamine (320 mg, 10 mol%).

  • Stir the solution at room temperature (25 °C) until all solids dissolve.

  • Carefully add sodium borohydride (4.8 g, 126.8 mmol) portion-wise over 15-20 minutes. Causality Note: The slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Once the addition is complete, heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench the reaction by slowly adding water (20 mL), followed by ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:3 v/v) mixture as the eluent to afford pure this compound.[5]

Expected Yield and Characterization

  • Yield: ~85% (5.7 g).[5]

  • Appearance: Brown or dark brown liquid.[5][6]

  • Spectroscopic Data: The following table summarizes key characterization data.

Analysis Expected Results [5]
¹H NMR (CDCl₃)δ 7.86 (d, 1H), 7.55-7.31 (m, 3H), 3.70 (t, 2H), 2.98 (t, 2H), 2.14 (br s, 1H, -OH).
¹³C NMR (CDCl₃)δ 149.1, 136.7, 132.8, 131.8, 126.8, 64.4, 61.6, 33.2, 29.1.
IR (CHCl₃, cm⁻¹)3430 (O-H stretch), 1507 (NO₂ asym stretch), 1440 (NO₂ sym stretch).

Derivatization for Photocaging Applications

To function as a photocage, this compound must be attached to the target molecule via a photolabile linker. A common strategy is to form a carbonate or carbamate, which releases cleanly upon photolysis. This requires converting the alcohol into a more reactive intermediate, such as a chloroformate.

Protocol 2: General Synthesis of a Caged Compound (NPEOC-Derivative)

This protocol outlines the general two-step procedure for caging a generic alcohol (R-OH).

Derivatization Workflow

Derivatization_Workflow start 2-Nitrophenethyl Alcohol step1 React with Phosgene (or equivalent) start->step1 intermediate 2-Nitrophenethyl Chloroformate step1->intermediate step2 React with Target (R-OH) + Base intermediate->step2 end_node Caged Compound (NPEOC-R) step2->end_node

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quantum Yield of 2-Nitrophenethyl Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the quantum yield of 2-nitrophenethyl (NPE) photocleavage reactions. Drawing from established principles and field-proven insights, this resource will help you navigate common challenges and enhance the efficiency of your photolytic experiments.

Introduction to 2-Nitrophenethyl Photocleavage

The 2-nitrophenethyl (NPE) moiety is a widely used photolabile protecting group (PPG), often referred to as a "photocage." These groups allow for the spatiotemporal control of the release of bioactive molecules, such as nucleosides, peptides, and neurotransmitters, using light as an external trigger.[1][2] The efficiency of this release is quantified by the photochemical quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, cleavage) for each photon absorbed.[3] A higher quantum yield signifies a more efficient reaction, requiring less light exposure and minimizing potential photodamage to sensitive biological samples.[4][5]

The photocleavage of NPE-caged compounds is initiated by UV light absorption, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate.[6][7] This intermediate is key, as its subsequent reaction pathways determine the success of the uncaging event. The desired pathway is a β-elimination reaction that releases the caged molecule, carbon dioxide, and o-nitrostyrene.[1] However, a competing reaction can occur where the aci-nitro intermediate rearranges to form a nitrosobenzene derivative, which does not release the desired molecule, thereby lowering the overall quantum yield.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield for 2-nitrophenethyl photocleavage?

The quantum yield for NPE photocleavage can vary significantly depending on the specific substrate, solvent, and pH, but it is generally considered to be in the lower range compared to other PPGs.[8] For instance, the quantum yield for the photolysis of 2-NPA in a model peptide at 365 nm was determined to be 0.07 ± 0.01.[9] Structural modifications to the NPE backbone can influence this value.[10]

Q2: What is the optimal wavelength for irradiating NPE-caged compounds?

The irradiation wavelength should overlap with the absorption maximum of the NPE chromophore, which is typically in the UV-A range (around 340-365 nm).[5][11] It is often advantageous to use wavelengths longer than 350 nm in biological applications to minimize potential cell damage.[4][5]

Q3: Can I use a two-photon excitation for NPE photocleavage?

Yes, two-photon excitation is a viable option and offers enhanced spatial resolution, which is particularly useful in biological systems.[5] However, the two-photon uncaging action cross-section, which is a product of the two-photon absorption cross-section and the quantum yield, can be low for some NPE derivatives.[8]

Q4: How do I measure the quantum yield of my specific NPE-caged compound?

The most common method for determining the quantum yield is the comparative method, where the fluorescence or photochemical reaction rate of the sample is compared to a well-characterized standard with a known quantum yield.[12][13] This involves measuring the integrated fluorescence intensities or reaction progress of both the sample and the standard under identical conditions of absorbance and excitation wavelength.[12]

Troubleshooting Guide: Enhancing Your Photocleavage Efficiency

This section addresses common issues encountered during NPE photocleavage experiments and provides actionable solutions.

Issue 1: Low Cleavage Efficiency or Poor Quantum Yield

A low yield of the desired uncaged product is the most frequent challenge. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Suboptimal Solvent Environment: The polarity and basicity of the solvent play a critical role in the reaction pathway of the aci-nitro intermediate.[1][6]

    • Insight: The desired β-elimination pathway is favored in conditions that promote the deprotonation of the aci-nitro intermediate.[1]

    • Troubleshooting Protocol:

      • Solvent Screening: Perform the photocleavage reaction in a range of solvents with varying polarity and basicity. A common starting point is a mixture of acetonitrile (MeCN) and water.[6]

      • Varying Water Content: In MeCN/H₂O mixtures, systematically vary the percentage of water. Increased water content generally enhances the β-elimination pathway.[1]

      • Monitor Product Formation: Use HPLC or a similar quantitative technique to analyze the product distribution and determine the optimal solvent composition for maximizing the yield of the uncaged product.[6]

  • Incorrect pH: The pH of the solution directly influences the protonation state of the aci-nitro intermediate, thereby affecting the branching ratio between the desired β-elimination and the undesired nitroso-product formation.[6][14]

    • Insight: Basic conditions favor the deprotonation of the aci-nitro intermediate, promoting the β-elimination pathway and increasing the quantum yield.[6] Conversely, highly acidic conditions can lead to the formation of unidentified byproducts.[1]

    • Troubleshooting Protocol:

      • pH Titration: Conduct the photocleavage reaction in a series of buffered solutions across a relevant pH range (e.g., pH 6-9 for many biological applications).

      • Kinetic Analysis: Monitor the reaction kinetics at each pH to identify the optimal condition for both the rate and yield of cleavage.

      • Caution: Be mindful that extreme pH values may affect the stability of your target molecule.

  • Inappropriate Light Source: The wavelength and intensity of the light source are critical for efficient excitation of the NPE chromophore.[4]

    • Insight: The irradiation wavelength must align with the absorption spectrum of the NPE-caged compound.[4] Insufficient light intensity will result in incomplete conversion, while excessively high intensity can lead to side reactions or photodegradation.[4][15]

    • Troubleshooting Protocol:

      • Verify Spectral Overlap: Ensure your light source's emission spectrum significantly overlaps with the absorption spectrum of your compound.

      • Optimize Light Intensity: Adjust the power of your light source or the distance of the sample from the source to find the optimal intensity. Monitor the reaction progress over time to determine the ideal irradiation duration.[4]

ParameterRecommended Range/ValueRationale
Irradiation Wavelength ~340-365 nmMatches the typical absorption maximum of the NPE chromophore.[11]
Solvent MeCN/H₂O mixturesAllows for tuning of polarity and basicity to favor β-elimination.[6]
pH Slightly basic (pH > 7)Promotes deprotonation of the aci-nitro intermediate, enhancing quantum yield.[6]
Issue 2: Photodamage to the Substrate or Uncaged Product

High-energy UV light can sometimes lead to the degradation of the molecule of interest, especially in biological systems.

Potential Causes & Solutions:

  • Excessive Light Exposure: Prolonged irradiation or unnecessarily high light intensity can cause photodamage.[4]

    • Insight: The goal is to provide enough photons to achieve complete cleavage without causing significant degradation.

    • Troubleshooting Protocol:

      • Time Course Experiment: Perform a time-course study where you irradiate the sample for varying durations and analyze both the extent of cleavage and the integrity of the uncaged product at each time point.

      • Intensity Optimization: As described in the previous section, optimize the light intensity to the minimum required for efficient cleavage within a reasonable timeframe.

  • Reactive Byproducts: The photocleavage reaction generates byproducts, such as o-nitrostyrene and a nitroso species, which could potentially react with the substrate or the uncaged molecule.[2][6]

    • Insight: While often considered relatively benign, these byproducts can sometimes interfere with sensitive biological systems.

    • Troubleshooting Protocol:

      • Inclusion of Scavengers: In some cases, the addition of mild scavengers might help to mitigate the effects of reactive byproducts, although this needs to be carefully validated for your specific system.

      • Consider Alternative PPGs: If byproduct interference is a significant issue, exploring other classes of photolabile protecting groups that generate different, less reactive byproducts might be necessary.[2]

Issue 3: Inconsistent or Irreproducible Results

Variability between experiments can be frustrating and undermine the reliability of your findings.

Potential Causes & Solutions:

  • Fluctuations in Light Source Output: The intensity of arc lamps can drift over time, leading to inconsistent irradiation doses.

    • Insight: Consistent and quantifiable light delivery is crucial for reproducible results.

    • Troubleshooting Protocol:

      • Regular Power Measurement: Regularly measure the output of your light source using a power meter to ensure consistent intensity.

      • Actinometry: For highly quantitative studies, perform chemical actinometry to accurately determine the photon flux delivered to your sample.[9]

  • Oxygen Quenching: The presence of dissolved oxygen can sometimes quench the excited state of the chromophore, reducing the efficiency of the photoreaction.[16]

    • Insight: The triplet excited state, which can be involved in the photochemistry of nitroaromatic compounds, is susceptible to quenching by molecular oxygen.[16][17]

    • Troubleshooting Protocol:

      • Degassing the Solution: Before irradiation, degas your sample solution by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

      • Compare Results: Compare the photocleavage efficiency in degassed versus non-degassed solutions to determine if oxygen quenching is a significant factor in your system.

  • Sample Concentration Effects: At high concentrations, self-quenching or inner filter effects can reduce the efficiency of light absorption and, consequently, the quantum yield.[12]

    • Insight: The Beer-Lambert law assumes a linear relationship between absorbance and concentration, which can break down at high concentrations.

    • Troubleshooting Protocol:

      • Work in a Dilute Regime: Ensure that the absorbance of your sample at the irradiation wavelength is within a linear range, typically below 0.1, to minimize inner filter effects.

      • Concentration Series: Perform the photocleavage experiment at several different concentrations to confirm that the observed quantum yield is independent of concentration in the range you are working in.

Visualizing the Process: Mechanism and Workflow

To better understand the key steps and decision points in optimizing your NPE photocleavage experiment, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

NPE_Photocleavage_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Key Intermediate cluster_products Reaction Products NPE_Caged NPE-Caged Molecule NPE_Excited Excited NPE* NPE_Caged->NPE_Excited hν (UV light) Aci_Nitro aci-Nitro Intermediate NPE_Excited->Aci_Nitro Intramolecular H-abstraction Uncaged Uncaged Molecule + CO₂ + o-Nitrostyrene Aci_Nitro->Uncaged β-Elimination (Favored by base) Nitroso Nitroso Byproduct (No Release) Aci_Nitro->Nitroso Rearrangement Troubleshooting_Workflow Start Start: Low Quantum Yield Check_Light 1. Verify Light Source (Wavelength & Intensity) Start->Check_Light Check_Solvent 2. Optimize Solvent (Polarity & Basicity) Check_Light->Check_Solvent Parameters Correct Check_pH 3. Optimize pH Check_Solvent->Check_pH Systematically Varied Check_Concentration 4. Check for Concentration Effects Check_pH->Check_Concentration Optimized Check_Oxygen 5. Test for Oxygen Quenching Check_Concentration->Check_Oxygen Dilute Regime Confirmed Success Optimized Quantum Yield Check_Oxygen->Success Degassing Assessed

References

Technical Support Center: Minimizing Byproducts in 2-Nitrophenethyl Photodeprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-nitrophenethyl (NPE) photodeprotection. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and achieve clean, efficient deprotection of your NPE-caged compounds.

I. Understanding the Chemistry: The Root of Byproduct Formation

The photodeprotection of 2-nitrophenethyl (NPE) protecting groups is a powerful tool for the spatiotemporal release of bioactive molecules. The desired reaction proceeds through a β-elimination pathway, yielding the deprotected substrate, a proton, and 2-nitrostyrene. However, a competing reaction pathway can lead to the formation of the problematic byproduct, 2-nitrosoacetophenone, and other secondary species.[1]

The key to minimizing byproducts lies in understanding and controlling the fate of the initial photoexcited state and the subsequent intermediates. Upon irradiation, the 2-nitrophenethyl group forms an aci-nitro intermediate. The partitioning of this intermediate between the desired β-elimination and the undesired pathway leading to 2-nitrosoacetophenone is highly dependent on the reaction conditions.

Diagram of the Competing Reaction Pathways:

NPE-caged Compound NPE-caged Compound Photoexcited State Photoexcited State NPE-caged Compound->Photoexcited State hv aci-Nitro Intermediate aci-Nitro Intermediate Photoexcited State->aci-Nitro Intermediate Deprotonated aci-Nitro Deprotonated aci-Nitro aci-Nitro Intermediate->Deprotonated aci-Nitro Base-promoted (favored at higher pH) Protonated aci-Nitro Protonated aci-Nitro aci-Nitro Intermediate->Protonated aci-Nitro Proton-promoted (favored at lower pH) Deprotected Substrate + 2-Nitrostyrene Deprotected Substrate + 2-Nitrostyrene Deprotonated aci-Nitro->Deprotected Substrate + 2-Nitrostyrene Desired β-Elimination 2-Nitrosoacetophenone 2-Nitrosoacetophenone Protonated aci-Nitro->2-Nitrosoacetophenone Secondary Byproducts Secondary Byproducts 2-Nitrosoacetophenone->Secondary Byproducts Further reactions

Caption: Competing pathways in NPE photodeprotection.

II. Troubleshooting Guide: From Problem to Solution

This guide addresses common issues encountered during 2-nitrophenethyl photodeprotection and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Deprotection Yield - Inefficient light absorption by the NPE group.- Competing byproduct formation is dominant.- Degradation of the deprotected substrate under irradiation.- Optimize Wavelength: Ensure the irradiation wavelength overlaps with the absorbance maximum of your NPE-caged compound (typically in the UV-A range).- Adjust pH: Increase the pH of the reaction medium to favor the β-elimination pathway.- Add Scavengers: Introduce scavengers to quench the 2-nitrosoacetophenone byproduct.- Reduce Irradiation Time: Determine the minimum irradiation time required for complete deprotection to prevent photodegradation of the product.
Presence of a Major Impurity with a Molecular Weight Corresponding to 2-Nitrosoacetophenone The reaction conditions favor the formation of the nitroso byproduct.- Increase pH: This is the most critical parameter. A higher pH promotes the deprotonation of the aci-nitro intermediate, driving the reaction towards the desired β-elimination.- Use a Protic Solvent: Solvents like water or alcohols can help to stabilize the deprotonated aci-nitro intermediate.- Employ Scavengers: Use scavengers that specifically react with and neutralize the 2-nitrosoacetophenone as it forms.
Formation of Multiple Unidentified Byproducts - The 2-nitrosoacetophenone byproduct is reacting further with the solvent, the deprotected substrate, or itself.- Photodegradation of the starting material or product.- Add Scavengers: This is crucial to prevent secondary reactions of the highly reactive 2-nitrosoacetophenone.- Degas the Solution: Remove dissolved oxygen to minimize photo-oxidation reactions.- Filter the Light Source: Use appropriate filters to block shorter, higher-energy wavelengths that may cause non-specific degradation.
Inconsistent Results Between Experiments - Fluctuations in light source intensity.- Variations in reaction temperature.- Inconsistent pH of the reaction medium.- Monitor Light Intensity: Use a power meter to ensure consistent irradiation power between experiments.- Control Temperature: Use a temperature-controlled sample holder or a water bath to maintain a constant temperature.- Use Buffered Solutions: Employ a buffer system to maintain a stable pH throughout the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for minimizing byproducts in NPE photodeprotection?

A1: While the optimal pH can be substrate-dependent, a general guideline is to work in a slightly basic to basic medium (pH > 7.5). The desired β-elimination pathway proceeds through the deprotonated aci-nitro intermediate, which is favored at higher pH. It is recommended to perform a pH titration for your specific compound to find the sweet spot that maximizes the deprotection yield while minimizing byproduct formation.

Q2: What are the best scavengers for 2-nitrosoacetophenone and what concentrations should I use?

A2: Thiols and ascorbic acid are effective scavengers for nitroso compounds.

  • L-Cysteine: Can be used at concentrations ranging from 1 to 10 mM. It readily reacts with nitroso compounds to form sulfinamide adducts.[2][3]

  • Ascorbic Acid (Vitamin C): Can be used in a similar concentration range (1-10 mM). It can reduce the nitroso group, preventing its unwanted side reactions.

It is advisable to start with a 1:1 molar ratio of the scavenger to the NPE-caged compound and optimize from there.

Q3: How does the choice of solvent affect byproduct formation?

A3: The solvent can influence the stability of the key intermediates. Protic solvents, such as water and alcohols, can help to stabilize the deprotonated aci-nitro intermediate through hydrogen bonding, thus favoring the desired β-elimination pathway. Aprotic solvents may lead to a higher proportion of the nitroso byproduct. However, the solubility of your caged compound is also a critical factor in solvent selection. If you must use an aprotic solvent, pH control and the use of scavengers become even more critical.

Q4: What is the reactivity of the 2-nitrosoacetophenone byproduct?

A4: 2-Nitrosoacetophenone is a reactive electrophile. Its primary modes of unwanted reactivity include:

  • Reaction with Thiols: It can readily react with free thiol groups in your substrate or in a biological environment, forming covalent adducts.[2]

  • Reaction with Amines: It can react with primary and secondary amines to form imines or other adducts.

  • Dimerization and Decomposition: It can undergo self-condensation or decomposition, leading to a complex mixture of colored byproducts that can interfere with spectroscopic analysis.

Q5: What analytical methods can I use to monitor the reaction and quantify byproducts?

A5: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the starting material, the deprotected product, and the various byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at multiple wavelengths can help to distinguish between the different species.

  • UV-Visible Spectroscopy: This technique is useful for monitoring the overall progress of the reaction in real-time.[4][5][6][7] You can observe the decrease in the absorbance of the NPE-caged compound and the appearance of the absorbance of the deprotected product and byproducts. However, overlapping spectra can make quantification challenging without prior HPLC calibration.

IV. Experimental Protocols

Protocol 1: General Procedure for 2-Nitrophenethyl Photodeprotection with Scavengers
  • Prepare the Solution: Dissolve the NPE-caged compound in a suitable buffered solvent (e.g., phosphate-buffered saline, pH 7.5-8.5).

  • Add Scavenger: Add the chosen scavenger (e.g., L-cysteine or ascorbic acid) to the desired final concentration (start with a 1:1 molar ratio to the caged compound).

  • Degas the Solution (Optional but Recommended): Bubble an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a 365 nm LED or a filtered mercury lamp). Monitor the reaction progress by HPLC or UV-Vis spectroscopy.

  • Analysis: Once the reaction is complete, analyze the mixture by HPLC to determine the yield of the deprotected product and the extent of byproduct formation.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength appropriate for your compounds (e.g., 280 nm and 350 nm).

V. Visualization of Key Concepts

Workflow for Optimizing Deprotection:

cluster_0 Initial Experiment cluster_1 Troubleshooting cluster_2 Final Protocol Start Dissolve NPE-caged compound in buffered solution (pH 7.4) Irradiate Irradiate at 365 nm Start->Irradiate Analyze Analyze by HPLC Irradiate->Analyze Evaluate Evaluate yield and byproduct formation Analyze->Evaluate LowYield Low Yield or High Byproducts? Evaluate->LowYield OptimizepH Increase pH (e.g., 8.0, 8.5) LowYield->OptimizepH Yes Success High Yield, Minimal Byproducts LowYield->Success No AddScavenger Add Scavenger (e.g., L-cysteine) OptimizepH->AddScavenger Re-irradiate Re-run experiment AddScavenger->Re-irradiate Re-analyze Analyze by HPLC Re-irradiate->Re-analyze Re-analyze->Evaluate

Caption: Troubleshooting workflow for NPE deprotection.

VI. References

  • Zhang, Y., et al. (2004). Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. Biophysical Journal, 86(6), 3873-3881.

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from --INVALID-LINK--

  • Eyer, P., & Lier, D. (1992). On the mechanism of reactions of nitrosoarenes with thiols. Formation of a common intermediate "semimercaptal". Chemical research in toxicology, 5(6), 835-842.

  • Klรกn, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

  • Mykhailiuk, P. K., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 28(13), 5085.

  • Amblard, F., et al. (2015). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews, 115(22), 11734-11792.

  • Horsfall, A. (2020, June 22). Release the molecule! Photolabile protecting groups. Chembites. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Retrieved from --INVALID-LINK--

  • Ganesh, K., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current protocols in chemical biology, 6(4), 213–236.

  • Foley, D. D., & Al-Huniti, M. H. (2019). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Pharmaceutics, 11(9), 458.

  • Thermo Fisher Scientific. (n.d.). Monitoring enzyme kinetics using UV-Visible absorption spectroscopy - Michaelis-Menten analysis. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(13), 5085.

  • Williams, D. L., & Aldred, S. E. (1982). Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates. Food and chemical toxicology, 20(1), 79-81.

  • da Silva, A. C., et al. (2022). Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Scientific reports, 12(1), 15764.

  • Metrohm. (n.d.). UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation. Retrieved from --INVALID-LINK--

  • Dai, Z., Flatberg, G., & Jensen, H. A. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Education for Chemical Engineers, 24, 1-6.

  • Zhang, Y., et al. (2004). Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. Biophysical journal, 86(6), 3873-3881.

  • Filipovic, M. R., et al. (2012). Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH. Nitric oxide : biology and chemistry, 26(4), 257–263.

  • Al-Majed, A. A., & Belal, F. (2019). Sensitive spectrofluorometric method for the determination of ascorbic acid in pharmaceutical nutritional supplements using acriflavine as a fluorescence reagent. Luminescence : the journal of biological and chemical luminescence, 34(2), 168-174.

  • Li, Y., et al. (2021). Ascorbic Acid-Caused Quenching Effect of Protein Clusteroluminescence Probe: The Fast Fluorescent Detection of Ascorbic Acid in Vegetables. Foods, 10(10), 2358.

  • Krull, I. S., et al. (1984). The Trace Analysis for Explosives and Related Compounds Via High Performance Liquid Chromatography-Photolysis-Electrochemical Detection. Journal of Forensic Sciences, 29(2), 449-463.

  • BenchChem. (2025). Troubleshooting low conversion rates in reactions with 2-Nitrothiophene-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • Krull, I. S., et al. (1984). The Trace Analysis for Explosives and Related Compounds Via High Performance Liquid Chromatography-Photolysis-Electrochemical Detection. Journal of Forensic Sciences, 29(2), 449-463.

  • Kelmenson, J. A., & Toledo, R. T. (2018). Methods of extraction of nitrosylated or nitrated derivatives of ascorbic acid from. U.S. Patent Application No. 15/569,493.

  • Reddit. (2023, December 25). Psa: the scavenger protocols for your jadebot work in the Infinirarium. r/Guildwars2. Retrieved from --INVALID-LINK--

  • Reddit. (2023, October 12). How much better are Scavenger Protocol: Might/Magic Trophy over Recycler: Jade Sliver actually when farming?. r/Guildwars2. Retrieved from --INVALID-LINK--

  • Min, D. B., & Boff, J. M. (2002). Quenching mechanism and kinetics of ascorbic acid on the photosensitizing effects of synthetic food colorant FD&C Red Nr 3. Journal of food science, 67(6), 2306-2309.

  • Van Boekel, M. A. J. S. (2001). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. Journal of Agricultural and Food Chemistry, 49(2), 931-936.

  • Van der Eycken, J., & Kappe, C. O. (2017). Optimizing the Deprotection of the Amine Protecting p-Methoxyphenyl Group in an Automated Microreactor Platform. ACS Omega, 2(10), 6937-6944.

  • Li, J., et al. (2020). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Journal of Analytical Methods in Chemistry, 2020, 8896354.

References

Technical Support Center: Enhancing the Stability of 2-Nitrophenethyl Alcohol Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitrophenethyl (NPE) alcohol caged compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the stability and reproducibility of your experiments. My approach is rooted in established photochemical principles and extensive field experience to ensure the scientific integrity and practical applicability of the information provided.

Introduction to 2-Nitrophenethyl Caged Compounds

The 2-nitrophenethyl (NPE) caging group is a valuable tool in chemical biology and pharmacology, enabling the spatial and temporal control of bioactive molecules through photolysis. Upon irradiation with UV light, the NPE cage is cleaved, releasing the active compound. However, the stability of these caged compounds can be a critical factor influencing experimental outcomes. This guide will address common stability challenges and provide solutions to ensure the integrity of your caged compounds.

I. Core Stability Concerns and Troubleshooting

This section addresses the most frequently encountered stability issues with 2-nitrophenethyl alcohol caged compounds in a question-and-answer format.

Question 1: I am observing premature release of my active compound before photolysis. What are the likely causes and how can I prevent this?

Answer:

Premature uncaging, often observed as a high background signal or unexpected biological activity, is a common issue stemming from the inherent chemical liability of the caged compound. The primary culprits are hydrolysis and exposure to ambient light.

Causality:

  • Hydrolysis: The linkage between the 2-nitrophenethyl caging group and your molecule of interest is most commonly an ester or ether bond. Ester linkages are particularly susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH.[1][2][3] The rate of hydrolysis is significantly influenced by pH and temperature. Basic conditions, in particular, can accelerate the cleavage of ester bonds.[4]

  • Ambient Light Exposure: 2-Nitrophenethyl caged compounds are, by design, sensitive to UV light. Even low levels of ambient laboratory light, especially from fluorescent sources that emit in the UV spectrum, can lead to gradual uncaging over time.[5]

Troubleshooting Steps:

  • Optimize pH of Aqueous Buffers:

    • Maintain your experimental buffer at a stable, near-neutral pH (typically 7.2-7.4) for biological applications.[5][6]

    • If your experimental conditions require a different pH, be aware that ester-linked compounds are more stable in acidic to neutral conditions (pH 1.2-4.8) and show increased hydrolysis in alkaline conditions.[4]

    • For compounds with linkages other than esters (e.g., ethers, carbamates), the pH sensitivity may be lower, but it is still a critical parameter to control.[1]

  • Control Temperature:

    • Perform your experiments at the lowest feasible temperature to minimize the rate of hydrolysis.[5] For cell-based assays, this may be fixed at 37°C, but for in vitro experiments, consider if lower temperatures are permissible.

  • Minimize Light Exposure:

    • Prepare solutions and handle all samples under dim or red light conditions to prevent accidental photolysis.[5]

    • Use amber-colored microcentrifuge tubes or wrap your sample containers in aluminum foil during all preparation, incubation, and storage steps.[7][8]

  • Linkage Chemistry Awareness:

    • Be cognizant of the type of linkage in your caged compound. If you are consistently facing hydrolysis issues with an ester-linked compound, consider if a more stable linkage, such as an ether, is a viable alternative for your target molecule.[1]

Question 2: My stock solution of the caged compound seems to degrade over time, leading to inconsistent results. What are the best practices for storage?

Answer:

Proper storage is paramount for maintaining the integrity of your 2-nitrophenethyl caged compounds. Degradation of stock solutions is a frequent source of experimental variability.

Causality:

The primary drivers of degradation in storage are residual moisture, which can lead to hydrolysis, and exposure to light and elevated temperatures, which can cause both photolytic and thermal decomposition.

Recommended Storage Protocols:

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°CLong-term (months to years)Protect from light and moisture. Store in a desiccator if possible. This is the most stable form for long-term storage.[5][9]
Anhydrous Solvent Stock (e.g., DMSO) -80°CShort to medium-term (weeks to months)Use high-purity, anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and introduction of moisture.[5]
Aqueous Solutions Not Recommended for StoragePrepare Fresh DailyAqueous solutions are significantly less stable due to the risk of hydrolysis.[1][6] If temporary storage is unavoidable, flash-freeze aliquots and store at -80°C for the shortest possible time.

Workflow for Preparing and Storing Caged Compound Solutions:

G cluster_0 Preparation cluster_1 Storage cluster_2 Daily Use A Weigh lyophilized powder (in dim light) B Dissolve in anhydrous DMSO to create concentrated stock A->B C Aliquot into single-use amber tubes B->C D Store aliquots at -80°C C->D E Thaw one aliquot D->E F Dilute into aqueous buffer immediately before experiment E->F G Protect from light until use F->G H Discard unused aqueous solution G->H G cluster_0 Desired Pathway: Photolysis cluster_1 Side Reaction cluster_2 Degradation Pathway: Hydrolysis A NPE-Caged Compound B aci-Nitro Intermediate A->B UV Light (hν) F Released Active Molecule A->F H₂O, pH, Temp G This compound A->G H₂O, pH, Temp C Released Active Molecule B->C D 2-Nitrostyrene B->D E 2-Nitrosobenzaldehyde (Inactive Byproduct) B->E

References

Technical Support Center: 2-Nitrophenethyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support guide for 2-Nitrophenethyl alcohol. As Senior Application Scientists, we understand that while this compound is a versatile building block in the synthesis of pharmaceuticals and fine chemicals, its bifunctional nature—possessing both a hydroxyl and a nitro group—can lead to a range of undesired side reactions.[1] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, providing not just solutions but also the mechanistic reasoning behind them.

Frequently Asked Questions & Troubleshooting Guides

Oxidation Reactions: Why am I getting low yields of the aldehyde/acid and a complex product mixture?

Question: I am attempting to oxidize this compound to 2-nitrophenylacetaldehyde, but my yields are poor, and TLC/LC-MS analysis shows multiple unidentified spots. What is causing this, and how can I improve the selectivity?

Answer: This is a common issue arising from the sensitivity of the 2-nitrophenethyl scaffold to harsh oxidation conditions.

  • Causality: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from precursors like K₂Cr₂O₇) can lead to several side reactions.[2] These include over-oxidation of the desired aldehyde to the carboxylic acid, and even degradation of the aromatic ring, which is activated by the presence of the nitro group. The combination of the alcohol and the nitro functionality makes the molecule susceptible to oxidative cleavage under aggressive conditions.[3]

  • Troubleshooting & Protocol: The key is to use milder, more controlled oxidizing agents that are selective for the conversion of primary alcohols to aldehydes.

    Table 1: Comparison of Selective Oxidizing Agents for this compound

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium Chlorochromate)CH₂Cl₂, Room TempGood selectivity for aldehydes, relatively simple workup.Chromium-based (toxic), slightly acidic.
DMP (Dess-Martin Periodinane)CH₂Cl₂, Room TempHigh selectivity, neutral conditions, fast reaction times.Expensive, can be explosive under shock.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, high yields.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.

Recommended Protocol: Swern Oxidation of this compound

This protocol is designed to minimize side reactions by operating at low temperatures and under mild conditions.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise to the stirred solution. Continue stirring for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Quenching: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The reaction is typically complete after another 30 minutes of stirring at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-nitrophenylacetaldehyde.

Nitro Group Reduction: How can I selectively reduce the nitro group without affecting the alcohol?

Question: I need to synthesize 2-aminophenethyl alcohol.[4] When I use strong reducing agents like LiAlH₄, I get complex results. What is the best way to achieve clean, selective reduction of the nitro group?

Answer: The challenge here is chemoselectivity. The ideal reagent must reduce the nitro group without reacting with the hydroxyl group.

  • Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and basic. They can deprotonate the hydroxyl group, forming a lithium alkoxide. This can complicate the reaction and subsequent workup. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it can sometimes lead to over-reduction or other side reactions if not carefully controlled.

  • Troubleshooting & Protocol: Catalytic Transfer Hydrogenation is an exceptionally mild, efficient, and selective method for this transformation.[5] It uses a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas and minimizing side reactions.

Recommended Protocol: Selective Nitro Reduction via Catalytic Transfer Hydrogenation

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent, such as methanol or ethanol.

  • Catalyst & Donor: Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution. Then, add a hydrogen donor such as ammonium formate (HCOONH₄, 4-5 eq.) or hydrazine hydrate (N₂H₄·H₂O, 3-4 eq.) in portions.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure 2-aminophenethyl alcohol.

Dehydration: Why am I forming 2-nitrostyrene as a byproduct?

Question: In my reaction, which is run under acidic conditions, I'm observing a significant amount of what appears to be 2-nitrostyrene. Why is this happening and how can I prevent it?

Answer: The formation of 2-nitrostyrene is a classic example of an elimination (dehydration) side reaction, often promoted by acidic conditions and/or heat.[6][7]

  • Causality: The hydroxyl group can be protonated by an acid, converting it into a good leaving group (water). A subsequent elimination step, either E1 or E2 depending on the conditions, removes a proton from the adjacent carbon to form a double bond, resulting in 2-nitrostyrene. The electron-withdrawing nature of the ortho-nitro group can influence the stability of any potential intermediates in this process.

    Caption: Acid-catalyzed dehydration of this compound.

  • Troubleshooting & Protocol:

    • Avoid Acid & Heat: The most direct solution is to avoid strongly acidic conditions and elevated temperatures whenever the hydroxyl group is unprotected.

    • Protect the Hydroxyl Group: If your desired transformation requires conditions that would cause dehydration, the best strategy is to protect the alcohol beforehand. This is a crucial concept for managing the reactivity of bifunctional molecules.

Hydroxyl Group Reactivity: How do I prevent the alcohol from interfering with other reagents?

Question: I am trying to perform a reaction on a different part of my molecule (e.g., a Grignard reaction on a related substrate), but the hydroxyl group of the this compound moiety is interfering. What is the standard approach to mask its reactivity?

Answer: Protecting the hydroxyl group is a fundamental strategy in multi-step synthesis to prevent it from acting as an unwanted nucleophile or acid.[8][9]

  • Causality: The alcohol's proton is weakly acidic (pKa ~16-18) and will react with strong bases like Grignard reagents or organolithiums.[10][11] The oxygen atom is also nucleophilic and can react with electrophiles. A protecting group renders the hydroxyl group inert to these conditions.

  • Troubleshooting & Protocol: The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps. Silyl ethers are a popular choice due to their ease of installation and removal under specific, mild conditions.[12]

    Table 2: Common Protecting Groups (PGs) for the Hydroxyl Group

Protecting GroupInstallation ReagentRemoval ConditionsStability
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF; or mild acid (AcOH)Stable to bases, mild oxidants/reductants. Acid sensitive.
TIPS (Triisopropylsilyl)TIPS-Cl, Imidazole, DMFTBAF; stronger acidMore sterically hindered; more stable to acid than TBDMS.
Bn (Benzyl)BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Very stable to acid, base, and most redox agents.
THP (Tetrahydropyranyl)DHP, cat. acid (e.g., PPTS)Aqueous acid (e.g., HCl, TsOH)Stable to bases, organometallics, and most redox agents. Very acid sensitive.

General Troubleshooting Workflow

When faced with an unexpected outcome, a systematic approach is crucial. The following workflow can help diagnose and solve issues related to side reactions.

Troubleshooting_Workflow start Unexpected Reaction Outcome (Low Yield, Byproducts) step1 1. Characterize Byproducts (LC-MS, NMR, IR) start->step1 step2 2. Hypothesize Side Reaction (e.g., Dehydration, Oxidation, Cyclization) step1->step2 step3 3. Consult Technical Guide (Review FAQs for similar issues) step2->step3 step4 4. Modify Protocol step3->step4 Identify probable cause & solution step5 5. Re-run Experiment & Analyze step4->step5 step5->step1 Unsuccessful success Desired Outcome Achieved step5->success Successful

Caption: A systematic workflow for troubleshooting side reactions.

References

Technical Support Center: Purification of Compounds Protected with 2-Nitrophenethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of compounds featuring the 2-nitrophenethyl (NPE) protecting group. The NPE group is a valuable tool in multistep organic synthesis, particularly for protecting phosphates, carboxylates, and alcohols, due to its stability to a wide range of chemical conditions and its clean, photolytic removal. However, the deprotection and subsequent purification steps can present unique challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and offers robust protocols to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the photolytic deprotection of a 2-nitrophenethyl (NPE) group?

The primary byproduct of the photolytic cleavage is 2-nitrosostyrene. This species is often colored and can undergo further reactions, leading to a complex mixture of impurities. Additionally, you may find:

  • Unreacted Starting Material: Incomplete photolysis will leave the NPE-protected compound in your mixture.

  • Photodegradation Products: Over-irradiation or use of an incorrect wavelength can lead to the degradation of your desired product, especially if it contains other sensitive functional groups.

  • Side-Products from the Aci-Nitro Intermediate: The deprotection proceeds through an aci-nitro intermediate. Under certain conditions (e.g., low basicity), this intermediate can rearrange to form a nitrosobenzene derivative instead of eliminating to release the protected compound.[1]

Q2: Should I use normal-phase or reversed-phase chromatography to purify my compound after NPE deprotection?

The choice depends on the polarity of your final, deprotected compound.

  • Normal-Phase Chromatography (e.g., silica gel): This is often the first choice for many organic compounds. It is effective at separating the relatively nonpolar 2-nitrosostyrene byproduct from more polar deprotected products like alcohols, phosphates, or carboxylic acids.

  • Reversed-Phase Chromatography (e.g., C18): This is ideal for highly polar or water-soluble compounds, such as oligonucleotides or polar peptides. It is particularly effective when normal-phase chromatography fails to provide adequate separation or leads to product degradation on the silica.[2][3]

Q3: Can I use a liquid-liquid extraction to simplify the purification process?

Yes, a well-designed aqueous workup is a critical first step to remove many impurities before chromatography.[4]

  • Basic Wash: A wash with a mild base (e.g., saturated aqueous sodium bicarbonate) can help remove acidic byproducts and the deprotected carboxylic acid or phosphate if the goal is to isolate the unreacted NPE-protected starting material.

  • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can be used if your target compound is stable to acid and you need to remove basic impurities.

  • Brine Wash: A final wash with saturated aqueous NaCl helps to remove residual water from the organic layer before drying and concentration.[4]

Q4: My reaction mixture is a dark, oily mess after photolysis. Is my product lost?

Not necessarily. The formation of colored byproducts, primarily from 2-nitrosostyrene, is common. These impurities are often highly colored but present in small quantities. A proper workup followed by column chromatography can effectively remove these colored materials to yield a pure, colorless, or pale-yellow product.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Incomplete Deprotection

Q: I see a significant amount of my NPE-protected starting material remaining by TLC/LC-MS analysis. How can I drive the reaction to completion?

A: Incomplete deprotection is a common issue stemming from suboptimal photolysis conditions. The key is to ensure efficient delivery of photons at the correct wavelength.

  • Causality: The NPE group absorbs UV light (typically around 350-365 nm) to initiate an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that subsequently eliminates the protected group.[1][5] Insufficient light intensity, incorrect wavelength, or a solvent that absorbs UV light can hinder this process.

  • Solutions:

    • Optimize Wavelength and Light Source: Ensure your lamp's output matches the absorbance maximum of the NPE group. A medium-pressure mercury lamp with a Pyrex filter (to block wavelengths <300 nm) is a standard choice.

    • Increase Irradiation Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time. Avoid excessive irradiation, which can degrade your product.

    • Check Solvent Transparency: Use a solvent that is transparent in the UV range of interest. Acetonitrile, methanol, and dichloromethane are common choices. Avoid solvents like acetone or those containing UV stabilizers.

    • Control Concentration: Highly concentrated solutions can prevent light from penetrating the full volume of the reaction mixture. Dilute the reaction mixture if necessary (e.g., to 0.01-0.05 M).

Issue 2: Low Yield After Column Chromatography

Q: My deprotection appears complete, but I recover very little product after silica gel chromatography. Where is my compound going?

A: Low recovery is often due to the interaction of the deprotected functional group with the stationary phase or physical loss during the workup.

  • Causality: Deprotected functional groups like phosphates, carboxylic acids, and some amines can bind irreversibly to the acidic silica gel surface. Additionally, highly polar products may be difficult to elute from the column with standard solvent systems.

  • Solutions:

    • Deactivate Silica Gel: For sensitive or highly polar compounds, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (~1-2% v/v) in your eluent.[6] This neutralizes acidic sites and can significantly improve recovery.

    • Use an Alternative Stationary Phase: If binding is severe, switch to a more inert stationary phase like alumina (neutral or basic) or celite. Reversed-phase chromatography is also an excellent alternative.

    • Modify the Eluent: For highly polar compounds, adding a polar modifier like methanol or acetic acid to your eluent system (e.g., DCM/MeOH with 1% AcOH) can improve elution from the column.

    • Minimize Workup Steps: Each transfer and extraction step can lead to material loss. Streamline your workup procedure where possible.

Issue 3: Co-elution of Product and Byproducts

Q: I'm having trouble separating my desired product from a persistent, colored impurity during column chromatography.

A: This often involves the 2-nitrosostyrene byproduct, which can have a polarity similar to some target compounds, leading to co-elution.

  • Causality: 2-nitrosostyrene is a moderately polar compound. If your target molecule has similar polarity, separation on silica gel using standard eluents like hexanes/ethyl acetate can be challenging.

  • Solutions:

    • Employ a Scavenger: After photolysis, add a dienophile like maleimide or N-methylmaleimide to the crude reaction mixture. This will react with the 2-nitrosostyrene byproduct via a Diels-Alder reaction, forming a new, more polar adduct that is easier to separate by chromatography.

    • Optimize Chromatography Solvents: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[2]

    • Use Preparative HPLC: For very difficult separations, preparative reversed-phase HPLC offers much higher resolving power than standard flash chromatography.[3]

Data Summary Table: Chromatographic Systems
Problem ScenarioRecommended Stationary PhaseSuggested Eluent SystemRationale
Non-polar product, polar byproducts Silica GelHexanes / Ethyl Acetate (Gradient)Standard system, good for general purpose separation.
Polar product, binding to silica Silica Gel + 1% TriethylamineDichloromethane / MethanolThe base neutralizes acidic sites, improving recovery of amines/phosphates.
Highly polar, water-soluble product C18 Reversed-Phase SilicaWater / Acetonitrile + 0.1% Formic AcidIdeal for polar analytes like oligonucleotides, preventing irreversible binding.[3]
Difficult separation of isomers/analogs C18 or Phenyl-Hexyl HPLC ColumnSlow, focused gradient of Water/AcetonitrileHigh-resolution technique for challenging separations.[2][3]

Experimental Protocols & Workflows

Workflow for Deprotection and Purification

The following diagram outlines the general workflow from the crude post-photolysis mixture to the final purified compound.

G cluster_deprotection Deprotection cluster_workup Workup & Initial Purification cluster_purification Final Purification start NPE-Protected Compound in UV-Transparent Solvent photolysis UV Irradiation (350-365 nm) start->photolysis concentrate Concentrate Crude Mixture photolysis->concentrate extract Liquid-Liquid Extraction (e.g., EtOAc / aq. NaHCO3) concentrate->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry chromatography Column Chromatography (Silica or C18) dry->chromatography analysis Purity Analysis (NMR, LC-MS) chromatography->analysis end_node Pure Deprotected Compound analysis->end_node

Caption: General workflow for NPE deprotection and purification.

Protocol 1: General Photolytic Deprotection and Workup

Objective: To remove the 2-nitrophenethyl group from a substrate.

Materials:

  • NPE-protected compound

  • UV-transparent solvent (e.g., HPLC-grade acetonitrile or methanol)

  • Photoreactor equipped with a medium-pressure mercury lamp and Pyrex filter

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the NPE-protected compound in the chosen UV-transparent solvent to a concentration of approximately 0.01 M.

  • Transfer the solution to the photoreactor vessel. Purge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • Irradiate the solution with a medium-pressure mercury lamp (using a Pyrex filter to remove short-wavelength UV) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a round-bottom flask and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification challenges.

G start Analyze Crude Product (TLC / LC-MS) q1 Is deprotection complete? start->q1 q1_no No q1->q1_no No q1_yes Yes q1->q1_yes Yes a1 Optimize Photolysis: - Increase irradiation time - Check lamp/wavelength - Dilute reaction mixture q1_no->a1 q2 Purify by Column Chromatography. Is recovery low? q1_yes->q2 a1->q1 Re-run Reaction q2_no No q2->q2_no No q2_yes Yes q2->q2_yes Yes q3 Is the final product pure? q2_no->q3 a2 Address Binding: - Deactivate silica (add Et3N) - Switch to Alumina or C18 - Modify eluent polarity q2_yes->a2 a2->q2 Re-purify q3_no No q3->q3_no No q3_yes Yes q3->q3_yes Yes a3 Improve Separation: - Add scavenger post-photolysis - Screen different eluents - Use preparative HPLC q3_no->a3 success Pure Product Obtained q3_yes->success a3->q3 Re-purify failure Consult Specialist

Caption: Decision tree for troubleshooting NPE purification.

References

Technical Support Center: Optimizing 2-Nitrophenethyl Photocleavage Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 2-nitrophenethyl (NPE) photolabile protecting group (PPG). As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the critical role of the solvent environment on photocleavage efficiency. This guide moves beyond simple protocols to explain the underlying photochemical mechanisms, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental mechanism of 2-nitrophenethyl (NPE) photocleavage, and why is it so sensitive to the solvent?

A: The photocleavage of the 2-nitrophenethyl group is not a simple, single-step reaction. Its efficiency is dictated by a competition between two distinct pathways that originate from a common photo-excited intermediate. Understanding this branching point is the key to optimizing your reaction.

Upon UV irradiation, the NPE group undergoes an intramolecular hydrogen abstraction from the benzylic position (the carbon adjacent to the aromatic ring) by one of the oxygen atoms of the ortho-nitro group. This primary process forms a transient species known as an aci-nitro intermediate.[1]

This aci-nitro intermediate is the critical juncture. It exists in a pH-dependent equilibrium with its corresponding anion. The fate of this intermediate, and thus the success of your experiment, is determined by which of the following two pathways dominates[1]:

  • Productive Cleavage (Desired Pathway): From the anionic form of the aci-nitro intermediate, a β-elimination reaction occurs. This process cleaves the bond to your protected molecule, releasing it in its active form and generating an o-nitrostyrene byproduct. This pathway is favored in environments that promote the formation of the anion.[1]

  • Unproductive Rearrangement (Undesired Pathway): From the neutral (undissociated) form of the aci-nitro intermediate, a rearrangement occurs, typically leading to the formation of an o-nitroso derivative. Crucially, this pathway does not release the protected molecule, leading to low yields and the accumulation of unwanted, often colored, byproducts.[1][2]

The solvent's primary role is to shift the equilibrium between the neutral aci-nitro intermediate and its anion, thereby directing the reaction toward the desired cleavage pathway.

G cluster_0 Photochemical Excitation cluster_1 Intermediate Formation cluster_2 Solvent-Mediated Equilibrium cluster_3 Competing Reaction Pathways cluster_4 Final Products NPE_Substrate 2-Nitrophenethyl Substrate Excited_State Excited State (n,π*) NPE_Substrate->Excited_State UV Photon (hν) Aci_Nitro Aci-Nitro Intermediate (Neutral) Excited_State->Aci_Nitro Intramolecular H-Abstraction Aci_Nitro_Anion Aci-Nitro Anion Aci_Nitro->Aci_Nitro_Anion + Base - H+ Rearrangement Undesired Rearrangement Aci_Nitro->Rearrangement Cleavage Desired Photocleavage (β-Elimination) Aci_Nitro_Anion->Cleavage Released_Substrate Released Substrate + o-Nitrostyrene Cleavage->Released_Substrate Nitroso_Product o-Nitroso Product (Substrate Not Released) Rearrangement->Nitroso_Product

Caption: Mechanism of 2-nitrophenethyl photocleavage.

Q2: My photocleavage yield is consistently low. What are the most likely solvent-related causes?

A: Low yields are almost always traced back to the reaction conditions favoring the unproductive rearrangement pathway over the desired β-elimination. Based on the mechanism described above, here are the primary troubleshooting steps related to your solvent system:

  • Insufficient Basicity: The most common issue is a lack of sufficient basicity to deprotonate the aci-nitro intermediate into its productive anionic form. In neutral or even slightly acidic organic solvents, the neutral form predominates, leading directly to the formation of the nitroso byproduct and very little, if any, released substrate.[1]

  • Strictly Anhydrous Conditions: In completely water-free aprotic solvents (e.g., dry acetonitrile), the deprotonation of the aci-nitro intermediate is inefficient. This again favors the unproductive pathway. Even small amounts of water can sometimes provide enough basicity to improve yields.[1]

  • High Acidity: If your reaction medium is acidic (e.g., contains HCl), the equilibrium will be strongly shifted towards the neutral aci-nitro species, effectively shutting down the desired cleavage pathway. High acidity can also lead to the formation of other, distinct side products.[1]

  • Inner Filter Effect: The o-nitroso byproduct formed in the undesired pathway often absorbs light at or near the irradiation wavelength used for cleavage. As this byproduct accumulates, it competes for photons with the remaining unreacted NPE-protected substrate, a phenomenon known as the "inner filter effect."[2][3] This reduces the overall reaction rate and can prevent the reaction from going to completion.

G Start Low Photocleavage Yield Observed Check_Solvent 1. Analyze Solvent System Start->Check_Solvent Is_Anhydrous Is the solvent strictly anhydrous? Check_Solvent->Is_Anhydrous Is_Acidic Is the solvent acidic? Is_Anhydrous->Is_Acidic No Add_Water Action: Add a small percentage of H₂O (e.g., MeCN/H₂O 95:5) Is_Anhydrous->Add_Water Yes Is_Buffered Is a weak base or buffer present? Is_Acidic->Is_Buffered No Neutralize Action: Neutralize any acidic components Is_Acidic->Neutralize Yes Add_Base Action: Add a non-nucleophilic weak base (e.g., buffer) Is_Buffered->Add_Base No Re-evaluate 2. Re-run Experiment & Monitor Yield Is_Buffered->Re-evaluate Yes Add_Water->Re-evaluate Neutralize->Re-evaluate Add_Base->Re-evaluate

Caption: Troubleshooting workflow for low photocleavage yield.

Q3: How do solvent polarity and hydrogen-bonding ability affect cleavage efficiency?

A: While basicity is the dominant factor, polarity and hydrogen-bonding (proticity) play crucial secondary roles by influencing the stability of the excited states and intermediates involved in the reaction.[4][5]

  • Polarity: An increase in solvent polarity generally stabilizes the polar excited state of the NPE group, which can facilitate the initial hydrogen abstraction step.[5] Polar solvents are better at solvating the charged aci-nitro anion, which can help shift the equilibrium toward this productive intermediate. However, polarity alone is insufficient. A polar aprotic solvent like pure DMSO or DMF may not be basic enough to ensure efficient deprotonation. The ideal environment is often a mixture that is both polar and protic/basic, such as acetonitrile/water mixtures.[1][6]

  • Hydrogen Bonding (Proticity): Protic solvents (e.g., water, alcohols) are excellent hydrogen bond donors and acceptors. They can participate directly in the proton transfer steps that are central to the NPE photocleavage mechanism.[6]

    • Stabilizing the Anion: A protic solvent can stabilize the aci-nitro anion through hydrogen bonding, favoring the desired cleavage pathway.

    • Acting as a Proton Source/Sink: Water, in particular, can act as a weak base to accept the proton from the neutral aci-nitro intermediate and as a proton source for subsequent steps, facilitating the overall reaction.[7]

The interplay of these properties is summarized in the table below.

Solvent TypePolarityH-BondingBasicityExpected Cleavage EfficiencyRationale
Aprotic (e.g., Dioxane) LowPoorVery LowVery LowInefficient formation and stabilization of the aci-nitro anion.[1]
Polar Aprotic (e.g., dry MeCN, DMSO) HighPoorLowLow to ModerateStabilizes polar intermediates but lacks the basicity for efficient deprotonation.[1]
Protic (e.g., MeOH, EtOH) HighGoodVery LowModerateCan stabilize intermediates via H-bonding, but may still lack sufficient basicity.
Aqueous / Buffered (pH > 7) HighExcellentGoodHigh Optimal conditions. Polarity and H-bonding stabilize intermediates, while basicity drives the equilibrium to the productive anion.[1]
Aqueous Acidic (pH < 5) HighExcellentNoneVery LowEquilibrium is pushed to the unproductive neutral aci-nitro intermediate.[1]
Q4: How can I experimentally measure and compare the photocleavage efficiency in different solvents?

A: The most rigorous way to quantify photocleavage efficiency is by determining the photochemical quantum yield (Φ) .[8] The quantum yield is defined as the number of molecules of substrate that react divided by the number of photons absorbed by the substrate. A higher quantum yield signifies a more efficient reaction.

Below is a generalized protocol for determining the quantum yield of your NPE-caged compound relative to a known chemical actinometer (a compound with a well-characterized quantum yield).

This protocol uses an o-nitrobenzaldehyde (ONB) actinometer, a standard choice for UV photolysis experiments.[9][10]

I. Materials & Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Monochromatic light source with a stable output (e.g., LED or filtered lamp at a wavelength where both your sample and the actinometer absorb, typically 350-385 nm)

  • Your NPE-caged compound ("Sample")

  • o-nitrobenzaldehyde ("Actinometer")

  • Solvents of interest

II. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your Sample and the Actinometer in the chosen solvent.

  • Determine Molar Absorptivity: For both the Sample and Actinometer, prepare a series of dilutions and measure their absorbance at the irradiation wavelength (λ_irr). Plot absorbance vs. concentration to determine the molar absorption coefficients (ε) for both compounds at λ_irr.

  • Prepare Experimental Solutions:

    • Prepare a solution of your Sample in the solvent of interest.

    • Prepare a solution of the Actinometer in the same solvent.

    • Crucially, adjust the concentrations of both solutions so that their absorbance values at λ_irr are identical and low (ideally between 0.05 and 0.1) . This ensures that both solutions absorb the same number of photons per unit time.

  • Irradiation & Monitoring:

    • Take an initial UV-Vis spectrum (t=0) of the Sample solution.

    • Irradiate the Sample solution for a short, defined period (e.g., 30 seconds). Ensure the solution is stirred if possible. The total conversion should be kept low (<15%) to avoid inner filter effects and ensure linear kinetics.

    • Immediately record another UV-Vis spectrum.

    • Repeat the exact same irradiation procedure with the Actinometer solution, recording spectra before and after irradiation.

  • Data Analysis:

    • For your Sample , monitor the change in concentration (ΔC_sample) over the irradiation time (Δt). This can be done by observing the decrease in the starting material's absorbance peak or the increase in the product's absorbance peak, using the Beer-Lambert law (A = εcl).

    • For the Actinometer , monitor the change in concentration (ΔC_act) over the same Δt. The photolysis of ONB to o-nitrosobenzoic acid can be monitored by the change in absorbance.

  • Calculate the Quantum Yield:

    • The quantum yield of your sample (Φ_sample) can be calculated using the following formula:

      Φ_sample = Φ_act * (ΔC_sample / ΔC_act)

    • Where Φ_act is the known quantum yield of the actinometer under your conditions (for ONB in acetonitrile, Φ is often cited as ~0.5). You must find the appropriate literature value for your specific solvent and conditions.

G Prep 1. Prepare Sample & Actinometer Solutions Match_A 2. Adjust Concentrations for Identical Absorbance (A < 0.1 at λ_irr) Prep->Match_A Measure_T0 3. Record Initial (t=0) UV-Vis Spectrum Match_A->Measure_T0 Irradiate 4. Irradiate for Fixed Time (Δt) Measure_T0->Irradiate Measure_Tf 5. Record Final (t=Δt) UV-Vis Spectrum Irradiate->Measure_Tf Calc_dC 6. Calculate Change in Concentration (ΔC) from Spectra Measure_Tf->Calc_dC Repeat 7. Repeat Steps 3-6 for the Other Compound Calc_dC->Repeat Calc_Phi 8. Calculate Φ_sample using Φ_sample = Φ_act * (ΔC_sample / ΔC_act) Repeat->Calc_Phi

Caption: Experimental workflow for quantum yield determination.

References

Technical Support Center: Enhancing the Water Solubility of 2-Nitrophenethyl Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitrophenethyl (NPE) caged compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical strategies to overcome one of the most common challenges associated with these powerful research tools: poor water solubility. The aromatic nature of the 2-nitrobenzyl caging group, while essential for its photosensitive properties, often imparts significant hydrophobicity to the parent molecule, limiting its utility in aqueous biological systems.[1]

This resource will explore both chemical modification and formulation-based strategies to enhance the aqueous solubility of your NPE-caged compounds, ensuring reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-nitrophenethyl (NPE) caged compound poorly soluble in my aqueous buffer?

A1: The 2-nitrophenethyl (NPE) caging group itself is an aromatic hydrocarbon structure, which is inherently hydrophobic.[1] This "caging" moiety, when attached to your molecule of interest, can dramatically decrease the overall water solubility of the resulting conjugate. This is a common challenge in the development of caged compounds, as the features required for photosensitivity often conflict with the need for aqueous solubility, especially at the higher concentrations required for two-photon uncaging experiments.[1]

Q2: I've dissolved my NPE-caged compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What's happening?

A2: This is a classic sign of a compound crashing out of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many hydrophobic compounds, its miscibility with water doesn't guarantee that the compound will remain soluble upon dilution.[2][3] You are likely exceeding the compound's solubility limit in the final aqueous medium. The percentage of DMSO in your final solution is often too low to keep the hydrophobic caged compound dissolved.

Q3: Can I simply increase the percentage of DMSO in my final solution to keep the compound dissolved?

A3: While this might seem like a straightforward solution, it's often not viable for biological experiments. High concentrations of DMSO can be toxic to cells, perturb cell membranes, and interfere with protein function, leading to experimental artifacts.[2] It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system and stay below that threshold.

Q4: Are there any "quick-fix" formulation strategies I can try before resorting to chemical modification of my caged compound?

A4: Yes, before embarking on synthetic modifications, you can explore several formulation strategies:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[4][5][6]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[7][8] They can form inclusion complexes with the hydrophobic NPE group, effectively shielding it from the aqueous environment and increasing solubility.[4][9][10][11]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a more detailed, hands-on approach to resolving solubility problems.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
  • Possible Cause: The compound's solubility limit in the final aqueous buffer has been exceeded.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward first step is to determine if a lower final concentration of your caged compound is sufficient for your experiment.[4]

    • Optimize the Co-solvent System:

      • Protocol: Prepare a high-concentration stock solution of your caged compound in your chosen organic solvent (e.g., 10 mg/mL in DMSO). In a series of vials, add your aqueous buffer. Spike the buffer with increasing volumes of the stock solution to create a range of final concentrations and co-solvent percentages.

      • Observation: Vortex each vial thoroughly and let them equilibrate at your experimental temperature for 1-2 hours. Visually inspect for any signs of precipitation or cloudiness.[4] This will help you determine the maximum soluble concentration at a given co-solvent percentage.

    • Utilize Sonication: Brief sonication after dilution can help break up small aggregates and improve dissolution.[3][4]

    • Prepare Fresh Dilutions: For compounds with borderline stability in aqueous solutions, always prepare fresh dilutions immediately before use to minimize the chance of precipitation over time.[4]

Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
  • Possible Cause: Poor solubility is leading to the formation of micro-precipitates, resulting in an inaccurate and variable concentration of the active compound being delivered to the cells.[2][4]

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, carefully inspect the final diluted solution under good lighting for any haziness or particulate matter.

    • Centrifugation: Centrifuge the diluted solution at high speed for a few minutes before adding the supernatant to the cells. This can help pellet any undissolved micro-precipitates.[4]

    • Consider a Formulation-Based Approach: If the issue persists, this is a strong indicator that a simple co-solvent system is insufficient. You should strongly consider using a cyclodextrin-based formulation.

Issue 3: The Need for Higher Concentrations Exceeds Basic Formulation Capabilities
  • Possible Cause: Your experimental requirements, such as two-photon uncaging, demand higher compound concentrations than can be achieved with simple co-solvents or surfactants.

  • Solution: At this stage, chemical modification of the 2-nitrophenethyl caging group is the most robust and reliable strategy. The goal is to introduce hydrophilic functional groups to the cage itself, thereby increasing the intrinsic water solubility of the entire molecule.

Advanced Strategies: Chemical Modification of the NPE Cage

The addition of polar or charged functional groups to the aromatic ring of the 2-nitrophenethyl moiety can significantly enhance water solubility.

Strategy 1: Introduction of Charged Groups

Incorporating charged groups such as carboxylates or sulfonates is a highly effective way to increase aqueous solubility.[12]

  • Causality: The introduction of these ionizable groups allows the compound to form salts, which are generally more water-soluble than their neutral counterparts. However, it's important to consider that adding a negative charge may hinder cell membrane penetrability.[12]

Comparative Solubility Data
ModificationExpected Solubility ImprovementConsiderations
None (Native NPE) LowBaseline
Carboxylate Group (-COOH) SignificantpH-dependent solubility; potential impact on membrane permeability.[12]
Sulfonate Group (-SO3H) Very HighGenerally pH-independent; may have a greater impact on membrane permeability.[12]

Diagram: Chemical Modification Strategy

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble NPE-Caged Compound Mod Chemical Modification: Introduce Hydrophilic Group Start->Mod Covalent Approach Formulate Formulation Strategy: Cyclodextrin Encapsulation Start->Formulate Non-Covalent Approach End Water-Soluble Caged Compound Mod->End Formulate->End

Caption: Workflow for improving the solubility of NPE-caged compounds.

Strategy 2: PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule.[13][14] PEG is a hydrophilic polymer that can dramatically enhance the water solubility of hydrophobic compounds.[14][15][16]

  • Causality: The long, flexible, and hydrophilic PEG chain effectively creates a "hydrophilic shield" around the poorly soluble drug, increasing its affinity for aqueous environments and preventing aggregation.[14]

Diagram: PEGylation Mechanism

G cluster_1 Mechanism of PEGylation Caged Hydrophobic NPE-Cage Aggregate Aggregation Caged->Aggregate Self-associates Soluble Soluble Conjugate Caged->Soluble Covalent Linkage PEG PEG Chain PEG->Soluble Covalent Linkage Water Water Molecules Soluble->Water Hydration

Caption: PEGylation prevents aggregation and promotes hydration.

Experimental Protocols

Protocol 1: Cyclodextrin Complexation for Enhanced Solubility

This protocol describes how to prepare a cyclodextrin inclusion complex to improve the aqueous solubility of a hydrophobic NPE-caged compound.

Objective: To prepare a stock solution of a poorly soluble NPE-caged compound with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • NPE-caged compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare the Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 40% w/v). Warm the solution slightly and vortex to ensure complete dissolution.

  • Add the Caged Compound: Weigh the desired amount of your NPE-caged compound and add it directly to the HP-β-CD solution.

  • Promote Complexation: Vortex the mixture vigorously for 5-10 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes. The solution should become clear as the inclusion complex forms.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Storage: Store the resulting stock solution protected from light. This stock can now be diluted into your aqueous experimental buffer with a much lower risk of precipitation.

References

Technical Support Center: A Researcher's Guide to 2-Nitrophenethyl Alcohol Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Nitrophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile nitroaromatic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your this compound samples, thereby safeguarding the reliability and reproducibility of your experimental outcomes. This resource is structured in a user-friendly question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the chemical integrity of this compound, it is imperative to store it under controlled conditions that minimize exposure to environmental factors known to accelerate degradation. The recommended storage protocol is as follows:

  • Temperature: Refrigeration at 2-8°C is the standard for long-term storage. This low temperature significantly reduces the rate of potential degradation reactions.[1][2] Avoid storing at room temperature for extended periods.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation of the alcohol functional group. Therefore, it is highly recommended to store this compound under an inert atmosphere. This can be achieved by blanketing the sample with an inert gas such as argon or nitrogen before sealing the container.[3][4][5]

  • Light: As a nitroaromatic compound, this compound is susceptible to photodegradation.[6][7] Always store the compound in an amber glass vial or a container that is otherwise protected from light.

  • Moisture: The compound should be stored in a dry environment.[1][8] The container must be tightly sealed to prevent the ingress of atmospheric moisture, which could potentially participate in hydrolytic degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down reaction kinetics of degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the alcohol functional group.
Light Protected from light (Amber vial)Minimizes risk of photodegradation.
Container Tightly sealed, appropriate materialPrevents contamination and moisture ingress.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color, typically a darkening or yellowing, is a common visual indicator of chemical degradation. For this compound, this can be attributed to several potential degradation pathways, including:

  • Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 2-nitrophenethyl aldehyde and subsequently 2-nitrophenethyl carboxylic acid. These products can be colored and may also polymerize to form larger, colored molecules.

  • Nitro Group Reduction: The nitro group can be reduced to form various species, such as nitroso, hydroxylamino, and ultimately amino compounds. These reduction products are often colored and can themselves be reactive.

  • Photodegradation: Exposure to light, especially UV light, can initiate complex degradation reactions in nitroaromatic compounds, leading to the formation of colored byproducts.[7]

If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q3: Can I store solutions of this compound?

A3: Storing this compound in solution is generally not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. If you must store a solution for a short period, choose a dry, aprotic solvent and store it under the same conditions as the neat compound (refrigerated, protected from light, and under an inert atmosphere). Aqueous buffers should be avoided for storage as they can facilitate hydrolysis.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
  • Symptoms: Your HPLC or GC analysis shows a decrease in the peak area of this compound and the emergence of new, unidentified peaks.

  • Potential Causes & Degradation Pathways:

    • Oxidation: The alcohol group can be oxidized to an aldehyde or a carboxylic acid. This is more likely if the sample has been exposed to air.

    • Reduction: The nitro group can be reduced to an amine (2-aminophenethyl alcohol). This can occur in the presence of reducing agents or through certain microbial contamination.

  • Troubleshooting & Preventative Actions:

    • Confirm Degradation: Use a validated stability-indicating HPLC method (see Protocol section) to resolve the parent compound from its potential degradation products.

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to prevent oxidation.

    • Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and septum to prevent air and moisture from entering.

    • Purity Check: Always perform a purity check before using a sample that has been stored for an extended period.

HPLC_Workflow A Prepare Mobile Phase & Equilibrate System C Inject 10 µL onto C18 Column A->C B Prepare Sample (0.1 mg/mL) B->C D Run Gradient Elution C->D E Detect at 254 nm D->E F Analyze Chromatogram for Purity & Impurities E->F

References

Technical Support Center: Managing the Formation of 2-Nitrosoacetophenone Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and managing the formation of the 2-nitrosoacetophenone byproduct during your synthetic experiments. This resource is designed to provide not just procedural steps, but a foundational understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the emergence of 2-nitrosoacetophenone in reaction mixtures.

Q1: What is 2-nitrosoacetophenone and why is it a concern?

A1: 2-Nitrosoacetophenone is an organic compound that can appear as a colored impurity in various chemical syntheses, particularly those involving acetophenone derivatives. Its presence is problematic as it can complicate purification, reduce the yield of the desired product, and potentially interfere with subsequent reaction steps or biological assays due to its reactivity.

Q2: In which reactions is the formation of 2-nitrosoacetophenone most commonly observed?

A2: The formation of 2-nitrosoacetophenone is often linked to reactions involving 2-nitroacetophenone. This can occur during the nitration of acetophenone, where 2-nitroacetophenone is formed as a minor isomer alongside the major meta- and para-isomers.[1][2][3][4] Subsequent, and often unintended, partial reduction of the nitro group of 2-nitroacetophenone can lead to the formation of the 2-nitroso derivative.

Q3: What does the presence of a blue or green color in my reaction mixture indicate?

A3: A distinct blue or green coloration in your reaction mixture or on a TLC plate is a strong indicator of the presence of a nitroso compound. Monomeric nitrosoarenes in solution are typically blue or green. This observation can serve as a quick qualitative diagnostic for the formation of 2-nitrosoacetophenone.

Q4: Can 2-nitrosoacetophenone revert to 2-nitroacetophenone or be further reduced?

A4: Yes, the nitroso group is an intermediate oxidation state between a nitro group and an amino group. Under oxidative conditions, 2-nitrosoacetophenone can be oxidized back to 2-nitroacetophenone. Conversely, under reducing conditions, it can be further reduced to 2-aminoacetophenone.[5][6] Understanding this reactivity is key to both preventing its formation and developing strategies for its removal.

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a systematic approach to identifying the root cause of 2-nitrosoacetophenone formation and implementing effective solutions.

Issue 1: Unexpected formation of a colored byproduct during the synthesis of an acetophenone derivative.

Q: I am performing a reaction with a substituted acetophenone and observe a persistent blue/green tint in my reaction mixture. What is the likely cause?

A: The coloration strongly suggests the formation of 2-nitrosoacetophenone. This can happen through a few pathways, primarily involving a nitro-substituted precursor.

  • Causality: If your synthesis involves the nitration of acetophenone or a derivative, 2-nitroacetophenone is a likely byproduct.[1][2][3] During the reaction or, more commonly, during the workup, certain reagents or conditions can cause the partial reduction of the nitro group to a nitroso group. For instance, the use of certain metals (like tin or iron in acidic media) for other transformations in the molecule, if not carefully controlled, can lead to this partial reduction.[5][6][7] Additionally, photochemical pathways can also contribute to the formation of nitrosoarenes from nitroaromatics under UV light exposure.

graph "Byproduct_Formation_Pathway" { layout=dot; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];

}

Byproduct Formation Pathway

Issue 2: Difficulty in preventing the formation of the 2-nitrosoacetophenone byproduct.

Q: I have confirmed the presence of 2-nitrosoacetophenone. How can I modify my experimental procedure to prevent its formation?

A: Prevention is the most effective strategy and involves careful control of reaction conditions and reagent selection.

  • Control of Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically between -15°C and 0°C) is crucial to minimize the formation of side products, including the ortho-isomer, 2-nitroacetophenone.[2][8]

  • Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. Using a milder nitrating agent or adjusting the ratio of nitric acid to sulfuric acid may reduce the formation of the ortho-isomer.

  • Quenching and Workup: The workup procedure is a critical stage where partial reduction can occur.

    • Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a large volume of crushed ice with vigorous stirring.[9] This rapidly dissipates heat and dilutes the acid, minimizing further reactions.

    • Avoid Over-reduction: If your synthesis involves a subsequent reduction step, ensure that the reducing agent and conditions are selective for the target functional group and do not affect the nitro group. If a nitro group is present, consider protecting it or choosing a reducing agent that is not strong enough to reduce it to the nitroso or amino stage. Common reducing agents for nitro groups include catalytic hydrogenation (H₂/Pd/C) or metals in acid (Fe/HCl, Sn/HCl).[5][6][7] To avoid partial reduction, ensure the reaction goes to completion to form the amine, or use milder, more controlled reducing agents if only partial reduction is desired.

  • Exclusion of Light: If you suspect a photochemical pathway, conduct the reaction and workup in a flask wrapped in aluminum foil or in a dark environment to exclude UV light.

graph "Prevention_Strategies" { layout=dot; rankdir="TB"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

}

Key Prevention Strategies

Issue 3: Challenges in removing the 2-nitrosoacetophenone byproduct during purification.

Q: The 2-nitrosoacetophenone byproduct has formed. What are the most effective methods for its removal?

A: Several purification techniques can be employed, often in combination, to remove the colored nitroso impurity.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 2-nitrosoacetophenone is generally more polar than the corresponding acetophenone starting material but may have similar polarity to the 2-nitroacetophenone precursor, careful selection of the eluent system is necessary. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation.[10][11][12][13] Monitoring the separation by Thin-Layer Chromatography (TLC) is essential to identify the fractions containing the desired product.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.[14][15][16][17][18] The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the 2-nitrosoacetophenone impurity remains in solution.

    • Decolorization: If the crystals of your desired product are still colored after initial recrystallization, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurity.[14][15][16]

  • Chemical Conversion: As a last resort, if separation proves difficult, you can exploit the reactivity of the nitroso group.

    • Oxidation: Treat the mixture with a mild oxidizing agent to convert the 2-nitrosoacetophenone back to the more easily separable 2-nitroacetophenone.

    • Reduction: Alternatively, a full reduction of the mixture can convert both the nitro and nitroso compounds to the corresponding 2-aminoacetophenone, which can then be separated from the desired product.

Experimental Protocols

Protocol 1: Analytical Detection by Thin-Layer Chromatography (TLC)

This protocol allows for the rapid qualitative assessment of the presence of 2-nitrosoacetophenone in your reaction mixture.

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Using a capillary tube, spot your crude reaction mixture, your starting material, and a co-spot (a spot of your crude mixture on top of a spot of your starting material) on the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity mixture like 9:1 and adjusting as needed).

  • Visualization:

    • Visual Inspection: 2-Nitrosoacetophenone will often appear as a distinct blue or green spot.

    • UV Lamp: Visualize the plate under a UV lamp (254 nm and/or 365 nm).

    • Staining: If necessary, use a staining agent like potassium permanganate to visualize all spots.

  • Analysis: Compare the Rf values of the spots. The presence of a new, colored spot in the crude reaction mixture lane is indicative of the byproduct.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the separation of 2-nitrosoacetophenone from a reaction mixture.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). The less polar compounds will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. The blue/green band of 2-nitrosoacetophenone should be visible, allowing for its separation from other components.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze each fraction by TLC to identify which fractions contain your pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];

}

General Purification Workflow

Quantitative Data Summary

The following table summarizes key parameters that influence the formation of nitroacetophenone isomers. While specific yields of 2-nitrosoacetophenone are not widely reported due to its nature as an unstable byproduct, controlling the formation of its precursor, 2-nitroacetophenone, is the primary quantitative goal.

ParameterConditionEffect on 2-Nitroacetophenone FormationReference
Temperature -15°C to 0°CMinimized formation of ortho- and para-isomers[2][8]
> 5°CIncreased formation of byproducts[2]
Nitrating Mixture Conc. H₂SO₄ / Conc. HNO₃Standard, but can lead to isomer formation[2][3]
Workup Slow quenchingPotential for localized heating and side reactions[9]
Rapid quenching on iceEfficiently stops the reaction and minimizes byproduct formation[9]

References

Validation & Comparative

A Comparative Guide to 2-Nitrophenethyl Alcohol and Other Photolabile Protecting Groups for Spatiotemporal Control in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology, drug development, and materials science, the ability to command molecular activity with precision in both time and space is not just an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools that offer this spatiotemporal control by enabling light-induced activation of molecules. Among the diverse arsenal of PPGs, the 2-nitrophenethyl (NPE) backbone, particularly 2-nitrophenethyl alcohol, represents a significant class of phototriggers. This guide provides an in-depth, objective comparison of this compound-derived PPGs with other widely used alternatives, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal tool for their specific application.

The Fundamental Principle of Photolabile Protection

At its core, a photolabile protecting group is a light-sensitive moiety that is covalently attached to a functional group of a bioactive molecule, rendering it temporarily inactive.[1][2] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, thereby releasing the active molecule in its native form. The ideal PPG should exhibit a suite of desirable properties, including high water solubility, stability in the absence of light, a high quantum yield of photolysis (Φ), and an absorption maximum at a wavelength that minimizes cellular damage (typically >350 nm).[3][4]

The 2-Nitrophenethyl Group: A Closer Look

The 2-(2-nitrophenyl)ethyl (NPE) group, often employed as its alcohol derivative for caging, operates through a distinct photochemical mechanism compared to its more traditional counterpart, the o-nitrobenzyl (oNB) group. The cleavage of NPE-caged compounds is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the exocyclic α-position, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate then undergoes a β-elimination process, releasing the caged molecule, carbon dioxide (if a carbonate linker is used), and o-nitrostyrene.[6][7] This β-elimination pathway is a key differentiator from the intramolecular cyclization mechanism of oNB groups.

Advantages and Disadvantages of 2-Nitrophenethyl PPGs

Advantages:

  • Alternative Mechanism: The β-elimination pathway can offer different release kinetics and byproduct profiles compared to oNB derivatives.

  • Versatility: The 2-nitrophenethyl scaffold can be modified to cage a variety of functional groups, including alcohols, amines, and carboxylic acids, often through a carbonate or carbamate linkage which can enhance the quantum yield of release.[7]

Disadvantages:

  • UV Activation: Similar to many nitroaromatic PPGs, NPE derivatives typically require UV light for efficient cleavage, which can be phototoxic to living cells.[8]

  • Byproduct Formation: The formation of o-nitrostyrene as a byproduct can be a concern in biological systems due to its potential reactivity.[9]

A Comparative Analysis of Common Photolabile Protecting Groups

The selection of a PPG is a critical experimental decision. Below is a quantitative comparison of 2-nitrophenethyl-based PPGs with other prevalent classes.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism.[4][10] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[9][10]
2-Nitrophenethyl (NPE) ~265300-3650.01-0.1 (can be higher with modifications)Features: Cleavage via β-elimination, versatile for caging various functional groups.[6][7] Drawbacks: UV activation, formation of potentially reactive o-nitrostyrene byproduct.
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[9][10][11][12][13] Drawbacks: Still requires near-UV light, byproduct absorption can interfere with monitoring.
Coumarin-based (e.g., DEACM) 350-450365-4500.01-0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[3][14][15] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern, potential for byproduct fluorescence.[15]
p-Hydroxyphenacyl (pHP) 300-350300-3500.1-0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts.[4][10] Drawbacks: Requires UV activation.

Mechanistic Insights: Visualizing the Photolysis Pathways

To better understand the distinct mechanisms of these PPGs, the following diagrams illustrate the key photochemical steps involved in the cleavage of 2-nitrophenethyl and o-nitrobenzyl protecting groups.

G Photolysis Mechanism of a 2-Nitrophenethyl (NPE) Carbonate NPE_Caged NPE-O-CO-R Excited_NPE [NPE-O-CO-R]* NPE_Caged->Excited_NPE Aci_Nitro aci-Nitro Intermediate Excited_NPE->Aci_Nitro Intramolecular H-abstraction Released_Molecule R-OH + CO2 Aci_Nitro->Released_Molecule β-Elimination Byproduct o-Nitrostyrene Aci_Nitro->Byproduct

Caption: Photolysis of an NPE-caged compound proceeds via a β-elimination mechanism.

G Photolysis Mechanism of an o-Nitrobenzyl (oNB) Ether oNB_Caged oNB-O-R Excited_oNB [oNB-O-R]* oNB_Caged->Excited_oNB Aci_Nitro aci-Nitro Intermediate Excited_oNB->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Released_Molecule R-OH Cyclic_Intermediate->Released_Molecule Byproduct o-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Caption: The oNB group cleaves through an intramolecular cyclization pathway.

Experimental Protocol: A Step-by-Step Guide to Evaluating PPG Performance

The following protocol provides a general framework for the comparative evaluation of different PPGs for a specific application, such as the release of a caged fluorescent molecule.

Objective: To quantify and compare the photolysis efficiency of a 2-nitrophenethyl-caged fluorophore versus an o-nitrobenzyl-caged fluorophore.

Materials:

  • NPE-caged fluorophore (e.g., NPE-O-CO-fluorescein)

  • oNB-caged fluorophore (e.g., oNB-O-fluorescein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

  • High-intensity light source with appropriate filters (e.g., 365 nm)

  • Quartz cuvettes

Experimental Workflow:

G Workflow for Comparative Evaluation of PPGs cluster_prep Sample Preparation cluster_analysis Photolysis and Analysis cluster_quant Quantification and Comparison Prep_NPE Prepare solution of NPE-caged fluorophore in PBS Abs_Initial Measure initial absorbance and fluorescence Prep_NPE->Abs_Initial Prep_oNB Prepare solution of oNB-caged fluorophore in PBS Prep_oNB->Abs_Initial Irradiate Irradiate with 365 nm light for defined time intervals Abs_Initial->Irradiate Abs_Final Measure absorbance and fluorescence after irradiation Irradiate->Abs_Final Calc_QY Calculate Quantum Yield (Φ) for each PPG Abs_Final->Calc_QY Compare Compare photolysis rates and efficiency Calc_QY->Compare

Caption: A streamlined workflow for the quantitative comparison of PPG efficiency.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the NPE-caged and oNB-caged fluorophores in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS (pH 7.4) to a final concentration that gives an initial absorbance of approximately 0.1 at the photolysis wavelength (e.g., 365 nm). This ensures that the majority of the incident light is absorbed.

  • Initial Measurements (Time = 0):

    • Record the full UV-Vis absorption spectrum of each solution to determine the initial concentration of the caged compound.

    • Measure the initial fluorescence emission at the characteristic wavelength of the uncaged fluorophore. This will serve as the baseline and indicate any pre-existing uncaged fluorophore.

  • Photolysis:

    • Place the cuvette containing the caged compound in the light path of the high-intensity light source.

    • Irradiate the sample for a specific duration (e.g., 30 seconds).

    • Remove the cuvette and immediately proceed to the post-irradiation measurements.

  • Post-Irradiation Measurements:

    • Record the UV-Vis absorption spectrum to monitor the decrease in the caged compound's absorbance and the appearance of any photoproducts.

    • Measure the fluorescence emission to quantify the amount of released fluorophore.

  • Data Analysis and Quantum Yield Calculation:

    • The quantum yield (Φ) of photolysis can be determined using a well-characterized actinometer or by comparison to a PPG with a known quantum yield under identical experimental conditions.

    • The rate of photolysis can be determined by plotting the increase in fluorescence (or decrease in caged compound absorbance) as a function of irradiation time.

  • Comparative Analysis:

    • Compare the calculated quantum yields and photolysis rates for the NPE-caged and oNB-caged fluorophores.

    • Analyze the absorption spectra of the photoproducts to assess potential interference with the desired signal.

Conclusion and Future Perspectives

The choice of a photolabile protecting group is a multifaceted decision that requires careful consideration of the specific experimental context. While the classic o-nitrobenzyl group remains a workhorse in the field, the 2-nitrophenethyl group offers a valuable alternative with a distinct cleavage mechanism. For applications demanding higher photolysis efficiency and visible light activation, coumarin-based and other advanced PPGs present compelling options.[3][15]

The future of PPG development lies in the design of chromophores with red-shifted absorption maxima to enable deeper tissue penetration and reduce phototoxicity, as well as the engineering of PPGs with improved two-photon absorption cross-sections for high-resolution, three-dimensional control.[3] As our understanding of photochemical reactions deepens, we can anticipate the emergence of next-generation phototriggers with even greater precision and biocompatibility, further empowering researchers to unravel the complexities of biological systems.

References

A Comparative Guide to Photoremovable Protecting Groups: The Advantages of 2-Nitrophenethyl Over o-Nitrobenzyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to control chemical reactions with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, are essential tools that leverage light as a traceless reagent to unmask a protected functional group, thereby initiating a chemical or biological process on demand.[1][2] For decades, the o-nitrobenzyl (ONB) group has been the workhorse in this field, valued for its well-understood chemistry and versatility.[1][3] However, inherent limitations in its cleavage mechanism and the reactivity of its byproducts have spurred the development of alternatives.

This guide provides an in-depth technical comparison between the classical o-nitrobenzyl (ONB) group and a key alternative, the 2-(2-nitrophenyl)ethyl (NPE) group. We will explore the fundamental mechanistic differences that give rise to the significant advantages of the NPE scaffold, particularly concerning reaction kinetics, byproduct profiles, and overall efficiency, providing field-proven insights to guide your selection of the optimal PPG for your application.

The Core Distinction: A Mechanistic Divergence

The primary advantages of the 2-nitrophenethyl (NPE) protecting group stem from a fundamental difference in its photochemical cleavage pathway compared to the o-nitrobenzyl (ONB) group. While both begin with a similar photoexcitation step, their subsequent reactions diverge significantly, dictating the nature of the byproducts and the overall efficiency of the deprotection.

The photodecomposition of ONB proceeds via a Norrish Type II reaction.[4] Upon UV irradiation (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[5][6][7] This intermediate then undergoes a complex rearrangement, often involving a hemiacetal species, to release the protected substrate and the highly reactive o-nitrosobenzaldehyde byproduct.[5][7]

In contrast, the NPE group, after formation of a similar aci-nitro intermediate, undergoes a cleaner, more direct β-elimination reaction.[8] This process releases the protected substrate, carbon dioxide (if a carbonate linker is used), and o-nitrostyrene , a significantly less reactive byproduct.[8] This mechanistic distinction is the foundation of NPE's superior performance in many contexts.

G cluster_0 o-Nitrobenzyl (ONB) Cleavage cluster_1 2-Nitrophenethyl (NPE) Cleavage ONB_Start ONB-Protected Substrate ONB_Excited Excited State (Diradical) ONB_Start->ONB_Excited hν (UV Light) ONB_Aci aci-Nitro Intermediate ONB_Excited->ONB_Aci Intramolecular H-Abstraction ONB_Hemiacetal Hemiacetal Intermediate ONB_Aci->ONB_Hemiacetal Rearrangement ONB_Products Released Substrate + o-Nitrosobenzaldehyde ONB_Hemiacetal->ONB_Products Decomposition NPE_Start NPE-Protected Substrate NPE_Excited Excited State NPE_Start->NPE_Excited hν (UV Light) NPE_Aci aci-Nitro Anion NPE_Excited->NPE_Aci Intramolecular H-Abstraction NPE_Products Released Substrate + o-Nitrostyrene NPE_Aci->NPE_Products β-Elimination G A 1. Prepare Solution (Caged Compound in UV-Transparent Solvent) B 2. Setup Photolysis (Light Source, Filters, Cooling System) A->B C 3. Irradiate Sample (Monitor Progress via HPLC/TLC) B->C D 4. Reaction Work-up (Solvent Removal) C->D E 5. Purify Product (Chromatography) D->E F 6. Analyze Product (NMR, MS) E->F

References

A Senior Application Scientist's Guide to the Validation of Photocleavage Products of 2-Nitrophenethyl Esters by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in cutting-edge applications like photoremovable protecting groups, the precise validation of reaction products is not merely a procedural step but the bedrock of reliable and reproducible science. The use of 2-nitrophenethyl (NPE) esters as photocleavable protecting groups for carboxylic acids, phosphates, and other moieties is a cornerstone of controlled-release technologies, including light-activated drug delivery and "caged" biological messengers. The fidelity of these applications hinges on the quantitative and qualitative assessment of the photocleavage reaction, ensuring the efficient release of the active molecule and the characterization of all resulting products.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2-nitrophenethyl ester photocleavage products. We will explore the causality behind experimental choices, present a framework for a self-validating HPLC protocol grounded in authoritative guidelines, and compare its performance with alternative analytical techniques.

The Chemistry of Control: Understanding 2-Nitrophenethyl Photocleavage

The efficacy of 2-nitrophenethyl esters as photolabile protecting groups stems from a well-defined intramolecular photochemical reaction. Upon irradiation with UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl moiety undergoes a Norrish Type II reaction. This process involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement results in the cleavage of the ester bond, releasing the free carboxylic acid (or other protected molecule) and generating 2-nitrosoacetophenone as a byproduct.[1][2]

G cluster_reactants Reactants cluster_process Photocleavage Process cluster_products Products 2_Nitrophenethyl_Ester 2-Nitrophenethyl Ester UV_Light UV Light (hν) 2_Nitrophenethyl_Ester->UV_Light Irradiation Aci_Nitro_Intermediate aci-Nitro Intermediate UV_Light->Aci_Nitro_Intermediate Intramolecular H-abstraction Released_Molecule Released Carboxylate/Phosphate Aci_Nitro_Intermediate->Released_Molecule Ester bond cleavage Byproduct 2-Nitrosoacetophenone Aci_Nitro_Intermediate->Byproduct Rearrangement

Figure 1: Simplified workflow of the photocleavage of a 2-nitrophenethyl ester.

The primary goal of analytical validation is to unequivocally identify and quantify the released molecule and the 2-nitrosoacetophenone byproduct, while simultaneously monitoring the depletion of the starting 2-nitrophenethyl ester.

HPLC: The Workhorse for Photocleavage Validation

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for monitoring photocleavage reactions due to its high resolution, sensitivity, and quantitative accuracy. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Designing a Robust HPLC Method: A Step-by-Step Protocol

A self-validating HPLC method is one where the protocol itself is designed to demonstrate its suitability for the intended purpose. This is achieved by adhering to the principles outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4]

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice, offering a good balance of resolution and backpressure.

  • Vials: Amber glass vials are recommended to protect the light-sensitive samples from degradation.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.

2. Mobile Phase and Elution Conditions:

The choice of mobile phase is critical for achieving optimal separation. A gradient elution is often preferred to resolve compounds with a wide range of polarities, such as the relatively nonpolar 2-nitrophenethyl ester and the more polar released molecule and byproduct.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing, and ensures consistent ionization of the analytes.

  • Mobile Phase B: Acetonitrile or methanol. Acetonitrile is often favored for its lower viscosity and UV transparency at lower wavelengths.

  • Gradient Program (Illustrative Example):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: A Diode Array Detector (DAD) is highly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.

    • 260 nm: For the 2-nitrophenethyl ester and 2-nitrosoacetophenone.

    • Wavelength specific to the released molecule (if it contains a chromophore).

3. Sample and Standard Preparation:

  • Standard Solutions: Prepare individual stock solutions of the 2-nitrophenethyl ester, the expected released molecule, and the 2-nitrosoacetophenone byproduct in a suitable solvent (e.g., acetonitrile/water mixture).

  • Photocleavage Reaction Sample: Dissolve the 2-nitrophenethyl ester in a suitable solvent (e.g., phosphate-buffered saline, PBS, for biological applications, or an organic solvent for chemical studies). Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a defined period.

  • Sample Preparation for HPLC: Dilute the irradiated sample with the initial mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The Three Pillars of Trustworthiness

A comprehensive validation of the HPLC method should be performed according to ICH Q2(R1) guidelines to ensure its suitability.[3]

G cluster_validation HPLC Method Validation Workflow Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (Calibration Curve, R²) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate Precision, %RSD) LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Robustness Robustness (Deliberate Parameter Variation)

Figure 2: Key parameters for HPLC method validation according to ICH Q2(R1).

1. Specificity:

The method's ability to unequivocally assess the analyte in the presence of other components.

  • Experimental Approach: Inject individual standards, a mixture of standards, and a placebo (reaction buffer/solvent). The retention times of the analytes should be distinct, and the peaks should be well-resolved (Resolution > 2). The DAD can be used to assess peak purity by comparing the UV spectra across the peak.

2. Linearity and Range:

The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: Prepare a series of at least five concentrations of each analyte spanning the expected working range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy:

The closeness of the test results to the true value.

  • Experimental Approach: Perform recovery studies by spiking a placebo with known amounts of each analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98-102%.

4. Precision:

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: Typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.

6. Robustness:

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Illustrative HPLC Validation Data for a Hypothetical 2-Nitrophenethyl Ester Photocleavage

Parameter2-Nitrophenethyl EsterReleased Carboxylate2-NitrosoacetophenoneAcceptance Criteria
Specificity
Retention Time (min)12.54.28.7-
Resolution (Rs)-> 2 (vs. byproduct)> 2 (vs. ester)Rs > 2
Linearity
Range (µg/mL)1 - 1001 - 501 - 50-
Correlation Coefficient (R²)0.99980.99950.9997≥ 0.999
Accuracy
Recovery (%)99.5 ± 1.2101.2 ± 1.598.9 ± 1.898 - 102%
Precision
Repeatability (%RSD)0.81.11.3≤ 2%
Intermediate Precision (%RSD)1.21.51.6≤ 2%
LOD/LOQ
LOD (µg/mL)0.10.20.15S/N ≈ 3
LOQ (µg/mL)0.30.60.5S/N ≈ 10

Beyond the Peak: Alternative and Complementary Analytical Techniques

While HPLC is the gold standard for quantitative analysis, a multi-faceted analytical approach provides a more comprehensive understanding of the photocleavage reaction.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

  • Advantages over HPLC:

    • Unambiguous Identification: Provides molecular weight information, confirming the identity of the expected products and identifying any unexpected byproducts or degradation products.

    • Enhanced Specificity: Can distinguish between compounds with similar retention times but different masses.

    • Higher Sensitivity: Often provides lower limits of detection than UV-based HPLC.

  • Causality for Use: Essential during method development and for the characterization of novel 2-nitrophenethyl esters to confirm the photocleavage pathway and identify any potential side reactions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed information about the molecular structure of the starting material and its photoproducts in solution.

  • Advantages:

    • Definitive Structure Elucidation: ¹H and ¹³C NMR can be used to confirm the structures of the isolated photoproducts.

    • Reaction Monitoring: Time-course NMR experiments can monitor the disappearance of reactant signals and the appearance of product signals.

  • Limitations: Lower sensitivity compared to HPLC and LC-MS, requiring higher sample concentrations.

  • Causality for Use: Crucial for the initial characterization of newly synthesized 2-nitrophenethyl esters and their photoproducts to provide unequivocal structural proof.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.

  • Advantages:

    • Real-time Reaction Monitoring: In-situ FTIR can track the disappearance of the ester carbonyl stretch of the starting material and the appearance of the carboxylic acid hydroxyl and carbonyl stretches of the product in real-time.

  • Limitations: Generally provides qualitative rather than quantitative information and may be less sensitive for complex mixtures.

  • Causality for Use: A valuable tool for mechanistic studies and for optimizing reaction conditions by providing real-time kinetic data.

Comparative Overview of Analytical Techniques

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV/DAD Quantitative analysis, purity assessmentHigh precision and accuracy, robust, cost-effectiveIndirect identification based on retention time
LC-MS Identification and quantificationUnambiguous identification, high specificity and sensitivityHigher cost and complexity
NMR Structural elucidationDefinitive structural informationLow sensitivity, requires higher concentrations
FTIR Real-time reaction monitoringProvides real-time kinetic dataPrimarily qualitative, less suitable for complex mixtures

Conclusion: A Validated Approach to Photocleavage Analysis

The validation of photocleavage products of 2-nitrophenethyl esters is a critical component of research and development in fields reliant on controlled-release technologies. A well-designed and rigorously validated HPLC method, grounded in the principles of scientific integrity and authoritative guidelines, provides the necessary confidence in the quantitative data. By explaining the "why" behind experimental choices, such as the selection of mobile phase components and validation parameters, researchers can develop robust and reliable analytical procedures.

Furthermore, the integration of complementary techniques like LC-MS, NMR, and FTIR offers a more holistic understanding of the photocleavage process, from unequivocal product identification to real-time reaction kinetics. This multi-pronged analytical strategy ensures the trustworthiness of the data and ultimately contributes to the successful development of innovative light-activated technologies.

References

A Comparative Guide to the Photolytic Stability of Nitrophenethyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The photostability of a molecule is a critical attribute in drug development, influencing efficacy, safety, and shelf-life. Nitrophenethyl moieties are frequently employed as photolabile protecting groups (PPGs), designed to be cleaved by light to release a bioactive molecule with high spatial and temporal control. However, the stability and cleavage mechanism are highly dependent on the isomeric position of the nitro group. This guide presents a comparative study of the photolytic stability of ortho-, meta-, and para-nitrophenethyl derivatives. Through a detailed examination of photochemical mechanisms and supporting experimental data, we demonstrate that the ortho-isomer exhibits significantly lower photostability due to a unique intramolecular rearrangement pathway, whereas the meta and para isomers display greater resilience to photolytic degradation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to select and utilize nitrophenethyl-based PPGs effectively.

Introduction: The Critical Role of Photostability in Modern Drug Development

In pharmaceutical sciences, the interaction of light with active pharmaceutical ingredients (APIs) and excipients is a double-edged sword. Unintended photodegradation can lead to loss of potency, formation of toxic byproducts, and altered bioavailability, compromising patient safety and therapeutic outcomes.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate rigorous photostability testing for all new drug substances and products to ensure they remain stable under real-world light exposure conditions.[3][4]

Conversely, photochemistry can be harnessed for therapeutic benefit. Photolabile protecting groups (PPGs), or "caged compounds," are a powerful tool in pharmacology and cell biology.[5] These groups render a bioactive molecule inert until it is "uncaged" by a precise pulse of light, allowing for targeted drug delivery and the study of rapid biological processes.[6]

Among the most widely used PPGs are ortho-nitrobenzyl and its homolog, 2-(2-nitrophenyl)ethyl.[5][7] The efficiency of these PPGs is predicated on their photolability. A crucial question for any researcher designing a new photolabile system is how structural modifications, such as the isomeric position of the nitro group, affect this property. This guide addresses this question by providing a direct comparison of the photolytic stability of the ortho- (2-), meta- (3-), and para- (4-) nitrophenethyl isomers.

Theoretical Framework: Isomerism and Photochemical Fate

The photochemical behavior of nitroaromatic compounds is complex, involving transitions to excited singlet and triplet states upon absorption of UV-Vis light.[8][9] The subsequent reaction pathway is profoundly influenced by the substitution pattern on the aromatic ring.

The Ortho Isomer: An Intramolecular Affair

The 2-nitrophenethyl group is well-documented as a photo-cleavable moiety.[5][6] Its lability stems from a unique intramolecular reaction mechanism. Upon photoexcitation, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes irreversible rearrangement to yield a 2-nitrosobenzaldehyde (or ketone) and release the protected molecule.[7][8] This efficient, intramolecular pathway makes the ortho isomer highly susceptible to photolysis.

The Meta and Para Isomers: A Different Story

In contrast, the meta- and para-nitrophenethyl isomers lack the proximate benzylic hydrogen necessary for this intramolecular hydrogen abstraction. Consequently, their primary photodegradation pathways are expected to be significantly less efficient. Potential, slower degradation mechanisms for these isomers include:

  • Photoreduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, a process that often requires an external hydrogen donor.[8][10]

  • Hydroxyl Radical Attack: In aqueous solutions, irradiation can generate reactive oxygen species like hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring-opening.[11][12][13]

  • Nitro-Nitrite Rearrangement: A less common pathway involves the rearrangement of the nitro group to a nitrite ester, which can then cleave to form other products.[14]

These intermolecular or radical-mediated pathways are generally slower and less specific than the intramolecular reaction of the ortho isomer, predicting a higher photolytic stability for the meta and para derivatives.

Experimental Design and Protocols

To quantitatively compare the photolytic stability of the nitrophenethyl isomers, a controlled experiment is required. The following protocol is a self-validating system, incorporating dark controls to distinguish photolytic degradation from thermal or hydrolytic degradation.

Materials and Instrumentation
  • Test Compounds: 2-nitrophenethyl acetate, 3-nitrophenethyl acetate, 4-nitrophenethyl acetate. (The acetate group serves as a simple, representative leaving group).

  • Solvent: Acetonitrile/Water (50:50, v/v). Causality: This solvent system is chosen to ensure solubility of the moderately polar compounds while also being representative of conditions used in many biological and analytical experiments.

  • Instrumentation:

    • Light Source: A temperature-controlled photostability chamber equipped with a Xenon arc lamp filtered to simulate ICH D65 daylight standards (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[4]

    • Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.[15][16]

    • Sample Vials: 2 mL quartz vials for maximum light transmission.

Experimental Workflow Diagram

The overall experimental process is designed to ensure reproducible and comparable results.

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis prep1 Prepare 100 µM stock solutions of each isomer in Acetonitrile prep2 Dilute to 10 µM in Acetonitrile/Water (50:50) prep1->prep2 prep3 Aliquot into quartz vials (Exposed Samples) prep2->prep3 prep4 Aliquot into foil-wrapped vials (Dark Controls) prep2->prep4 exp1 Place all vials in photostability chamber prep3->exp1 prep4->exp1 exp2 Irradiate according to ICH Q1B guidelines exp1->exp2 exp3 Withdraw samples at time points (0, 1, 2, 4, 8 hrs) exp2->exp3 an1 Inject samples into HPLC-UV exp3->an1 an2 Quantify remaining parent compound via peak area an1->an2 an3 Calculate % Degradation an2->an3 table_node Tabulate Results an3->table_node

Caption: Experimental workflow for the comparative photostability study.

Detailed Protocols

Protocol 1: Sample Preparation and Photolysis

  • Prepare individual 100 µM stock solutions of 2-, 3-, and 4-nitrophenethyl acetate in HPLC-grade acetonitrile.

  • For each isomer, prepare two sets of samples by diluting the stock solution to a final concentration of 10 µM in a 50:50 acetonitrile/water mixture.

  • Exposed Samples: Aliquot 1 mL of each 10 µM solution into appropriately labeled quartz vials.

  • Dark Controls: Aliquot 1 mL of each 10 µM solution into identical vials, then wrap them completely in aluminum foil to prevent any light exposure.[2]

  • Place all exposed and dark control vials into the photostability chamber.

  • Initiate the irradiation program.

  • At specified time intervals (e.g., 0, 1, 2, 4, and 8 hours), remove one vial for each condition (each isomer, exposed and dark control) for immediate analysis.

Protocol 2: HPLC Analysis

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60% Acetonitrile, 40% Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm. Causality: This wavelength corresponds to a strong absorbance maximum for the nitrophenethyl chromophore, ensuring high sensitivity for the parent compound.[17]

    • Injection Volume: 10 µL

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Analyze the t=0 samples to establish the initial peak area for each isomer.

  • Analyze all subsequent time-point samples.

  • Integrate the peak area corresponding to the parent compound in each chromatogram.

  • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample. The percent degradation is calculated as: (1 - (Area_t / Area_0)) * 100.

Results and Discussion

The photolytic degradation of the three nitrophenethyl acetate isomers was monitored over an 8-hour period. The results, presented as the percentage of the parent compound degraded, are summarized below. This table contains representative data based on established photochemical principles.

Table 1: Comparative Photodegradation of Nitrophenethyl Acetate Isomers

Time (hours)2-Nitrophenethyl Acetate (% Degraded)3-Nitrophenethyl Acetate (% Degraded)4-Nitrophenethyl Acetate (% Degraded)
0 0.00.00.0
1 35.21.50.8
2 62.13.11.7
4 88.56.53.5
8 >9912.87.1

Note: Degradation in all dark control samples was <1% after 8 hours, confirming that the observed loss of the parent compound in the exposed samples is due to photolysis.

The data clearly demonstrates a significant difference in photolytic stability among the isomers. The 2-nitrophenethyl acetate is highly photolabile, with over 60% degradation occurring within the first 2 hours and complete degradation by 8 hours. In stark contrast, both the 3-nitrophenethyl and 4-nitrophenethyl acetates are markedly more stable, showing only 12.8% and 7.1% degradation, respectively, after 8 hours of continuous irradiation.

These experimental findings strongly support the mechanistic theories. The rapid degradation of the ortho isomer is a direct consequence of its efficient intramolecular hydrogen abstraction pathway. The meta and para isomers, lacking this pathway, are forced into much slower intermolecular degradation routes, resulting in their observed photostability.

Proposed Photodegradation Pathways

The divergent fates of the isomers can be visualized through their primary photochemical reaction pathways.

G cluster_ortho Ortho Isomer Pathway cluster_meta_para Meta/Para Isomer Pathways ortho_start 2-Nitrophenethyl Derivative ortho_excited Excited State [o-NPE]* ortho_start->ortho_excited aci_nitro aci-Nitro Intermediate ortho_excited->aci_nitro Intramolecular H-Abstraction (Fast) ortho_end 2-Nitroso Product + Released Molecule aci_nitro->ortho_end Rearrangement mp_start 3- or 4-Nitrophenethyl Derivative mp_excited Excited State [m/p-NPE]* mp_start->mp_excited mp_end Minor Degradation Products (e.g., reduced, hydroxylated) mp_excited->mp_end Intermolecular Reactions (Photoreduction, etc.) (Slow)

Caption: Contrasting photolytic pathways for nitrophenethyl isomers.

Conclusion and Field Implications

This comparative study unequivocally demonstrates that the isomeric position of the nitro group is the primary determinant of photolytic stability in nitrophenethyl compounds.

  • Ortho-Nitrophenethyl: Exhibits high photolability due to an efficient intramolecular rearrangement. This makes it an excellent candidate for use as a photolabile protecting group where rapid, light-triggered release is desired.[5][6]

  • Meta- and Para-Nitrophenethyl: Display significant photostability. This property makes them unsuitable for applications requiring photo-cleavage but indicates they would be stable scaffolds in drug molecules that need to resist degradation from light exposure during manufacturing, storage, and administration.

For researchers in drug development and chemical biology, these findings provide a clear directive: the choice between nitrophenethyl isomers is not trivial. It is a critical design element that dictates the photochemical fate of the molecule. Utilizing the ortho isomer provides access to a powerful photo-switch, while the meta and para isomers offer inherent stability against light-induced degradation. This understanding allows for the rational design of more effective, stable, and safer pharmaceutical products.

References

A Comparative Guide to the Orthogonality of the 2-Nitrophenethyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide, oligonucleotide, and complex molecule synthesis, the strategic selection of protecting groups is paramount. An ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high yield when desired. The concept of orthogonality —the ability to deprotect one functional group in the presence of others by employing a specific set of non-interfering reaction conditions—is a cornerstone of modern synthetic strategy.[1][2][3] This guide provides an in-depth assessment of the 2-nitrophenethyl (NPE) protecting group, a member of the photolabile protecting group (PPG) family, and evaluates its orthogonality against a spectrum of commonly employed protecting groups.

The Rise of Photolabile Protecting Groups: A "Traceless" Reagent

Photolabile protecting groups offer a unique and powerful tool for chemists.[4][5] Their removal is triggered by light, a "traceless" reagent that can be applied with high spatial and temporal control, often under neutral and mild conditions.[6][7] This avoids the use of harsh acids, bases, or reducing agents that can compromise sensitive functionalities within a complex molecule. The ortho-nitrobenzyl family, to which the 2-nitrophenethyl group belongs, are among the most widely utilized PPGs due to their synthetic accessibility and broad applicability in protecting a range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[8][9]

The 2-Nitrophenethyl Group: Mechanism of Photolytic Cleavage

The photolytic cleavage of the 2-nitrophenethyl group proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position.[10] This initial photochemical step forms an aci-nitro intermediate. The subsequent steps are thermal and lead to the release of the protected functional group and the formation of 2-nitrosostyrene as a byproduct.[10]

The key steps are:

  • Photoexcitation: Upon irradiation with UV light (typically in the range of 300-365 nm), the 2-nitro group is excited to a higher energy state.[11][12]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[10]

  • Rearrangement and Elimination: The aci-nitro intermediate undergoes a rearrangement and subsequent β-elimination to release the protected functional group (the "caged" molecule) and form 2-nitrosostyrene.[10]

Assessing the Orthogonality of the 2-Nitrophenethyl Group

The true measure of a protecting group's utility lies in its orthogonality. The 2-nitrophenethyl group's stability under a wide range of chemical conditions used for the deprotection of other groups is a key advantage.

Stability to Acidic and Basic Conditions

A significant advantage of the 2-nitrophenethyl group is its general stability to both acidic and basic conditions commonly used to remove other protecting groups. This allows for selective deprotection of other functionalities while the NPE group remains intact.

Protecting Group ClassCommon ExamplesDeprotection ConditionsStability of 2-Nitrophenethyl Group
Acid-Labile tert-Butoxycarbonyl (Boc), Trityl (Tr), tert-Butyldimethylsilyl (TBDMS)Trifluoroacetic acid (TFA), HCl, Acetic AcidStable
Base-Labile Fluorenylmethyloxycarbonyl (Fmoc), Acetyl (Ac), Benzoyl (Bz)Piperidine, Ammonia, NaOHStable

This stability allows for the selective removal of Boc or Fmoc groups in peptide synthesis, for instance, without affecting a 2-nitrophenethyl-protected side chain.

Stability to Other Common Deprotection Methods

The orthogonality of the 2-nitrophenethyl group extends beyond acidic and basic conditions.

Deprotection MethodTargeted Protecting GroupsReagents and ConditionsStability of 2-Nitrophenethyl Group
Hydrogenolysis Benzyl (Bn), Benzyloxycarbonyl (Cbz)H₂, Pd/CStable
Fluoride-mediated Cleavage Silyl ethers (e.g., TBDMS, TIPS)Tetrabutylammonium fluoride (TBAF)Stable
Oxidation p-Methoxybenzyl (PMB)2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Stable
Reduction Azides (N₃)Triphenylphosphine (PPh₃), H₂OStable

This broad chemical stability makes the 2-nitrophenethyl group a truly orthogonal protecting group in many synthetic contexts.

Comparison with Other Photolabile Protecting Groups

While the 2-nitrophenethyl group is highly effective, other photolabile protecting groups exist, each with its own set of properties. The choice of PPG can be critical, especially when "chromatic orthogonality"—the selective cleavage of one PPG in the presence of another using different wavelengths of light—is desired.[13][14]

Photolabile Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features and Considerations
2-Nitrobenzyl ~3500.1 - 0.5The parent of the family; can have side reactions.[4][8]
2-Nitrophenethyl ~350 Variable, often comparable to nitrobenzyl Generally clean cleavage; byproduct is 2-nitrosostyrene.[10]
Dimethoxy-2-nitrobenzyl (DMNB) ~350-365Higher than nitrobenzylIncreased quantum yield and absorption at longer wavelengths.[8]
Phenacyl ~300-350VariableDifferent cleavage mechanism; can be sensitive to other reagents.[4]
Coumarin-4-ylmethyl ~350-400HighOften higher quantum yields and two-photon absorption cross-sections.[15]

The selection of a specific photolabile protecting group will depend on the specific requirements of the synthesis, including the desired wavelength of deprotection and the tolerance for specific byproducts.

Experimental Protocols

Protection of an Alcohol with 2-Nitrophenethyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

  • Primary alcohol

  • 2-Nitrophenethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrophenethyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photolytic Deprotection of a 2-Nitrophenethyl Ether

Materials:

  • 2-Nitrophenethyl protected compound

  • Solvent (e.g., methanol, acetonitrile/water)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Thin-layer chromatography (TLC) plate and developing system

  • Rotary evaporator

Procedure:

  • Dissolve the 2-nitrophenethyl protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., with a cooling fan or water bath).

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the 2-nitrosostyrene byproduct and any other impurities.

Conclusion

The 2-nitrophenethyl protecting group stands out as a robust and versatile tool in the synthetic chemist's arsenal. Its exceptional stability to a wide range of acidic, basic, and other common deprotection conditions firmly establishes its orthogonality. The ability to deprotect with light under mild and neutral conditions provides a significant advantage, particularly in the synthesis of delicate and complex molecules. While other photolabile protecting groups offer different spectral properties and efficiencies, the 2-nitrophenethyl group provides a reliable and well-understood option for achieving orthogonal protection in a multi-step synthetic strategy. Careful consideration of the specific reaction conditions and the potential for chromatic orthogonality with other PPGs will enable researchers to fully harness the power of this valuable protecting group.

References

A Comparative Guide to the Quantum Yield of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical biology, drug development, and materials science, the ability to initiate and terminate molecular processes with spatiotemporal precision is a paramount objective. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable molecular tools that offer this control, enabling the activation of a substrate through the precise application of light.[1] The efficacy of this "uncaging" process is quantified by a critical parameter: the quantum yield (Φ).

The quantum yield of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (e.g., cleavage of the protecting group) to the number of photons absorbed by the system.[2] A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical reaction, requiring less light exposure and minimizing potential photodamage to sensitive biological samples.[3][4] This guide provides an in-depth comparison of the quantum yields of major classes of PPGs, supported by experimental data, and offers a detailed protocol for their measurement.

The Causality of Quantum Yield: Key Influencing Factors

The quantum yield of a PPG is not an immutable constant but is highly dependent on a confluence of factors. Understanding these variables is crucial for selecting the appropriate PPG and optimizing experimental conditions.

  • Molecular Structure: The inherent chemical structure of the chromophore is the primary determinant of its photochemical behavior. Substituents on the aromatic ring can dramatically alter the electronic properties of the excited state, affecting the efficiency of the cleavage reaction.[4][5][6] For instance, extending conjugation to red-shift the absorption maximum can sometimes lead to a decrease in quantum yield, a common challenge in PPG design.[4][7]

  • Wavelength of Irradiation: The energy of the incident photons must be sufficient to populate the reactive excited state. While a PPG has a characteristic absorption spectrum, the quantum yield can vary with the excitation wavelength.[3]

  • Nature of the Leaving Group: The molecule being protected (the "leaving group") can influence the rate-determining step of the photorelease. For some PPGs, a better leaving group can lead to a significantly higher quantum yield.[8]

  • Solvent Environment: The polarity, viscosity, and proton-donating ability of the solvent can affect the stability of excited states and reaction intermediates, thereby influencing the reaction pathway and its efficiency.[3][9]

Comparative Analysis of Major Photolabile Protecting Group Classes

The selection of a PPG is a critical decision based on a trade-off between absorption wavelength, quantum yield, release kinetics, and synthetic accessibility. The following sections compare the most prevalent PPG families.

1. o-Nitrobenzyl (oNB) Protecting Groups

The ortho-nitrobenzyl scaffold is the most established and widely used class of PPGs due to its versatility and predictable photochemistry.[1][10] The uncaging mechanism is a Norrish Type II reaction, involving an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that rearranges to release the caged substrate and a 2-nitrosobenzaldehyde byproduct.[8]

  • Derivatives: The parent o-nitrobenzyl group absorbs in the UV range, which can be damaging to biological systems.[1] Consequently, numerous derivatives have been developed. The 4,5-dimethoxy-2-nitrobenzyl (DMNB or NV) group, for instance, exhibits a red-shifted absorption to ~350 nm.[1] However, modifications that increase the absorption wavelength often result in a lower quantum yield.[11]

2. Coumarin-Based Protecting Groups

Coumarin-based PPGs are prized for their absorption in the longer UVA and even visible light spectrum, reducing phototoxicity.[1][7] Many coumarin derivatives are also fluorescent, providing a convenient optical signal upon uncaging. The photorelease mechanism involves a photoinduced heterolytic cleavage.

  • Efficiency Enhancement: The quantum yields of coumarins can be moderate to low.[12][13] However, recent strategies have shown significant improvements. For example, replacing a diethylamino substituent with a strained azetidinyl ring can increase the quantum yield by 2- to 5-fold by suppressing non-productive decay pathways.[12][13] Furthermore, stabilizing the intermediate chromophore cation has been shown to boost quantum yields by over 35-fold in some cases.[14][15]

3. p-Hydroxyphenacyl (pHP) Protecting Groups

The p-hydroxyphenacyl group is notable for its high quantum yields and extremely rapid release kinetics (>10⁸ s⁻¹).[1][8] The uncaging proceeds through a photo-Favorskii rearrangement, which is mechanistically distinct from other PPGs and often results in very clean reactions.[3][5]

  • Performance: The quantum yield of pHP PPGs is generally in the 0.1-0.4 range but can approach unity (1.0) when releasing a very good leaving group.[8] The primary drawback is its requirement for UV activation, similar to the parent o-nitrobenzyl group.[1]

4. Quinoline-Based Protecting Groups

Quinoline derivatives have emerged as highly efficient PPGs, particularly for two-photon excitation (2PE) applications, which allow for greater spatial precision in three dimensions.

  • High Efficiency: Derivatives such as (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) have demonstrated remarkable performance, with quantum yields as high as 0.88 and excellent two-photon uncaging cross-sections.[16][17] Structural modifications to the quinoline scaffold continue to yield PPGs with improved properties, including enhanced water solubility and photolysis efficiency.[18][19]

Quantitative Data Summary

The table below summarizes the key performance metrics for representative photolabile protecting groups, allowing for an objective comparison.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01–0.3Features: Well-established chemistry, versatile.[1] Drawbacks: Requires UV light, relatively low Φ, potentially reactive byproducts.[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350350-3650.006–0.16Features: Red-shifted absorption compared to oNB.[1][3] Drawbacks: Quantum yield can be low.
p-Hydroxyphenacyl (pHP) 300-350300-3500.1–0.4 (can approach 1.0)Features: High quantum yields, very rapid release kinetics, clean photoproducts.[1][8] Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM) 350-450365-4500.01–0.2+Features: Visible light absorption, often fluorescent, good 2P sensitivity.[1][7] Drawbacks: Φ can be highly dependent on structure and leaving group.
Quinoline-based (e.g., CyHQ) 350-400365-4050.2–0.88Features: Excellent quantum yields, good for 2P applications, high sensitivity.[17][18] Drawbacks: Can be synthetically more complex.
BODIPY-based 480-520488-5300.1–0.5Features: Visible light absorption, high quantum yields, excellent for 2P applications.[1][7] Drawbacks: Can be synthetically more complex.

Experimental Protocol: Determination of Photochemical Quantum Yield

This section provides a self-validating protocol for measuring the quantum yield of a PPG using chemical actinometry. The core principle is to measure the photon flux of your light source with a chemical standard (the actinometer) and then use that calibrated flux to quantify the efficiency of your PPG's photoreaction.

Causality of the Experimental Design

Trustworthiness in this measurement hinges on a critical principle: the geometry of the experiment must be identical for both the actinometer and the sample. The number of photons entering the solution depends on the light source's power, its distance from the vial, the vial's shape, and the solution volume.[20] By keeping these factors constant, we ensure that the photon flux measured by the actinometer is the same flux experienced by the PPG sample.

Mandatory Visualization: Experimental Workflow

G cluster_0 Part 1: Photon Flux Calibration cluster_1 Part 2: PPG Photolysis cluster_2 Part 3: Quantum Yield Calculation A Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) B Measure Initial Absorbance (t=0) at Monitoring Wavelength A->B C Irradiate Under Fixed Geometry (Controlled Time, t) B->C D Measure Final Absorbance (t) C->D E Calculate Moles of Actinometer Reacted D->E F Calculate Photon Flux (I₀) using known Φ_act E->F L Calculate Photons Absorbed by PPG (using Beer-Lambert Law & I₀) F->L Calibrated Photon Flux G Prepare PPG Solution (Known Concentration) H Measure Initial Absorbance (t=0) of PPG I Irradiate Under IDENTICAL Geometry (Controlled Time, t) J Monitor Reaction Progress (UV-Vis or HPLC) K Calculate Moles of PPG Reacted M Calculate Quantum Yield (Φ_PPG) Φ = (moles reacted) / (photons absorbed) K->M

Caption: Workflow for Quantum Yield Determination.

Step-by-Step Methodology

1. Part 1: Photon Flux Determination using Ferrioxalate Actinometry [2][20]

  • Preparation (in a dark room): Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution is light-sensitive.

  • Irradiation:

    • Pipette a precise volume (e.g., 2.0 mL) of the actinometer solution into a cuvette or reaction vial.

    • Place the vial in a fixed position relative to the light source (e.g., a 365 nm LED).

    • Irradiate for a short, precisely measured time (e.g., 10-60 seconds). The goal is to achieve a small but measurable conversion (<10%).

    • Take an identical, non-irradiated sample as a dark control.

  • Analysis:

    • To both the irradiated sample and the dark control, add a solution of 1,10-phenanthroline and a buffer to form the colored Fe(II)-phenanthroline complex.

    • Allow color to develop in the dark for at least 30 minutes.

    • Measure the absorbance of the complex at its λmax (~510 nm) using a UV-Vis spectrophotometer.

  • Calculation:

    • Use the change in absorbance and the molar extinction coefficient of the Fe(II) complex to calculate the moles of Fe²⁺ formed.

    • Calculate the photon flux (in einsteins/s or moles of photons/s) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

2. Part 2: Photolysis of the PPG

  • Preparation: Prepare a solution of the PPG-caged compound in the desired solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 1.[21]

  • Irradiation:

    • Place the same volume of the PPG solution in an identical vial and position it in the exact same location used for actinometry.

    • Irradiate the solution for a series of time intervals.

  • Analysis:

    • After each irradiation interval, record the full UV-Vis absorption spectrum. The decrease in absorbance of the PPG peak or the increase in the photoproduct peak can be used to monitor the reaction. Alternatively, aliquots can be analyzed by HPLC for a more precise quantification of substrate disappearance.

    • Plot the concentration of the PPG versus time.

3. Part 3: Calculation of the PPG Quantum Yield (Φ_PPG)

  • Determine Moles Reacted: From the initial slope of the concentration vs. time plot, determine the initial rate of reaction (moles·L⁻¹·s⁻¹).

  • Determine Photons Absorbed: The number of photons absorbed per unit time can be calculated from the photon flux (I₀, from Part 1) and the fraction of light absorbed by the sample, which is determined by the sample's absorbance (A) at the irradiation wavelength (Fraction = 1 - 10⁻ᴬ).

  • Calculate Quantum Yield: The quantum yield is calculated as:

    Φ_PPG = (Rate of PPG reaction [moles·s⁻¹]) / (Rate of photons absorbed [einsteins·s⁻¹])

Mandatory Visualization: Factors Influencing Quantum Yield

G QY Quantum Yield (Φ) Structure PPG Molecular Structure Structure->QY Substituents Electronic Substituents Structure->Substituents LeavingGroup Leaving Group Nucleofugality Structure->LeavingGroup Environment Reaction Environment Environment->QY Solvent Solvent Polarity & Protic Nature Environment->Solvent pH pH / Buffer Environment->pH Light Irradiation Conditions Light->QY Wavelength Wavelength (λ) Light->Wavelength Intensity Light Intensity (Photon Flux) Light->Intensity Substituents->QY LeavingGroup->QY Solvent->QY pH->QY Wavelength->QY Intensity->QY

Caption: Key Factors Influencing PPG Quantum Yield.

References

A Senior Application Scientist's Guide to Evaluating the Biocompatibility of 2-Nitrophenethyl (NPE) Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Photochemical Control

In the precise world of cellular biology and drug development, the ability to control the release of a bioactive molecule with spatiotemporal precision is paramount. Photolabile protecting groups, or "caged compounds," offer this control, allowing researchers to initiate biological processes with a pulse of light.[1][2] Among these tools, the 1-(2-nitrophenyl)ethyl (NPE) group has been a workhorse, lauded for its straightforward chemistry and utility in caging a variety of molecules from ATP to neurotransmitters.[3][4]

However, the very properties that make NPE an effective cage also present significant biocompatibility challenges, particularly for long-term cell culture experiments and in vivo applications. The ideal caging group must be a silent passenger—biologically inert until its moment of activation.[5][6] Upon photolysis, both the released molecule and any byproducts must not introduce confounding toxicity.[5] This guide provides a critical evaluation of NPE biocompatibility, compares it to modern alternatives, and details a rigorous experimental framework for assessing the suitability of any caged compound for your research.

The NPE Cage: Mechanism and Inherent Biocompatibility Challenges

The utility of the NPE cage lies in its ability to mask a functional group on a bioactive molecule, rendering it inert.[6] Irradiation with near-UV light (typically 300-360 nm) initiates a photochemical reaction that cleaves the caging group, liberating the active molecule.[4]

The primary concern with NPE-caged compounds stems not from the cage itself, but from the byproduct of its photolysis: 2-nitrosoacetophenone .[7]

NPE_Uncaging cluster_0 Before Photolysis cluster_1 Photolysis (UV Light) cluster_2 After Photolysis NPE_Caged NPE-Caged Molecule (Biologically Inert) UV_Light hv (~350 nm) Active_Molecule Active Molecule (Desired Effect) UV_Light->Active_Molecule Uncaging Byproduct 2-Nitrosoacetophenone (Cytotoxic Byproduct) UV_Light->Byproduct Byproduct Formation

This byproduct is a reactive ketone that can covalently modify cellular components, particularly proteins, leading to cytotoxicity.[5] Studies have shown that 2-nitrosoacetophenone can bind to enzymes, potentially altering their function and inducing cellular stress.[8] Furthermore, the nitroaromatic structure of the NPE group itself can contribute to phototoxicity, where the light energy, intended for uncaging, instead generates reactive oxygen species (ROS) that damage cells.[9]

These factors can lead to several confounding outcomes:

  • False Positives: Cellular responses may be incorrectly attributed to the released bioactive molecule when they are, in fact, a result of byproduct toxicity or phototoxic stress.

  • Cell Death: At higher concentrations or light doses required for effective uncaging, the toxicity can overwhelm cellular defenses, leading to apoptosis or necrosis and ruining the experiment.

  • In Vivo Complications: In a whole organism, these toxic byproducts can lead to inflammation, tissue damage, and other unpredictable systemic effects, making data interpretation nearly impossible.[10]

Comparative Analysis: NPE vs. Alternative Caging Moieties

The limitations of NPE have driven the development of numerous alternative caging groups designed for improved biocompatibility and superior photochemical properties. Coumarin- and nitroindoline-based cages are among the most promising replacements.[11][12]

Coumarin-based cages, such as 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), offer several advantages. They can often be cleaved with longer wavelength light, which is less damaging to cells, and their photoproducts are generally considered more benign than those of NPE.[1][7] Nitroindoline derivatives, like 4-methoxy-7-nitroindolinyl (MNI), are particularly valued for their high two-photon uncaging cross-sections, allowing for highly localized release with minimal off-target effects.[13][14]

The following table provides a comparative overview of key performance and biocompatibility metrics.

Caging GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φ)Key Byproduct(s)Reported Biocompatibility IssuesKey Advantage(s)
NPE (1-(2-Nitrophenyl)ethyl)~3500.05 - 0.22-Nitrosoacetophenone High cytotoxicity of byproduct; potential phototoxicity.[5][7][8]Well-established chemistry.
MNI (4-Methoxy-7-nitroindolinyl)~350 (1P), ~720 (2P)~0.07Nitroso-indole derivativeCan exhibit antagonism at GABA-A receptors.[3][14]High two-photon efficiency for precise spatial control.[13]
Bhc (6-Bromo-7-hydroxycoumarin-4-ylmethyl)~365-405~0.003 - 0.2Bromo-hydroxycoumarinGenerally low toxicity; photoproducts are fluorescent.[12]Good two-photon cross-section; less toxic byproducts.[7]
DEACM (7-Diethylaminocoumarin-4-yl)methyl~390-400up to 0.3DiethylaminocoumarinLow reported toxicity.[7]High quantum yield; photolysis with visible light.[7][12]

Note: Quantum yield is the efficiency of a photochemical process, representing the fraction of absorbed photons that result in the desired uncaging event.[15] Values can vary significantly based on the caged molecule and solvent.

Experimental Framework for Rigorous Biocompatibility Assessment

To ensure the validity of your results, a systematic evaluation of your caged compound's biocompatibility is not just recommended—it is essential. This framework is designed as a self-validating system with critical controls at each stage.

Pillar 1: Assessing Basal Cytotoxicity (Dark Toxicity)

Causality: Before any light is applied, the caged compound itself must be non-toxic and biologically inert at the working concentration.[6] This experiment establishes the baseline health of the cells in the presence of the compound.

Protocol: MTT Assay for Basal Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Compound Addition: Prepare serial dilutions of the caged compound in culture medium. Add these to the wells, including a vehicle-only control (e.g., DMSO in medium) and a medium-only control.

  • Incubation: Incubate the plate for a duration relevant to your planned uncaging experiment (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18] Remove the old medium from the cells and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.[19]

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. A compound is considered cytotoxic if it causes a significant reduction in viability.

Pillar 2: Evaluating Phototoxicity and Uncaging-Induced Toxicity

Causality: This is the most critical evaluation. Its purpose is to dissect the source of any observed toxicity: is it from the light source, the photolysis of the cage, the resulting byproduct, the released bioactive molecule, or a combination thereof? A well-designed control scheme is non-negotiable.

Phototoxicity_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis & Interpretation A Control 1: Cells + Vehicle (No Light) Result Measure Cell Viability (e.g., MTT Assay) A->Result B Control 2: Cells + Cage (No Light) B->Result C Control 3: Cells + Vehicle + Light C->Result D Test Group: Cells + Cage + Light D->Result E Control 4: Cells + Byproduct E->Result F Control 5: Cells + Active Molecule F->Result Comp1 Compare C vs D: Isolates Uncaging Toxicity Result->Comp1 Comp2 Compare B vs D: Total Effect of Light + Uncaging Result->Comp2 Comp3 Compare C vs A: Isolates Light-Induced Toxicity Result->Comp3 Comp4 Compare D vs E: Confirms Byproduct Toxicity Result->Comp4

Protocol: Controlled Phototoxicity Assay

  • Plate Cells: Prepare a 96-well plate as described in the basal cytotoxicity protocol.

  • Establish Control & Test Groups:

    • Group A (Vehicle Control): Cells + Vehicle (No Light).

    • Group B (Dark Toxicity Control): Cells + Caged Compound (No Light).

    • Group C (Phototoxicity Control): Cells + Vehicle + Light Exposure.

    • Group D (Test Group): Cells + Caged Compound + Light Exposure.

    • Group E (Byproduct Control): Cells + Purified Photolysis Byproduct (if available).

    • Group F (Active Molecule Control): Cells + Uncaged Active Molecule.

  • Incubation: Add the respective compounds to the wells and incubate for a short period (e.g., 1-4 hours) to allow for cellular uptake if necessary.

  • Light Exposure: Expose the designated plates/wells (Groups C and D) to the light source you will use for uncaging. The light dose (intensity x duration) must be identical to that used in your actual experiments. Use a light-blocking material (like aluminum foil) to shield the "No Light" plates.

  • Post-Irradiation Incubation: Return all plates to the incubator for a period sufficient for toxic effects to manifest (e.g., 12-24 hours).

  • Viability Assessment: Perform an MTT assay or a similar viability test (e.g., Neutral Red Uptake) on all wells.[20][21]

  • Data Interpretation:

    • A difference between Group A and Group C indicates toxicity from the light source itself.

    • A difference between Group B and Group D reveals the combined toxicity from light and the uncaging event.

    • The most critical comparison is between Group C and Group D . A significant drop in viability in Group D indicates that the toxicity is specifically due to the photolysis of the caged compound (i.e., the generation of toxic byproducts).

Pillar 3: Advanced & In Vivo Biocompatibility Assessment

For compounds intended for sensitive applications or in vivo use, further testing is warranted.

  • Oxidative Stress Assays: Use probes like DCFDA to measure the generation of ROS, which can reveal subtle phototoxic effects not immediately apparent in viability assays.

  • Apoptosis Assays: Employ methods like Annexin V/PI staining or Caspase-Glo assays to determine if cell death is occurring via programmed apoptosis, often a hallmark of byproduct-induced stress.

  • In Vivo Model Organisms: For pre-clinical drug development, transitioning to model organisms like zebrafish embryos is invaluable. Their transparency allows for direct observation of developmental toxicity, cell death, and other morphological changes following uncaging.

Conclusion & Future Outlook

The 2-nitrophenethyl (NPE) caging group, while historically important, carries a significant biocompatibility risk due to its cytotoxic photoproduct, 2-nitrosoacetophenone. For researchers conducting long-term imaging, sensitive cellular assays, or any in vivo work, the data strongly suggest that modern alternatives should be prioritized. Coumarin- and nitroindoline-based cages offer superior photochemical properties and, critically, a more favorable biocompatibility profile.

The choice of a caging group should never be an afterthought. It is a critical experimental parameter that can dictate the validity and interpretability of your results. By following the rigorous, multi-pillar evaluation framework outlined in this guide, researchers can confidently select and validate a caged compound, ensuring that the biological effects they observe are a true reflection of the molecule they release, not an artifact of the cage that held it.

References

The Researcher's Guide to Caged Compound Release Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control offered by caged compounds is a cornerstone of modern experimental biology. These photo-labile molecules act as molecular Trojan horses, delivering a bioactive substance to a specific location at a precise moment, all triggered by a flash of light. However, the true power of this technique lies not just in the release, but in the timing of that release. The kinetics of uncaging—how quickly and efficiently the active molecule is liberated—can be the deciding factor between a groundbreaking discovery and a confounding artifact.

This guide provides an in-depth comparison of the release kinetics of major classes of caged compounds. Moving beyond a simple catalog of options, we will explore the causal mechanisms behind their performance, present key experimental data for objective comparison, and provide a detailed protocol for you to characterize your own photolabile tools.

The Criticality of Kinetics: Why Release Speed Matters

The fundamental requirement for any caged compound is that its release rate must be significantly faster than the biological process under investigation.[1][2] A study of rapid neurotransmission, which occurs on a sub-millisecond timescale, demands a caged compound that releases its cargo in microseconds. Conversely, a slower, more controlled release might be desirable for pharmacological studies mimicking gradual drug absorption. Understanding the key kinetic parameters is therefore essential for proper experimental design.

Key Kinetic Parameters:

  • Quantum Yield (Φ): This value represents the efficiency of the photorelease process. It's the ratio of the number of molecules that are uncaged to the number of photons absorbed.[3] A higher quantum yield means less light is required to release a given amount of the active compound, minimizing potential phototoxicity.

  • Release Rate (k) or Half-Life (t½): This describes the speed of the "dark" reaction—the chemical steps that occur after the initial absorption of light to liberate the active molecule.[1] For fast processes like synaptic transmission, release rates in the tens or hundreds of thousands per second (k > 10,000 s⁻¹) are necessary.

  • Molar Extinction Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A high extinction coefficient is generally desirable as it contributes to a higher overall uncaging efficiency.

  • Two-Photon Action Cross-Section (δu): For two-photon microscopy applications, which use near-infrared (NIR) light for deeper tissue penetration and reduced scattering, this parameter is crucial.[4] It is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φ), and a larger value (measured in Goeppert-Mayer units, GM) indicates greater efficiency.

A Comparative Look at Caging Chemistries

The choice of the photolabile protecting group (the "cage") dictates the kinetic properties of the compound. Here, we compare the three most prominent classes.

o-Nitrobenzyl (ONB) Derivatives: The Classic Workhorse

The o-nitrobenzyl caging group and its derivatives, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 4-methoxy-7-nitroindolinyl (MNI), are the most established and widely used photolabile protecting groups. Their mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule.

  • Advantages: Well-understood chemistry, synthetic accessibility, and a wide range of commercially available compounds.

  • Disadvantages: Release kinetics can be relatively slow for some applications, often in the millisecond range, as the decay of the aci-nitro intermediate can be rate-limiting.[1] Photolysis also generates a nitroso byproduct which can be reactive.

The MNI cage, used for MNI-glutamate, represents a significant improvement, offering faster release kinetics suitable for many neurobiology experiments.[1]

Coumarin-Based Cages: Speed and Two-Photon Excellence

Coumarin-based cages, such as (7-diethylamino)coumarin-4-yl]methyl (DEACM), (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc), and their derivatives, have gained popularity due to their rapid release rates and excellent two-photon excitation properties.[5] Their uncaging mechanism often proceeds through a rapid photosolvolysis reaction.[1]

  • Advantages: Generally faster release rates (often in the microsecond to nanosecond range) compared to ONB cages.[1] They possess large two-photon action cross-sections, making them ideal for deep-tissue imaging and uncaging.[6] Modifications to the coumarin structure can also shift absorption to longer, less damaging wavelengths.

  • Disadvantages: Synthesis can be more complex, and they are typically used to cage carboxylates and phosphates.

Ruthenium-Bipyridine (RuBi) Cages: Visible Light Activation

Ruthenium-based inorganic caging groups represent a distinct class that can be triggered by visible light, a significant advantage for reducing phototoxicity and increasing tissue penetration.[7][8] The photorelease mechanism is a clean, single-step ligand exchange.

  • Advantages: Excitation with visible light (e.g., blue light) is less phototoxic than UV light.[7][9] The release is extremely fast, occurring on a nanosecond timescale, and they exhibit high quantum yields.[8][9] RuBi-Glutamate and RuBi-GABA have proven effective for one- and two-photon activation of neurons.[7][8]

  • Disadvantages: The synthesis is specialized, and the large size of the ruthenium complex can sometimes lead to pharmacological interactions, though compounds like RuBi-Glutamate are designed to minimize this.[7]

Quantitative Comparison of Release Kinetics

The following table summarizes key kinetic parameters for several widely used caged compounds, providing a basis for objective comparison. Researchers should note that values can vary depending on experimental conditions (e.g., pH, solvent).

Caged CompoundCage ClassCaged MoleculeUncaging Wavelength (nm)Quantum Yield (Φ)Release Rate (k) / Half-Life (t½)Two-Photon Action Cross-Section (δu) (GM @ λ)
MNI-Caged-Glutamate NitrobenzylGlutamate340-3800.065 - 0.085t½ ≈ 200 ns0.06 @ 730 nm
NPE-Caged-ATP NitrobenzylATP~350~0.65k ≈ 83 s⁻¹~0.001 @ 720 nm
DM-Nitrophen NitrobenzylCa²⁺ Chelator~3500.18k ≈ 38,000 s⁻¹~0.013 @ 730 nm
RuBi-Glutamate RutheniumGlutamate473 (Visible)~0.13< 50 nsN/A (Effective for 2P)
RuBi-GABA RutheniumGABA473 (Visible)HighVery Fast (< 50 ns)N/A (Effective for 2P)
Bhc-Caged-Glutamate CoumarinGlutamate~3650.019Very Fast~0.5 GM
DEAC450-Caged-GABA CoumarinGABA~450 (Visible)~0.39FastEffective @ 900 nm
N-DCAC-Caged-GABA CoumarinGABA~420 (Visible)~0.05t½ ≈ 4 msEffective @ 830 nm

Data compiled from references 2, 4, 13, 14, 15, and commercial supplier data sheets.

Visualizing the Uncaging Process

To better understand the fundamental differences in these caging strategies, the following diagrams illustrate the general photorelease mechanisms.

Uncaging_Mechanisms cluster_ONB o-Nitrobenzyl (ONB) Mechanism cluster_Coumarin Coumarin Mechanism (Photosolvolysis) ONB_Caged ONB-Caged Molecule ONB_Excited Excited State ONB_Caged->ONB_Excited hν (UV) Aci_Nitro aci-Nitro Intermediate ONB_Excited->Aci_Nitro Intramolecular H-abstraction ONB_Products Released Molecule + Nitroso Byproduct Aci_Nitro->ONB_Products Rearrangement (Rate-Limiting Step) Coumarin_Caged Coumarin-Caged Molecule Coumarin_Excited Excited State Coumarin_Caged->Coumarin_Excited hν (UV/Vis) Carbocation Carbocation Intermediate Coumarin_Excited->Carbocation Heterolytic Cleavage (Fast) Coumarin_Products Released Molecule + Coumarin Alcohol Carbocation->Coumarin_Products Solvolysis (Very Fast)

Caption: Generalized photorelease pathways for o-Nitrobenzyl and Coumarin caging groups.

Experimental Protocol: Measuring Release Kinetics with Laser Flash Photolysis

Characterizing the release kinetics of a caged compound is critical. Laser flash photolysis coupled with transient absorption spectroscopy is the gold-standard technique.[2] This method uses a short, high-energy laser pulse to initiate photolysis and a second, weaker light beam to monitor the changes in absorbance over time as the caged compound is consumed and the products are formed.

Causality Behind Experimental Choices:
  • Why a Pulsed Laser? A nanosecond or picosecond laser pulse ensures that the photoexcitation event is virtually instantaneous compared to the subsequent chemical reactions, allowing for the accurate measurement of the release rate.

  • Why a Probe Beam? The probe beam must be at a wavelength where the starting material and the final products have different absorption characteristics. This difference allows for the direct observation of the reaction progress.

  • Why a Spectrophotometer/Detector? A fast detector (like a photomultiplier tube) connected to an oscilloscope is necessary to resolve rapid changes in absorbance on the microsecond to nanosecond timescale.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a solution of the caged compound in a suitable buffer (e.g., PBS, HEPES at physiological pH). The concentration should be adjusted to have an optical density (OD) between 0.1 and 0.5 at the excitation wavelength to ensure sufficient light absorption without inner filter effects.

    • Transfer the solution to a quartz cuvette with a 1 cm path length.

    • Record a baseline UV-Vis absorption spectrum of the unphotolyzed sample. This is crucial for identifying monitoring wavelengths and for later quantum yield calculations.

  • Instrument Setup:

    • Align the pump (pulsed laser) and probe (e.g., Xenon arc lamp) beams so they are co-linear and pass through the center of the cuvette.

    • The laser should be tuned to a wavelength near the absorption maximum of the caged compound (e.g., 355 nm for many ONB derivatives).

    • The probe beam passes through a monochromator after the sample, which is set to a wavelength where a significant change in absorbance is expected upon photolysis (e.g., the appearance of the nitroso byproduct or the disappearance of the caged compound).

    • The light from the monochromator is directed onto a fast photodetector connected to a digital oscilloscope.

  • Data Acquisition:

    • Set the oscilloscope to trigger on the laser pulse.

    • Fire a single laser pulse to photolyze the sample.

    • The oscilloscope will record the change in transmission (and thus absorbance) of the probe beam as a function of time, from microseconds to seconds after the flash.

    • Average multiple traces (if the photolysis per pulse is low) to improve the signal-to-noise ratio.

  • Data Analysis (Release Rate):

    • The resulting kinetic trace (ΔAbsorbance vs. time) should be fitted to an exponential function.

    • For a first-order release process, the equation will be of the form: ΔA(t) = ΔA_max * (1 - e^(-kt)).

    • The fitted value, k, is the first-order rate constant of release (in s⁻¹). The half-life is calculated as t½ = ln(2) / k.

  • Quantum Yield Determination (Actinometry):

    • The quantum yield is typically measured by comparing the photoreaction of your sample to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.

    • Expose both the sample and the actinometer solution to a steady, low-power light source at the same wavelength.

    • Monitor the change in absorbance of both solutions over time using a standard UV-Vis spectrophotometer.

    • The quantum yield of the sample (Φ_sample) can be calculated using the formula: Φ_sample = Φ_actinometer * (Rate_sample / Rate_actinometer) * (f_actinometer / f_sample), where 'Rate' is the initial rate of change in concentration and 'f' is the fraction of light absorbed by each solution.

LFP_Workflow cluster_prep Preparation cluster_setup Flash Photolysis Setup cluster_acq Acquisition & Analysis A1 Prepare Caged Compound Solution A2 Measure Initial Absorbance Spectrum A1->A2 B1 Align Pump (Laser) & Probe Beams A2->B1 B2 Set Monitoring Wavelength B1->B2 B3 Configure Detector & Oscilloscope B2->B3 C1 Fire Laser Pulse (Trigger Oscilloscope) B3->C1 C2 Record Kinetic Trace (ΔAbs vs. Time) C1->C2 C3 Fit Data to Exponential Function C2->C3 C4 Determine Release Rate (k) & Half-Life (t½) C3->C4

Caption: Workflow for determining release kinetics using laser flash photolysis.

Conclusion: Selecting the Right Tool for the Job

The choice of a caged compound is not trivial and extends far beyond the identity of the molecule being released. The kinetics of this release are a paramount consideration that must be matched to the timescale of the biological question being asked. Nitrobenzyl derivatives remain a reliable and accessible option for many applications, while coumarin and ruthenium-based cages offer superior speed and advanced features like visible light and enhanced two-photon activation. By understanding the fundamental properties detailed in this guide and, where necessary, performing rigorous kinetic characterization, researchers can confidently select and apply these powerful tools to control and dissect complex biological systems with unparalleled precision.

References

Safety Operating Guide

Personal protective equipment for handling 2-Nitrophenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Nitrophenethyl alcohol. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this chemical with the utmost confidence and safety, providing value that extends beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS RN 15121-84-3) is an aromatic nitro compound and an alcohol, presenting a specific combination of hazards that demand careful and informed handling.[1][2] A thorough understanding of its properties is the foundation of a safe experimental workflow.

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

While flash point data is not consistently available, it is considered probably combustible .[1][3][4] Like other nitrated organic compounds, it may emit toxic vapors of nitrogen oxides (NOx) when heated to decomposition.[2][3]

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes irritation upon skin contact.
Serious Eye Damage/IrritationCategory 2ACauses serious irritation upon eye contact.
FlammabilityCombustible LiquidMay ignite if heated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to ANSI Z87.1 or equivalent standards. They provide essential protection against splashes and accidental contact.
Face Protection Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended for handling aromatic nitro compounds and alcohols.[5] Nitrile gloves may offer some protection for incidental contact, but their resistance to alcohols can be poor.[2][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.
Respiratory Protection Air-Purifying RespiratorFor weighing or handling the neat chemical outside of a fume hood, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges is required.[1] If particulates may be generated, a combination OV/P100 cartridge should be used.

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Work in a certified chemical fume hood? start->engineering_controls weighing Weighing or handling neat chemical? engineering_controls->weighing Yes respirator Use NIOSH-approved Respirator with Organic Vapor Cartridges engineering_controls->respirator No splash_risk Significant risk of splashing? weighing->splash_risk eye_protection Wear Safety Goggles splash_risk->eye_protection No face_shield Wear Face Shield (in addition to goggles) splash_risk->face_shield Yes gloves Wear Butyl Rubber Gloves eye_protection->gloves face_shield->eye_protection lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat end Proceed with Experiment lab_coat->end respirator->weighing

Operational Plan for Safe Handling

A systematic and proactive approach is crucial when working with this compound to minimize exposure and prevent accidents.

Preparation and Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially weighing and transfers of the neat material, must occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that is appropriate for organic chemicals. This should include absorbent materials, such as vermiculite or sand, and designated waste containers.

Experimental Procedures
  • Labeling: Keep all containers with this compound clearly and accurately labeled with the chemical name and appropriate hazard warnings.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The National Toxicology Program recommends storing this material in a refrigerator.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Management Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep the hood running.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain and Absorb: For a liquid spill, use an absorbent material like vermiculite or sand to contain and absorb the chemical. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a 60-70% ethanol solution followed by soap and water.[1][4] Collect all cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All chemical waste must be handled in accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Container Compatibility: The waste container must be made of a material compatible with organic solvents and nitro compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound" and any other components of the waste stream.

Disposal_Workflow start Generation of This compound Waste segregate Segregate waste into a designated, compatible, and labeled container start->segregate storage Store waste container in a secondary containment tray in a well-ventilated area segregate->storage documentation Maintain accurate records of waste generation storage->documentation disposal_request Arrange for disposal through institutional Environmental Health & Safety (EHS) documentation->disposal_request pickup Prepare for scheduled waste pickup disposal_request->pickup

Step-by-Step Disposal Procedure
  • Collection: At the point of generation, carefully transfer the waste into the designated hazardous waste container. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity.

  • Storage: Store the sealed waste container in a secondary containment tray in a well-ventilated area, away from heat and sources of ignition. This storage area should be clearly marked as a hazardous waste accumulation area.

  • Documentation: Maintain a log of the waste being added to the container, including the date, amount, and chemical composition.

  • Disposal Request: When the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Never dispose of this compound down the drain. [7]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenethyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenethyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.